3-(Trifluoromethylthio)benzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVFRHSCOOMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380695 | |
| Record name | 1-(Bromomethyl)-3-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213203-84-0 | |
| Record name | 1-(Bromomethyl)-3-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-[(trifluoromethyl)sulfanyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Trifluoromethylthio)benzyl bromide for Advanced Research and Development
This guide provides a comprehensive technical overview of 3-(Trifluoromethylthio)benzyl bromide, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and validated methodologies.
Introduction: The Strategic Importance of the Trifluoromethylthio Moiety
The introduction of fluorine-containing functional groups is a cornerstone of contemporary molecular design, offering a powerful tool to modulate the physicochemical and biological properties of organic molecules. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes it a highly sought-after substituent in the development of novel pharmaceuticals and advanced materials. This compound serves as a versatile reagent for introducing this valuable moiety, providing a reactive handle for a wide array of chemical transformations.
Physicochemical Properties: A Comparative Overview
Precise physicochemical data for this compound (CAS No. 36814-27-6) is not extensively reported in publicly accessible literature. However, by examining closely related isomers and analogs, we can infer its key characteristics. It is crucial to distinguish this compound from its more commonly cited analog, 3-(trifluoromethyl)benzyl bromide, which lacks the sulfur atom.
For comparative purposes, the properties of the isomeric 4-(Trifluoromethylthio)benzyl bromide are presented below, which are expected to be similar to the 3-isomer.
| Property | Value (for 4-(Trifluoromethylthio)benzyl bromide) | Reference |
| Molecular Formula | C₈H₆BrF₃S | [1] |
| Molecular Weight | 271.1 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred |
| Boiling Point | 115-118 °C at 13 mmHg | [1] |
| Melting Point | 53-57 °C | [1] |
| Density | ~1.63 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like toluene | [1] |
Note: The data presented above is for the 4-isomer and should be used as an estimation for the 3-isomer with caution. Experimental determination of the physicochemical properties for this compound is highly recommended for any quantitative application.
Synthesis and Characterization: A Proposed Experimental Workflow
A robust synthesis of this compound can be envisioned through a two-step process starting from a commercially available precursor. The following protocol is a proposed synthetic route based on established organic chemistry principles.
Part 1: Synthesis of 3-(Trifluoromethylthio)toluene
The precursor, 3-(trifluoromethylthio)toluene, can be synthesized via a nucleophilic trifluoromethylthiolation reaction.
Caption: Proposed synthesis of the key intermediate, 3-(Trifluoromethylthio)toluene.
Experimental Protocol:
-
Reaction Setup: In a nitrogen-purged flask, dissolve 3-bromotoluene in a suitable polar aprotic solvent such as DMF or NMP.
-
Reagent Addition: Add a trifluoromethylthiolating reagent, such as (bpy)Cu(SCF₃)[2]. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Bromination of 3-(Trifluoromethylthio)toluene
The benzylic position of 3-(trifluoromethylthio)toluene can be selectively brominated using standard free-radical bromination conditions.
Caption: Benzylic bromination to yield the final product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethylthio)toluene in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.
Characterization
The synthesized product should be thoroughly characterized using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the benzylic protons (-CH₂Br) as a singlet, and a complex multiplet pattern for the aromatic protons.
-
¹³C NMR: The spectrum should show distinct signals for the benzylic carbon and the aromatic carbons, with the carbon attached to the -SCF₃ group showing a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the -SCF₃ group is expected.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the bromine atom.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, as well as C-Br stretching.
Chemical Reactivity and Mechanistic Considerations
This compound is a reactive electrophile, primarily due to the lability of the C-Br bond at the benzylic position. Its reactivity is influenced by both steric and electronic factors.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic substitution, where the bromide ion acts as a good leaving group. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.
-
Sₙ2 Pathway: With strong nucleophiles in polar aprotic solvents, the reaction is likely to proceed via an Sₙ2 mechanism, involving a backside attack on the benzylic carbon.
-
Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, an Sₙ1 mechanism may be favored due to the ability of the benzylic system to stabilize a carbocation intermediate through resonance with the aromatic ring.
The electron-withdrawing nature of the meta-trifluoromethylthio group will influence the stability of the benzylic carbocation and the transition state of the Sₙ2 reaction.
References
3-(Trifluoromethylthio)benzyl bromide CAS number and synonyms
An In-depth Technical Guide to 3-(Trifluoromethyl)benzyl Bromide and Its Isomeric Analogs
Introduction
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzyl bromide, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. While the initial query specified the "trifluoromethylthio" functional group, publicly available scientific literature and chemical databases predominantly feature the "trifluoromethyl" analog. Therefore, this guide will focus on the well-documented 3-(Trifluoromethyl)benzyl bromide (CAS RN: 402-23-3) , addressing its chemical identity, properties, synthesis, and applications. To provide a comprehensive resource, this guide will also discuss its important regioisomer, 4-(Trifluoromethylthio)benzyl bromide.
This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the practical applications and handling of this versatile reagent.
Part 1: Core Profile of 3-(Trifluoromethyl)benzyl Bromide
3-(Trifluoromethyl)benzyl bromide is a substituted toluene derivative featuring a trifluoromethyl group at the meta position and a bromomethyl group. This combination of functional groups makes it a valuable reagent for introducing the 3-(trifluoromethyl)benzyl moiety into a wide range of molecules.
Chemical Identifiers and Synonyms
The compound is known by several names in scientific literature and commercial catalogs.
| Identifier | Value |
| CAS Number | 402-23-3[1][2][3][4] |
| Molecular Formula | C8H6BrF3[1][2][3] |
| Molecular Weight | 239.03 g/mol [4] |
| IUPAC Name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene[1][5] |
| EC Number | 206-938-9[1][4] |
| PubChem CID | 123061[1][2] |
| Synonyms | 3-(Bromomethyl)benzotrifluoride, α-Bromo-α',α',α'-trifluoro-m-xylene, m-Trifluoromethylbenzyl bromide[2][5] |
Physicochemical Properties
The physical and chemical properties of 3-(Trifluoromethyl)benzyl bromide are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Appearance | Colorless to light yellow liquid[2][3] |
| Density | 1.565 g/mL at 25 °C[1][4] |
| Boiling Point | 69 °C at 4 mmHg[1][4] |
| Flash Point | 87 °C (190.4 °F) - closed cup[1][4] |
| Refractive Index (n20/D) | 1.491 - 1.493[1][4] |
| Vapor Pressure | 22.1 mmHg at 25°C[1][6] |
Part 2: Synthesis and Reactivity
Synthetic Pathways
The synthesis of 3-(Trifluoromethyl)benzyl bromide typically involves the bromination of the corresponding benzylic position of 3-methylbenzotrifluoride. A common laboratory and industrial method is free-radical bromination.
Caption: General workflow for the synthesis of 3-(Trifluoromethyl)benzyl bromide.
Experimental Protocol: Free-Radical Bromination
-
Reaction Setup: A solution of 3-methylbenzotrifluoride is prepared in a suitable solvent, such as acetonitrile, in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN) are added to the solution.[7]
-
Initiation: The reaction mixture is heated to reflux or irradiated with a suitable light source (like a compact fluorescent lamp) to initiate the radical chain reaction.[7]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, then dried over an anhydrous salt (e.g., MgSO4).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 3-(Trifluoromethyl)benzyl bromide.
Reactivity and Mechanistic Insights
As a benzyl bromide derivative, this compound is an excellent electrophile and is primarily used in nucleophilic substitution reactions. The bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates.
Part 3: Applications in Drug Discovery and Agrochemicals
The trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance key drug properties.[8] When incorporated into a molecule, it can:
-
Improve Lipophilicity: This enhances the drug's ability to cross cell membranes.[8]
-
Increase Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can prolong the drug's half-life.[8]
-
Modulate Acidity/Basicity: It can alter the pKa of nearby functional groups, affecting the drug's ionization state and target binding.
3-(Trifluoromethyl)benzyl bromide serves as a crucial intermediate for introducing this beneficial moiety.[2] It is used in the synthesis of a variety of compounds, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][8]
Caption: Role of 3-(Trifluoromethyl)benzyl bromide in organic synthesis.
Part 4: Safety and Handling
3-(Trifluoromethyl)benzyl bromide is a hazardous chemical that requires careful handling to avoid exposure.
Hazard Identification
| Hazard Class | Description |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[4][9] |
| Serious Eye Damage | Category 1: Causes serious eye damage.[9] |
| Flammability | Combustible liquid.[9] |
GHS Pictograms: GHS05 (Corrosion)[4] Signal Word: Danger[4][9]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10] Ensure that an eyewash station and safety shower are readily accessible.[9][10]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[9][10]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[9][12] Seek immediate medical attention.
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do.[9][12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][12] Seek immediate medical attention.
-
Part 5: Related Isomers of Interest
While this guide focuses on 3-(Trifluoromethyl)benzyl bromide, it is important for researchers to be aware of related isomers, such as those containing the trifluoromethylthio (-SCF3) group.
4-(Trifluoromethylthio)benzyl bromide
This isomer has the trifluoromethylthio group at the para position.
| Identifier | Value |
| CAS Number | 21101-63-3[13] |
| Molecular Formula | C8H6BrF3S[13] |
| Molecular Weight | 271.1 g/mol [13] |
| Synonyms | 1-Bromomethyl-4-trifluoromethylsulfanylbenzene, 4-Trifluoromethylsulfanylbenzyl bromide[13] |
| Melting Point | 53-57 °C[13] |
| Boiling Point | 115-118 °C at 13 mmHg[13] |
The -SCF3 group, like the -CF3 group, is used to modulate the physicochemical properties of molecules in drug and agrochemical development. The presence of the sulfur atom offers different electronic and steric properties compared to the direct trifluoromethyl substitution.
2-((Trifluoromethyl)thio)benzyl bromide
The ortho-substituted isomer is also commercially available.
| Identifier | Value |
| CAS Number | 238403-52-6[14] |
| Molecular Formula | C8H6BrF3S[14] |
| Molecular Weight | 271.10 g/mol [14] |
| Synonyms | 1-(bromomethyl)-2-(trifluoromethylsulfanyl)benzene[14] |
Conclusion
3-(Trifluoromethyl)benzyl bromide is a cornerstone reagent for introducing the 3-(trifluoromethyl)benzyl group in organic synthesis. Its utility is rooted in the beneficial effects of the trifluoromethyl group on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe use in research and development. The isomeric thio-analogs further expand the chemical space available to medicinal and agrochemical chemists.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. 3-(Trifluoromethyl)benzyl bromide 98 402-23-3 [sigmaaldrich.com]
- 5. 3-Trifluoromethylbenzyl bromide (CAS 402-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 12. tcichemicals.com [tcichemicals.com]
- 13. lookchem.com [lookchem.com]
- 14. 2-((Trifluoromethyl)thio)benzyl bromide | C8H6BrF3S | CID 2777876 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis and characterization of 3-(Trifluoromethylthio)benzyl bromide
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethylthio)benzyl bromide
Abstract
This technical guide provides a comprehensive overview of the , a crucial building block in modern medicinal chemistry. The trifluoromethylthio (-SCF₃) moiety is of significant interest in drug design due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell permeability of drug candidates.[1][2] This document details a robust synthetic pathway, outlines step-by-step experimental protocols, and describes the analytical techniques required for the thorough characterization and quality control of the final product. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Trifluoromethylthio Moiety
In the landscape of pharmaceutical innovation, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[2][3] The trifluoromethylthio (-SCF₃) group, in particular, has emerged as a highly sought-after substituent. Its strong electron-withdrawing nature and high Hansch lipophilicity parameter (π = 1.44) can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These properties often lead to:
-
Enhanced Metabolic Stability: The robust C-F bonds and the sulfur linkage can shield adjacent parts of a molecule from enzymatic degradation, thereby increasing its biological half-life.
-
Increased Lipophilicity: This property can improve a drug's ability to cross cellular membranes and the blood-brain barrier, enhancing its bioavailability and efficacy.[1][4]
-
Modulation of pKa and Binding Affinity: The potent electron-withdrawing effects of the -SCF₃ group can alter the acidity or basicity of nearby functional groups, which can fine-tune the binding interactions of a drug with its biological target.
This compound serves as a versatile chemical handle, providing a direct and efficient means to introduce the trifluoromethylthio-benzyl scaffold into complex molecular architectures. Its utility as a pharmaceutical intermediate is critical for the synthesis of novel therapeutic agents being explored for a range of conditions, from metabolic disorders to oncology.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following proposed pathway begins with the commercially available precursor, 3-(trifluoromethylthio)toluene, and proceeds via a free-radical benzylic bromination.
Synthetic Workflow Overview
The overall transformation involves the selective bromination of the methyl group on the benzene ring, leaving the trifluoromethylthio group intact.
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Benzylic Bromination
This protocol describes the bromination of the benzylic position of 3-(trifluoromethylthio)toluene using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator.
Materials and Reagents:
-
3-(Trifluoromethylthio)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-(trifluoromethylthio)toluene (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous carbon tetrachloride. Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).
-
Causality Insight: NBS is the reagent of choice for selective allylic and benzylic bromination because it provides a low, constant concentration of Br₂, minimizing competing reactions like aromatic bromination.[5] AIBN serves as a thermal radical initiator to start the chain reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Self-Validation: The reaction mixture will typically turn from colorless to a yellow or orange hue. The formation of succinimide, a byproduct, will be observed as a solid that floats on top of the CCl₄.
-
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield this compound as a clear oil.
Safety Precautions: this compound is a lachrymator and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Carbon tetrachloride is a toxic and environmentally hazardous solvent; alternative solvents like cyclohexane can be considered.
Characterization of this compound
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Characterization Workflow
Caption: Standard workflow for the analytical characterization of the target compound.
Analytical Techniques and Expected Data
The following table summarizes the key analytical techniques and the expected results for this compound. The spectral data are predicted based on known values for structurally similar compounds.[6][7][8][9]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms proton environment and structure. | Aromatic protons (4H) as multiplets in the δ 7.4-7.8 ppm range. A sharp singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Benzylic carbon (-CH₂Br) around δ 32-35 ppm. Aromatic carbons in the δ 125-140 ppm range. The CF₃ carbon will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | Confirms the presence of the -SCF₃ group. | A sharp singlet for the three equivalent fluorine atoms of the -SCF₃ group. |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Expected m/z for C₈H₆BrF₃S is ~270 and ~272. A major fragment would be the loss of Br (m/z ~191). |
| IR Spectroscopy | Identifies key functional groups. | C-H (aromatic) stretch ~3050-3100 cm⁻¹; C-H (aliphatic) stretch ~2920-2960 cm⁻¹; C=C (aromatic) stretch ~1450-1600 cm⁻¹; Strong C-F stretches ~1100-1300 cm⁻¹; C-Br stretch ~550-650 cm⁻¹. |
Applications and Future Outlook
This compound is a valuable reagent for introducing the 3-(trifluoromethylthio)benzyl moiety into target molecules. Its utility is particularly pronounced in the synthesis of small-molecule libraries for high-throughput screening. For instance, analogous to the use of 3-(trifluoromethyl)benzyl bromide in preparing S1P5 receptor modulators, this compound can be used to synthesize novel analogues with potentially improved pharmacological properties.[4][10] The continued exploration of reagents like this will undoubtedly fuel the discovery of next-generation therapeutics, leveraging the unique benefits of organofluorine chemistry to address unmet medical needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
- 7. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR spectrum [chemicalbook.com]
- 8. 3-(Trifluoromethyl)benzyl bromide(402-23-3) MS [m.chemicalbook.com]
- 9. 4-(Trifluoromethylthio)benzyl bromide | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(Trifluoromethyl)benzyl bromide One Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Trifluoromethylthio Group: A Guide to its Electronic Character and Electrophilic Reactivity in Modern Synthesis
Abstract
The trifluoromethylthio (SCF₃) group has emerged as a critical structural motif in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique combination of high lipophilicity and strong electron-withdrawing character allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of the electronic nature of the SCF₃ group and its application in electrophilic trifluoromethylthiolation reactions. We will delve into the mechanistic underpinnings of these transformations, offer a comparative analysis of common electrophilic SCF₃ transfer agents, and provide detailed experimental protocols for key reactions, equipping researchers and drug development professionals with the foundational knowledge and practical insights to effectively utilize this powerful functional group.
The Unique Electronic Signature of the Trifluoromethylthio Group
The trifluoromethylthio group's influence on molecular properties is a direct consequence of its distinct electronic structure. The potent inductive effect of the three fluorine atoms polarizes the C-S bond, making the sulfur atom electron-deficient and the trifluoromethyl group a strong electron-withdrawing entity. This is quantitatively reflected in its Hammett constants (σm ≈ 0.44, σp ≈ 0.45), which are comparable to those of a nitro group, signifying its substantial capacity to withdraw electron density from an aromatic ring.[1][2]
However, unlike the nitro group, the SCF₃ group is one of the most lipophilic functional groups known to chemists.[3] This duality is central to its value in drug design. The introduction of an SCF₃ group can simultaneously enhance a molecule's ability to cross cell membranes and improve its metabolic stability by shielding adjacent sites from oxidative metabolism.[3]
Electrophilic Trifluoromethylthiolating Reagents: A Comparative Analysis
The direct introduction of the SCF₃ group via an electrophilic pathway ("CF₃S⁺" source) is a powerful strategy in late-stage functionalization. A variety of reagents have been developed for this purpose, each with its own reactivity profile, stability, and substrate scope. The choice of reagent is therefore a critical experimental parameter.
| Reagent Name | Structure | Reagent Type | Reactivity | Stability | Key Advantages |
| Trifluoromethanesulfenates (e.g., 1c) | R-O-SCF₃ | Electrophilic | High | Moderate | Broad nucleophile scope under mild conditions.[4] |
| N-(Trifluoromethylthio)saccharin | (See structure below) | Electrophilic | High | Shelf-stable solid | Readily accessible, broad substrate scope for electron-rich arenes and heterocycles.[5] |
| N-Trifluoromethylthiodibenzenesulfonimide | (See structure below) | Electrophilic | Very High | Shelf-stable solid | Superior reactivity for less reactive substrates, often without an activator.[6][7] |
| Trifluoromethanesulfenamides | R₂N-SCF₃ | Electrophilic | Moderate to High | Moderate | Reactivity can be tuned by modifying the amine substituent. |
This table provides a general overview. Reactivity and stability can be influenced by specific reaction conditions and the nature of the substrate.
The development of reagents like N-trifluoromethylthiodibenzenesulfonimide has been driven by the need for increased electrophilicity to functionalize less reactive substrates.[7] Its enhanced reactivity is attributed to the two strongly electron-withdrawing sulfonyl groups, which make the N-S bond more labile and the SCF₃ group more electrophilic.[7]
Mechanisms of Electrophilic Trifluoromethylthiolation
The electrophilic transfer of the SCF₃ group can proceed through several mechanistic pathways, largely dependent on the nature of the nucleophile.
Electrophilic Aromatic Substitution (SEAr)
For electron-rich aromatic and heteroaromatic substrates, the reaction typically follows a classical SEAr mechanism. The electrophilic SCF₃ reagent, often activated by a Lewis or Brønsted acid, is attacked by the π-system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base restores aromaticity and yields the trifluoromethylthiolated product.
Caption: Generalized mechanism for electrophilic aromatic trifluoromethylthiolation.
Reaction with Carbonyl Compounds (β-Ketoesters)
The trifluoromethylthiolation of β-ketoesters typically proceeds via the enolate form. A base is used to deprotonate the acidic α-carbon, generating a nucleophilic enolate which then attacks the electrophilic SCF₃ reagent. This reaction is often performed enantioselectively using chiral catalysts.[8][9]
Caption: Mechanism for the trifluoromethylthiolation of β-ketoesters.
Experimental Protocols
The following protocols are illustrative examples of electrophilic trifluoromethylthiolation reactions. Researchers should always conduct a thorough risk assessment before beginning any new experimental procedure.
Synthesis of N-Trifluoromethylthiodibenzenesulfonimide
This protocol describes the synthesis of a highly reactive electrophilic trifluoromethylthiolating reagent.[6]
Step A: Preparation of N-Chloro-N-(phenylsulfonyl)benzenesulfonamide
-
To a suspension of N-(phenylsulfonyl)benzenesulfonamide (9.0 g, 30 mmol) in methanol (10 mL), add tert-butyl hypochlorite (5.0 mL) rapidly.
-
The suspension will become a clear solution, followed by the rapid formation of a white precipitate.
-
Filter the precipitate and dry under high vacuum to yield N-chloro-N-(phenylsulfonyl)benzenesulfonamide as a white powder (yield: 73%).
Step B: Preparation of N-Trifluoromethylthiodibenzenesulfonimide
-
In a suitable reaction vessel, dissolve N-chloro-N-(phenylsulfonyl)benzenesulfonamide in an appropriate solvent such as acetonitrile.
-
Add a source of trifluoromethanethiolate, such as AgSCF₃.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or NMR).
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain N-trifluoromethylthiodibenzenesulfonimide.
Trifluoromethylthiolation of Indoles
This protocol details the trifluoromethylthiolation of indoles using N-trifluoromethylthiodibenzenesulfonimide.[6]
-
To a 25 mL oven-dried Schlenk tube charged with the indole substrate (e.g., 5-bromo-1H-indole, 59 mg, 0.3 mmol), add N-trifluoromethylthiodibenzenesulfonimide (144 mg, 0.36 mmol).
-
Add anhydrous dichloromethane (1.5 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under vacuum.
-
Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to yield the 3-trifluoromethylthiolated indole product.
Caption: General experimental workflow for electrophilic trifluoromethylthiolation.
Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation of Arenes
This protocol is adapted from a dual catalytic method for the trifluoromethylthiolation of arenes using N-(trifluoromethylthio)saccharin.[10][11]
-
To a reaction vessel, add the arene substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol), iron(III) chloride (2.5 mol %), and diphenyl selenide (2.5 mol %).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) for the appropriate time.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography.
Conclusion
The trifluoromethylthio group offers a unique and powerful tool for modulating the properties of organic molecules. Its strong electron-withdrawing character and high lipophilicity make it an invaluable substituent in the design of new pharmaceuticals and agrochemicals. The development of stable and highly reactive electrophilic trifluoromethylthiolating reagents has significantly advanced the accessibility of SCF₃-containing compounds. A thorough understanding of the electronic properties of the SCF₃ group, the reactivity of the available reagents, and the underlying reaction mechanisms is crucial for the successful implementation of trifluoromethylthiolation strategies in synthesis. This guide provides a solid foundation for researchers to explore and exploit the full potential of this fascinating functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. Lewis-Acid-Mediated Intramolecular Trifluoromethylthiolation of Alkenes with Phenols: Access to SCF3-Containing Chromane and Dihydrobenzofuran Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-reactivity relationship of trifluoromethanesulfenates: discovery of an electrophilic trifluoromethylthiolating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective electrophilic trifluoromethylthiolation of β-ketoesters: a case of reactivity and selectivity bias for organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Electrophilic Trifluoromethylthiolation of β-Ketoesters: A Case of Reactivity and Selectivity Bias for Organocatalysis | ORNL [ornl.gov]
- 10. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3-(Trifluoromethylthio)benzyl Bromide: A Technical Guide
An In-depth Examination of NMR, IR, and MS Data for a Key Synthetic Intermediate
Introduction
3-(Trifluoromethylthio)benzyl bromide is a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (-SCF₃) group can profoundly alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and electron-withdrawing characteristics. These attributes make it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The interpretation of this data is crucial for its unambiguous identification and for ensuring its purity in synthetic applications.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, presented below, dictates its characteristic spectroscopic signatures. The molecule consists of a benzene ring substituted with a bromomethyl group and a trifluoromethylthio group at positions 1 and 3, respectively. This substitution pattern gives rise to a specific set of signals in its NMR, IR, and MS spectra, which are discussed in detail in the following sections.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | Multiplet | 4H | Aromatic protons |
| ~ 4.5 | Singlet | 2H | -CH₂Br |
The aromatic protons would likely appear as a complex multiplet in the downfield region due to the influence of the two electron-withdrawing substituents. The benzylic protons of the bromomethyl group are expected to appear as a sharp singlet further downfield due to the deshielding effect of the adjacent bromine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C-SCF₃ |
| ~ 138 | C-CH₂Br |
| ~ 125 - 135 | Aromatic CH |
| ~ 120 (quartet) | -CF₃ |
| ~ 32 | -CH₂Br |
The carbon attached to the trifluoromethylthio group and the bromomethyl group would be significantly deshielded. The trifluoromethyl carbon itself would appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1300 - 1100 | C-F stretch | Trifluoromethyl |
| 700 - 600 | C-S stretch | Thioether |
| 700 - 500 | C-Br stretch | Alkyl bromide |
The strong C-F stretching vibrations of the trifluoromethyl group are typically prominent in the fingerprint region of the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) would likely lead to the following key fragments:
| m/z (Mass-to-Charge Ratio) | Fragment Ion | Interpretation |
| 270/272 | [M]⁺ | Molecular ion peak (showing isotopic pattern for Bromine) |
| 191 | [M - Br]⁺ | Loss of a bromine radical |
| 169 | [C₇H₄F₃S]⁺ | Tropylium-like cation after rearrangement |
| 109 | [C₇H₄S]⁺ | Further fragmentation |
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Experimental Protocols
Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. Below are generalized protocols for obtaining NMR, IR, and MS data for compounds such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or through a gas chromatograph).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pathway.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
While direct and comprehensive spectroscopic data for this compound is not widely published, this technical guide provides a detailed predictive analysis based on established principles of spectroscopy and the known effects of its constituent functional groups. The outlined experimental protocols serve as a practical guide for researchers aiming to synthesize and characterize this important chemical intermediate. Accurate interpretation of NMR, IR, and MS data is essential for confirming the identity and purity of this compound, thereby ensuring the reliability and reproducibility of subsequent synthetic endeavors.
The Vanguard of Innovation: A Technical Guide to Electrophilic Trifluoromethylthiolating Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethylthio (SCF3) group into molecular architectures represents a paramount strategy in modern drug discovery and materials science. Its profound impact on lipophilicity, metabolic stability, and electron-withdrawing character has established it as a critical pharmacophore. This technical guide provides a comprehensive exploration of electrophilic trifluoromethylthiolating agents, the vanguard of reagents enabling the direct and efficient installation of the SCF3 moiety. We will delve into the historical evolution of these reagents, categorize their diverse classes, elucidate their reactivity and mechanistic nuances, and present detailed protocols for their application. This guide is designed to serve as an in-depth resource, empowering researchers to harness the full potential of trifluoromethylthiolation in their scientific endeavors.
The Ascendancy of the Trifluoromethylthio Group in Molecular Design
The trifluoromethylthio (SCF3) group has emerged as a uniquely powerful substituent in the design of novel pharmaceuticals and agrochemicals. Its distinctive combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing properties confers a multitude of advantageous traits to a parent molecule.[1][2][3] These include enhanced cell membrane permeability, leading to improved bioavailability, and increased resistance to metabolic degradation, prolonging the therapeutic window.[1][2][3] The quest for efficient methods to install this pivotal functional group has driven significant innovation in synthetic chemistry, leading to the development of a sophisticated toolbox of electrophilic trifluoromethylthiolating agents.[1][4][5]
The Genesis and Evolution of Electrophilic SCF3 Reagents
The journey to tame the reactivity of the "SCF3+" synthon has been a multi-decade endeavor, marked by the ingenuity of numerous research groups. Early attempts were often hampered by the use of hazardous and difficult-to-handle reagents like trifluoromethylsulfenyl chloride (CF3SCl), a toxic gas.[6] A significant breakthrough came with the development of more stable and manageable electrophilic sources.
The pioneering work of Yagupolskii and Umemoto laid the foundation for the development of shelf-stable sulfonium salts, which served as effective trifluoromethylating agents.[7][8] This spurred further research, leading to a diverse array of reagents with varying reactivity and substrate scope. The timeline below highlights key milestones in this evolutionary path.
Figure 1: Evolution of Electrophilic Trifluoromethylthiolating Agents.
A Comprehensive Classification of Modern Electrophilic Trifluoromethylthiolating Agents
Modern electrophilic trifluoromethylthiolating agents can be broadly categorized based on their core structural motifs. Each class possesses distinct reactivity profiles, advantages, and limitations, making the choice of reagent a critical parameter for successful synthesis.
| Reagent Class | Representative Examples | Key Characteristics |
| Sulfonium Salts | Yagupolskii-Umemoto Reagents | Pioneering shelf-stable reagents; effective for trifluoromethylation of various nucleophiles.[7][8][9] |
| Trifluoromethanesulfenamides | Billard's Reagents | Readily accessible and versatile; react with a broad range of nucleophiles including amines.[10][11] |
| N-Thio Imides/Amides | Shen's Reagents (N-Trifluoromethylthiophthalimide, N-Trifluoromethylthiosaccharin) | Highly reactive, shelf-stable solids; broad substrate scope including electron-rich arenes.[1][12][13][14] |
| Hypervalent Iodine Reagents | Togni-type Reagents | Broad functional group tolerance; can participate in both electrophilic and radical pathways.[8][15] |
| Zinc Sulfinates | Baran's Reagents | Undergo radical functionalization of C-H bonds; high functional group tolerance.[16][17][18][19] |
| Trifluoromethyl Sulfoxides | Procter's Reagents | Engage in metal-free C-H trifluoromethylthiolation via an interrupted Pummerer reaction.[20][21] |
| S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) | Shen's Reagent | Highly versatile and atom-economical; can generate electrophilic, nucleophilic, or radical SCF3 species.[22][23] |
Mechanistic Insights and Reactivity Principles
The efficacy of an electrophilic trifluoromethylthiolating agent is intrinsically linked to the lability of the bond to the SCF3 group. The reaction mechanisms can be broadly categorized as either two-electron (ionic) or one-electron (radical) pathways.
Figure 2: General Mechanistic Pathways.
The choice between these pathways is often dictated by the nature of the reagent, the substrate, and the reaction conditions. For instance, reagents like N-trifluoromethylthiosaccharin typically react via an ionic mechanism with a wide range of nucleophiles.[3] In contrast, Baran's zinc sulfinate reagents are designed to generate trifluoromethyl radicals for C-H functionalization reactions.[16][17][18] Recent studies have also focused on the trifluoromethylthio radical donating ability of various electrophilic reagents, highlighting the dual reactivity of some systems.[24]
Applications in Drug Discovery and Complex Molecule Synthesis: Field-Proven Insights
The true measure of a synthetic methodology lies in its applicability to complex, real-world challenges. Electrophilic trifluoromethylthiolation has proven to be an invaluable tool for the late-stage functionalization of drug candidates and natural products, allowing for rapid diversification and optimization of lead compounds.
Case Study: Late-Stage C-H Trifluoromethylthiolation
The direct functionalization of C-H bonds represents a paradigm shift in synthetic efficiency. Reagents developed by Baran and Procter have demonstrated remarkable efficacy in this area.[20][21] For example, zinc bis(trifluoromethanesulfinate) (Baran's reagent) can be used for the direct trifluoromethylation of heteroarenes, a common motif in pharmaceuticals.[17]
Experimental Protocol: Trifluoromethylthiolation of a Heteroarene using N-Trifluoromethylthiosaccharin
This protocol is adapted from methodologies developed by Shen and coworkers.[12]
-
Reaction Setup: To a flame-dried Schlenk tube is added the heterocyclic substrate (1.0 mmol), N-trifluoromethylthiosaccharin (1.2 mmol), and a suitable solvent (e.g., CH3CN, 5 mL).
-
Catalyst Addition (if required): For less reactive substrates, a Lewis acid catalyst such as FeCl3 (5 mol%) can be added.[3]
-
Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) and monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated heteroarene.
Future Outlook and Emerging Trends
The field of electrophilic trifluoromethylthiolation continues to evolve at a rapid pace. Key areas of ongoing research include:
-
Asymmetric Trifluoromethylthiolation: The development of chiral reagents or catalytic systems to control the stereochemistry of the newly formed C-SCF3 bond is a major frontier.[14]
-
Novel Reagent Design: The quest for more reactive, selective, and environmentally benign reagents is a perpetual driver of innovation. This includes the development of reagents for the introduction of other polyfluoroalkylthio groups.[25]
-
Broader Mechanistic Understanding: Deeper insights into the operative reaction mechanisms will enable more rational reaction design and optimization.
-
Flow Chemistry Applications: The adaptation of trifluoromethylthiolation reactions to continuous flow processes offers advantages in terms of safety, scalability, and reproducibility.
Conclusion
Electrophilic trifluoromethylthiolating agents have revolutionized the synthesis of SCF3-containing molecules, providing chemists with a powerful and versatile toolkit. From the early, challenging reagents to the sophisticated, shelf-stable compounds of today, the field has undergone a remarkable transformation. The continued development of novel reagents and methodologies promises to further expand the horizons of what is possible in medicinal chemistry, agrochemistry, and materials science, solidifying the indispensable role of the trifluoromethylthio group in modern molecular innovation.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. d-nb.info [d-nb.info]
- 12. orgsyn.org [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. N-trifluoromethylthiophthalimide: a stable electrophilic SCF3 -reagent and its application in the catalytic asymmetric trifluoromethylsulfenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. Baran Group – Prof. Product Portal [sigmaaldrich.com]
- 20. Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reagents for Direct Trifluoromethylthiolation [ouci.dntb.gov.ua]
- 23. par.nsf.gov [par.nsf.gov]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
The Trifluoromethylthio (SCF3) Group: A Paradigm Shift in Modulating Lipophilicity and Bioavailability for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving clinical success. Among the chemical motifs employed to this end, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful tool. This guide provides a comprehensive technical overview of the SCF3 group's role in medicinal chemistry, focusing on its profound impact on lipophilicity and bioavailability. We will delve into the fundamental properties of this moiety, explore synthetic strategies for its incorporation, detail methodologies for evaluating its effects, and present a critical analysis of its application in drug development. This document serves as a resource for researchers seeking to leverage the distinct advantages of the SCF3 group to design and develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
Introduction: The Lipophilicity-Bioavailability Conundrum
The journey of a drug from administration to its target site is a complex odyssey governed by a delicate balance of physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's lipophilicity dictates its ability to traverse cellular membranes, a fundamental requirement for reaching intracellular targets and for oral absorption.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[2]
Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is intrinsically linked to lipophilicity.[3] Optimizing this parameter is a central challenge in drug development. The trifluoromethylthio (SCF3) group has garnered significant attention for its ability to predictably and profoundly enhance lipophilicity, thereby offering a strategic solution to this enduring challenge.[4][5]
The Trifluoromethylthio (SCF3) Group: A Profile of a Powerhouse Moiety
The SCF3 group is an electron-withdrawing substituent with exceptional lipophilicity.[6][7] Its unique combination of properties stems from the high electronegativity of the fluorine atoms and the nature of the sulfur linkage.
Physicochemical Properties
The trifluoromethylthio group is one of the most lipophilic functional groups used in medicinal chemistry.[4] This high lipophilicity is quantified by its large positive Hansch hydrophobicity parameter (π = 1.44), significantly greater than that of a methyl group (π = 0.5) or a chlorine atom (π = 0.71).[8] This property is a direct consequence of the fluorine atoms, which create a non-polar, hydrophobic surface.
Furthermore, the SCF3 group is strongly electron-withdrawing, a characteristic that can significantly influence the electronic properties of the parent molecule.[4] This electronic effect can enhance metabolic stability by shielding adjacent sites from oxidative metabolism.[5]
| Property | Description | Impact on Drug Properties |
| High Lipophilicity | Strong affinity for non-polar environments. | Enhances membrane permeability and can improve absorption across the gut wall and the blood-brain barrier.[1] |
| Electron-Withdrawing Nature | Pulls electron density from the rest of the molecule. | Increases metabolic stability by deactivating adjacent chemical bonds to enzymatic degradation.[4][5] |
| Metabolic Stability | Resistant to common metabolic pathways. | Prolongs the in vivo half-life of the drug, potentially leading to reduced dosing frequency.[9] |
| Volume and Shape | A conical shape with a larger steric footprint than a methyl group. | Can influence binding affinity and selectivity for the target protein. |
The SCF3 Group vs. Other Fluorinated Moieties
While other fluorinated groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) are also widely used to modulate drug properties, the SCF3 group offers distinct advantages.[9] Although the electron-withdrawing properties of CF3 and SCF3 are comparable, the lipophilicity of the SCF3 moiety is significantly higher.[10] This allows for a more pronounced impact on membrane permeability.
Strategic Incorporation of the SCF3 Group: Synthetic Methodologies
The successful application of the SCF3 group in drug design is contingent on the availability of efficient and versatile synthetic methods for its introduction into a diverse range of molecular scaffolds. Early methods often relied on harsh reagents and had limited functional group tolerance.[5] However, recent years have witnessed a surge in the development of novel trifluoromethylthiolating reagents and protocols.
Electrophilic Trifluoromethylthiolation
This approach involves the use of reagents that deliver an "SCF3+" equivalent to a nucleophilic substrate. Modern electrophilic trifluoromethylthiolating reagents are often shelf-stable solids, offering significant advantages in terms of handling and safety over earlier gaseous reagents like CF3SCl.[11]
Caption: Electrophilic Trifluoromethylthiolation Workflow.
Experimental Protocol: Electrophilic Trifluoromethylthiolation of an Indole Derivative
-
Materials: Indole derivative (1.0 equiv), N-((trifluoromethyl)thio)saccharin (1.2 equiv), anhydrous dichloromethane (DCM) as solvent.
-
Procedure: a. To a solution of the indole derivative in anhydrous DCM at room temperature, add N-((trifluoromethyl)thio)saccharin in one portion. b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). c. Upon completion, concentrate the reaction mixture under reduced pressure. d. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-trifluoromethylthiolated indole.
Nucleophilic Trifluoromethylthiolation
This strategy employs a nucleophilic "SCF3-" source to react with an electrophilic substrate, such as an aryl halide. The development of stable and soluble sources of the SCF3 anion, often in the form of silver or tetraalkylammonium salts, has been crucial for the advancement of this methodology.[12]
Radical Trifluoromethylthiolation
Radical-based methods have emerged as a powerful tool for the formation of C-SCF3 bonds, particularly for substrates that are not amenable to ionic pathways.[6] These reactions are typically initiated by photoredox catalysis or thermal radical initiators.
Assessing the Impact: Experimental Evaluation of Lipophilicity and Bioavailability
The successful incorporation of an SCF3 group must be followed by a rigorous evaluation of its impact on the molecule's physicochemical and pharmacokinetic properties.
Measurement of Lipophilicity: LogP and LogD
Lipophilicity is experimentally determined by measuring the partition coefficient (P) of a compound between an aqueous and an immiscible organic phase, typically octan-1-ol. The logarithm of this value is expressed as logP.[13] For ionizable compounds, the distribution coefficient (D) is measured at a specific pH, and its logarithm is denoted as logD.[2][13]
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
-
Materials: Test compound, octan-1-ol (pre-saturated with phosphate-buffered saline, pH 7.4), phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octan-1-ol).
-
Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Add a small aliquot of the stock solution to a mixture of the pre-saturated octan-1-ol and PBS (e.g., 1:1 v/v) in a vial. c. Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached. d. Centrifuge the vial to ensure complete phase separation. e. Carefully sample both the aqueous and organic phases. f. Determine the concentration of the test compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV). g. Calculate the LogD7.4 value using the formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous).
| Method | Principle | Advantages | Disadvantages |
| Shake-Flask | Direct measurement of partitioning between octanol and water.[14] | Gold standard, high accuracy for a limited logP range.[14][15] | Labor-intensive, requires pure compound, not suitable for high-throughput screening.[15] |
| Reversed-Phase HPLC | Correlation of retention time on a non-polar stationary phase with known logP values.[14][16] | High-throughput, requires small sample amounts.[16] | Indirect method, requires calibration with standards. |
| Potentiometric Titration | Measures the pKa in water and octanol-saturated water to calculate logP. | Accurate for ionizable compounds. | Requires specialized equipment. |
Assessment of Bioavailability
Bioavailability is determined in vivo by measuring the concentration of the drug in the systemic circulation over time after administration.[3] The area under the plasma concentration-time curve (AUC) is a key parameter used to calculate bioavailability.[3]
Caption: Workflow for Bioavailability Assessment.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Drug Formulation: Prepare the test compound in a suitable vehicle for both oral (e.g., 0.5% methylcellulose in water) and intravenous (e.g., saline with a co-solvent) administration.
-
Dosing: a. Oral Group: Administer the drug by oral gavage at a specific dose (e.g., 10 mg/kg). b. Intravenous Group: Administer the drug via the tail vein at a lower dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate pharmacokinetic parameters, including AUC, using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.[3]
Case Studies: The SCF3 Group in Action
The strategic application of the SCF3 group has led to the development of several successful drug candidates and marketed drugs. For instance, the coccidiostat Toltrazuril incorporates an Ar-SCF3 moiety, which contributes to its favorable pharmacokinetic profile.[12] In agrochemicals, the insecticide Fipronil also features this group, highlighting its broad utility.[8]
Conclusion and Future Perspectives
The trifluoromethylthio group has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its ability to significantly and predictably enhance lipophilicity and metabolic stability offers a powerful strategy for overcoming common drug development hurdles.[4][5] As synthetic methodologies for the introduction of the SCF3 group continue to evolve, becoming more efficient and versatile, its application in drug discovery is poised to expand even further. The continued exploration of novel SCF3-containing scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents with optimized properties for clinical success.
References
- 1. enamine.net [enamine.net]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with 3-(Trifluoromethylthio)benzyl Bromide
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-(Trifluoromethylthio)benzyl bromide as a versatile reagent in the synthesis of pharmaceutical intermediates. We delve into the unique properties conferred by the trifluoromethylthio (SCF₃) moiety, the reactivity of the benzyl bromide functional group, and provide detailed, field-proven protocols for its use in key synthetic transformations. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure procedural success and reproducibility.
Introduction: The Strategic Importance of the SCF₃ Group in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] Among the various fluorinated motifs, the trifluoromethylthio (SCF₃) group has emerged as a particularly valuable functional group. Its potent electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] The SCF₃ group can protect adjacent molecular positions from enzymatic degradation and enhance cell membrane permeability, making it a highly sought-after component in the design of novel therapeutics.[2]
This compound serves as a critical building block, providing a reactive handle to introduce the trifluoromethylthio-benzyl moiety into a wide range of molecular scaffolds. Its utility lies in its nature as a potent electrophile, readily undergoing nucleophilic substitution reactions to form stable carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.
Reagent Profile: Physicochemical and Reactivity Data
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its isomers and related structures. The data for the analogous 4-(Trifluoromethylthio)benzyl bromide and safety information for related benzyl bromides are presented below as a competent guide.
Table 1: Physicochemical Properties of Analogous Reagents
| Property | Value (for 4-(Trifluoromethylthio)benzyl bromide) | Reference |
| CAS Number | 21101-63-3 | [3][4] |
| Molecular Formula | C₈H₆BrF₃S | [3][4] |
| Molecular Weight | 271.10 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 53-57 °C | [3] |
| Boiling Point | 115-118 °C at 13 mmHg | [3] |
| Density | ~1.63 g/cm³ | [3] |
Reactivity Profile
This compound is a classic electrophile for Sₙ2 reactions. The key aspects of its reactivity are:
-
Benzylic Position: The carbon atom of the bromomethyl group (-CH₂Br) is highly activated towards nucleophilic attack due to the adjacent aromatic ring, which stabilizes the transition state.
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction.
-
Electron-Withdrawing SCF₃ Group: The trifluoromethylthio group is strongly electron-withdrawing, which can influence the rate of reaction. This effect is generally less pronounced for a meta-substituent compared to ortho- or para-substituents but should be considered.
-
Reaction Mechanism: The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2), where a nucleophile attacks the benzylic carbon, displacing the bromide ion in a single, concerted step.
Core Applications: Protocols for Nucleophilic Alkylation
The primary utility of this compound is as an alkylating agent. Below are detailed, generalized protocols for the alkylation of common nucleophiles encountered in pharmaceutical synthesis.
Diagram 1: General Sₙ2 Reaction Pathway
Caption: Sₙ2 pathway for alkylation with this compound.
Protocol 1: N-Alkylation of Amines and Amides
N-alkylation is crucial for synthesizing secondary and tertiary amines, which are prevalent in active pharmaceutical ingredients (APIs). Note that alkylation of primary and secondary amines can lead to over-alkylation; using the amine as the limiting reagent can help mitigate this.[5][6]
-
Objective: To form a C-N bond by reacting an amine, amide, or nitrogen-containing heterocycle with this compound.
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (Amine/Amide, 1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., Acetonitrile, DMF, or THF)
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile, the base, and the anhydrous solvent.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Causality Note: Anhydrous solvents are critical to prevent hydrolysis of the benzyl bromide. The choice of base depends on the pKa of the nucleophile; weaker bases like K₂CO₃ are suitable for most amines, while stronger bases like NaH may be required for less nucleophilic amides.
Protocol 2: O-Alkylation of Alcohols and Phenols
This protocol is used to synthesize benzyl ethers, a common functional group in drug molecules.
-
Objective: To form a C-O bond by reacting an alcohol or phenol with this compound.
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (Alcohol/Phenol, 1.0-1.1 eq)
-
Base (e.g., NaH 60% dispersion in oil, K₂CO₃, or Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous Solvent (e.g., THF or DMF)
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the alcohol/phenol and anhydrous solvent.
-
If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to form the alkoxide/phenoxide.
-
If using a carbonate base, add it directly to the solution of the nucleophile.
-
Add a solution of this compound in the same anhydrous solvent dropwise.
-
Stir the reaction at room temperature or heat gently (40-50 °C) until completion as monitored by TLC or LC-MS (typically 2-12 hours).
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl or water.
-
Perform a standard aqueous work-up and purification as described in Protocol 1.
-
-
Causality Note: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating alcohols and phenols to generate the corresponding nucleophilic alkoxide/phenoxide without competing in the substitution reaction. The reaction must be performed under strictly anhydrous conditions as NaH reacts violently with water.
Protocol 3: S-Alkylation of Thiols
This method is used to synthesize thioethers (sulfides), which are important isosteres for ethers in drug design.
-
Objective: To form a C-S bond by reacting a thiol with this compound.
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (Thiol, 1.0 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq)
-
Anhydrous Solvent (e.g., Acetone, Acetonitrile, or DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiol and the base in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-20 minutes to generate the thiolate anion.
-
Add a solution of this compound in the same solvent dropwise.
-
Stir the reaction at room temperature. Thiols are typically very potent nucleophiles, and these reactions are often complete within 1-4 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts. If DMF is used, dilute with water and perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography.
-
-
Causality Note: Thiols are more acidic and more nucleophilic than their corresponding alcohols. Consequently, milder bases and reaction conditions are generally sufficient for efficient S-alkylation.
Experimental Workflow and Troubleshooting
Diagram 2: General Experimental Workflow
Caption: Standard workflow for synthesis using this compound.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated nucleophile. 4. Reagent degradation (hydrolysis). | 1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). 2. Increase temperature in 10 °C increments. 3. Ensure nucleophile is pure and reactive. 4. Use freshly opened or purified benzyl bromide and ensure anhydrous conditions. |
| Starting Material Remains | 1. Insufficient reaction time. 2. Stoichiometry is off (reagent is limiting). 3. Reversible reaction. | 1. Extend the reaction time. 2. Re-check calculations; consider adding a slight excess (1.1-1.2 eq) of the benzyl bromide. 3. Ensure the base is sufficient to drive the reaction forward. |
| Multiple Products (e.g., Over-alkylation) | 1. Product is more nucleophilic than starting material (common with amines).[6] 2. Side reactions due to high temperature. | 1. Use the nucleophile as the limiting reagent or add the benzyl bromide slowly at a lower temperature. 2. Run the reaction at a lower temperature for a longer time. |
| Formation of 3-(Trifluoromethylthio)benzyl alcohol | 1. Presence of water in the reaction mixture. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere. |
Safety and Handling
MANDATORY: All operations involving this compound and its related isomers must be conducted inside a certified chemical fume hood.
-
Hazard Profile: Benzyl bromides are potent lachrymators (tear-producing agents) and are corrosive, causing severe skin burns and eye damage. Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
-
Handling:
-
Store in a cool, dry, dark place under an inert atmosphere.
-
Avoid contact with water and moisture, which can cause hydrolysis.
-
Handle as a corrosive and lachrymatory substance.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-(Trifluoromethylthio)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions with 3-(trifluoromethylthio)benzyl bromide. This versatile reagent is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethylthio (SCF₃) group. This document elucidates the underlying reaction mechanisms, offers expert insights into experimental design, and presents step-by-step protocols for O-alkylation, N-alkylation, and S-alkylation reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.
Introduction: The Significance of the 3-(Trifluoromethylthio)benzyl Moiety
The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. The trifluoromethylthio (SCF₃) group, in particular, is highly valued for its strong electron-withdrawing nature and high lipophilicity.[1] When appended to a benzyl scaffold at the meta-position, as in this compound, it offers a unique combination of reactivity and physicochemical properties that can be exploited in the synthesis of novel pharmacologically active compounds and advanced materials.
The benzylic bromide functionality serves as an excellent electrophile for nucleophilic substitution reactions. Benzyl halides readily undergo both Sₙ1 and Sₙ2 reactions due to the ability of the benzene ring to stabilize both the transition state in an Sₙ2 reaction and the carbocation intermediate in an Sₙ1 reaction.[2] The presence of the electron-withdrawing 3-SCF₃ group is expected to influence the reaction kinetics, generally favoring the Sₙ2 pathway by making the benzylic carbon more electrophilic and destabilizing the formation of a carbocation intermediate.
Mechanistic Considerations: Sₙ2 Pathway Dominance
Nucleophilic substitution reactions of primary benzylic halides like this compound predominantly proceed via an Sₙ2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
The 3-SCF₃ substituent is strongly electron-withdrawing, as indicated by its positive Hammett substituent constant (σ). For the related SCF₃ group, the meta Hammett constant (σ_meta) is approximately 0.40.[1] This electron withdrawal increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of Sₙ2 reactions.[3]
Diagram: Sₙ2 Reaction Mechanism
Caption: Sₙ2 mechanism for the reaction of a nucleophile with this compound.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of nucleophiles. The electron-withdrawing nature of the 3-SCF₃ group may lead to faster reaction times compared to unsubstituted benzyl bromide. Therefore, careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol details the synthesis of aryl benzyl ethers, a common structural motif in medicinal chemistry.
Materials:
-
This compound
-
Substituted or unsubstituted phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask containing the phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone or DMF (10 volumes), add this compound (1.05 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux (50-60 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Reactant (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 56 (reflux) | 4 | >90 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 25 | 3 | >95 |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 60 | 2 | >95 |
Protocol 2: N-Alkylation of Amines
This protocol is suitable for the benzylation of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., Diisopropylethylamine, DIPEA)
-
Acetonitrile or Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) or DIPEA (1.5 equivalents) in anhydrous acetonitrile or DCM (10 volumes).
-
Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture if a solid base was used.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
| Reactant (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 25 | 8 | 85-95 |
| Morpholine | DIPEA | DCM | 25 | 4 | >95 |
| Dibenzylamine | K₂CO₃ | Acetonitrile | 50 | 6 | >90 |
Protocol 3: S-Alkylation of Thiols
This protocol describes the synthesis of thioethers, which are important intermediates in organic synthesis.
Materials:
-
This compound
-
Thiol (aliphatic or aromatic)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or DMF
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of the thiol (1.0 equivalent) in ethanol or DMF (10 volumes), add powdered NaOH (1.1 equivalents) or K₂CO₃ (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.05 equivalents) and continue stirring at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Reactant (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | Ethanol | 25 | 1 | >95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 25 | 1.5 | >95 |
| Cysteine derivative | K₂CO₃ | DMF/Water | 25 | 2 | 80-90 |
Diagram: Experimental Workflow for a Typical Nucleophilic Substitution
Caption: A generalized workflow for nucleophilic substitution reactions.
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established principles of nucleophilic substitution reactions. To ensure the validity of the experimental results, the following points should be considered:
-
Purity of Reagents: Use of anhydrous solvents and freshly opened or purified reagents is crucial, especially when using strong bases like NaH.
-
Inert Atmosphere: For sensitive reactions, particularly those involving strong bases, maintaining an inert atmosphere (e.g., nitrogen or argon) will prevent side reactions with atmospheric moisture and oxygen.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or excessive heating.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
This compound is a valuable building block for the synthesis of a wide range of molecules of interest in the pharmaceutical and materials science fields. Its enhanced reactivity in Sₙ2 reactions, driven by the electron-withdrawing nature of the 3-SCF₃ group, makes it an efficient electrophile for O-, N-, and S-alkylation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully utilize this versatile reagent in their synthetic endeavors.
References
The Strategic Incorporation of the Trifluoromethylthio Moiety in Agrochemical Discovery: Applications and Synthesis Utilizing 3-(Trifluoromethylthio)benzyl Bromide
Introduction: The Trifluoromethylthio Group - A Cornerstone in Modern Agrochemical Design
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount design principle. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention due to its unique physicochemical properties.[1] The potent electron-withdrawing nature of the -SCF3 moiety, combined with its high lipophilicity, can profoundly influence a molecule's biological activity, metabolic stability, and ability to permeate biological membranes.[1] These characteristics are highly desirable in the development of novel fungicides, herbicides, and insecticides, as they can lead to enhanced potency, systemic activity, and a more favorable resistance profile.
This technical guide delves into the application of a key building block for introducing this valuable functionality: 3-(Trifluoromethylthio)benzyl bromide. While direct, large-scale commercial examples utilizing the 3-isomer are not as prevalent in public literature as its 4-isomer counterpart, its utility as a synthetic intermediate is clear. The reactivity of the benzylic bromide allows for the straightforward introduction of the 3-(trifluoromethylthio)benzyl moiety into a wide array of molecular scaffolds. This guide will provide a comprehensive overview of the rationale behind its use, detailed synthetic protocols based on analogous and closely related structures, and the underlying chemical principles that govern its application.
The Rationale for Employing this compound in Agrochemical Synthesis
The decision to incorporate the 3-(trifluoromethylthio)benzyl group into a potential agrochemical candidate is driven by several key factors:
-
Enhanced Biological Efficacy: The -SCF3 group can significantly enhance the binding affinity of a molecule to its target protein or enzyme. This is attributed to a combination of electronic effects and favorable hydrophobic interactions within the active site.
-
Increased Metabolic Stability: The carbon-sulfur bond in the trifluoromethylthio group is more resistant to oxidative metabolism compared to, for instance, a simple methylthio group. This leads to increased persistence of the active compound in the target pest or plant, prolonging its desired effect.[1]
-
Optimal Lipophilicity: The introduction of the -SCF3 group increases the lipophilicity of a molecule, which can improve its uptake and translocation within plants or its penetration of the waxy cuticle of insects.[1]
-
Versatile Synthetic Handle: The benzyl bromide functionality serves as a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the covalent linkage of the trifluoromethylthiobenzyl fragment to a variety of nucleophilic moieties, such as phenols, thiols, and amines, which are commonly found in the core structures of many agrochemicals.
Application in the Synthesis of Novel Herbicides: A Case Study with an Isomeric Analogue
While specific examples for the 3-isomer are not widely published, a study on the synthesis of novel α-Trifluorothioanisole derivatives containing phenylpyridine moieties with herbicidal activity provides an excellent and directly applicable protocol using the closely related 4-(Trifluoromethylthio)benzyl bromide .[2] The chemical principles and reaction conditions are directly translatable to the use of this compound.
The study highlights the synthesis of phenylpyridine derivatives, a class of compounds known for their herbicidal properties. The key step involves the O-alkylation of a phenolic hydroxyl group on the phenylpyridine core with 4-(Trifluoromethylthio)benzyl bromide.
Reaction Scheme: O-Alkylation for Herbicide Synthesis
Caption: General reaction scheme for the synthesis of herbicidal derivatives.
Detailed Experimental Protocol: Synthesis of a Model Phenylpyridine Ether Derivative
This protocol is adapted from the synthesis of analogous compounds and is presented as a robust starting point for researchers utilizing this compound.[2]
Materials:
-
Substituted Phenylpyridine with a phenolic hydroxyl group (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the substituted phenylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).
-
Deprotonation: Under a gentle stream of nitrogen, carefully add sodium hydride (1.5 eq) portion-wise at room temperature. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes. The formation of the sodium phenoxide can be visually monitored by a change in color or the cessation of hydrogen gas evolution.
-
Alkylation: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-(trifluoromethylthio)benzyl ether derivative.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C8H6BrF3S | [3] |
| Molecular Weight | 271.10 g/mol | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified for the 3-isomer. 4-isomer: 115-118 °C at 13 mmHg | [2] |
| Reactivity | Electrophilic at the benzylic carbon |
Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of target agrochemical derivatives.
Conclusion and Future Perspectives
This compound represents a valuable and highly reactive building block for the synthesis of next-generation agrochemicals. Its ability to introduce the trifluoromethylthiobenzyl moiety allows for the fine-tuning of a candidate molecule's properties to enhance biological activity, improve metabolic stability, and optimize physicochemical characteristics. The synthetic protocols outlined in this guide, based on established methodologies for a closely related isomer, provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile intermediate. As the demand for more sophisticated and sustainable crop protection solutions continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the discovery and development of innovative agrochemicals.
References
Application Notes and Protocols for Late-Stage Functionalization of Bioactive Molecules Using 3-(Trifluoromethylthio)benzyl Bromide
Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery
In the landscape of contemporary drug discovery, the ability to rapidly generate structural diversity and fine-tune the properties of lead compounds is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve these goals, allowing for the modification of complex molecules at a late stage in their synthesis.[1][2][3][4] This approach circumvents the need for lengthy de novo syntheses, accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.[3][4] Among the myriad of reagents employed in LSF, those that introduce unique and impactful functional groups are of particular interest. This guide focuses on the application of 3-(Trifluoromethylthio)benzyl bromide as a versatile reagent for the late-stage functionalization of bioactive molecules.
The trifluoromethylthio (-SCF₃) group is a highly sought-after moiety in medicinal chemistry due to its unique combination of properties.[5][6][7] It is one of the most lipophilic functional groups known, a characteristic that can significantly enhance a drug's ability to permeate cell membranes and cross the blood-brain barrier.[7] Furthermore, the strong electron-withdrawing nature of the -SCF₃ group can improve the metabolic stability of a molecule by shielding adjacent chemical bonds from enzymatic degradation.[6][8] The introduction of the 3-(trifluoromethylthio)benzyl moiety via a robust benzylation reaction offers a straightforward and effective method to leverage these beneficial properties in the optimization of drug candidates.
This document provides a comprehensive overview of the utility of this compound in LSF, detailing its reactivity, and providing step-by-step protocols for the modification of representative bioactive molecules containing common functional groups amenable to benzylation.
Understanding the Reagent: this compound
This compound is a benzylic halide that serves as an excellent electrophile for the introduction of the 3-(trifluoromethylthio)benzyl group. Its reactivity is primarily governed by the benzylic bromide functional group, which is highly susceptible to nucleophilic substitution reactions.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₆BrF₃S |
| Molecular Weight | 271.10 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 115-118 °C at 13 mmHg |
| CAS Number | 21101-63-3 |
The primary mechanism for the reactions described herein is the SN2 (bimolecular nucleophilic substitution) reaction.[9][10] In this process, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. Benzylic halides are particularly reactive in SN2 reactions due to the ability of the adjacent π-system of the benzene ring to stabilize the transition state through orbital overlap.[10]
Experimental Workflows and Protocols
The following section details the application of this compound for the late-stage functionalization of three well-known bioactive molecules, each possessing a different nucleophilic functional group:
-
Celecoxib: A selective COX-2 inhibitor with a sulfonamide (-SO₂NH₂) functional group.
-
Naproxen: A non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid (-COOH) functional group.
-
Captopril: An angiotensin-converting enzyme (ACE) inhibitor with a thiol (-SH) functional group.
General Experimental Workflow
The general workflow for the late-stage functionalization using this compound is depicted below. This process involves the reaction of the bioactive molecule with the reagent in the presence of a suitable base, followed by purification and characterization of the product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Incorporation of the Trifluoromethylthio (SCF₃) Moiety into Organic Molecules
Abstract
The trifluoromethylthio (SCF₃) group has emerged as a crucial substituent in modern medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Its unique combination of high lipophilicity (possessing one of the highest Hansch lipophilicity parameters at π = 1.44), strong electron-withdrawing character, and enhanced metabolic stability can profoundly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][5][6][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for introducing the SCF₃ moiety into organic scaffolds. We delve into the mechanistic principles and provide field-proven protocols for electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions, enabling practitioners to select and implement the optimal strategy for their specific synthetic challenges.
The Strategic Value of the SCF₃ Group
The decision to incorporate a trifluoromethylthio group is driven by its ability to predictably modulate molecular properties. Unlike its more common trifluoromethyl (CF₃) counterpart, the SCF₃ group offers a distinct electronic and steric profile. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups and influence intermolecular interactions, while its exceptional lipophilicity can significantly enhance a molecule's ability to cross lipid membranes and the blood-brain barrier, often leading to improved bioavailability.[3][8] Consequently, developing robust and versatile methods for its installation is a paramount objective in contemporary organic synthesis.[6]
Classification of Trifluoromethylthiolation Strategies
The methods to forge a C-SCF₃ bond can be broadly categorized based on the nature of the trifluoromethylthiolating agent and the underlying reaction mechanism. Understanding this classification is the first step in selecting an appropriate synthetic route.
Figure 1: Primary mechanistic pathways for trifluoromethylthiolation.
Electrophilic Trifluoromethylthiolation
This approach involves the reaction of a nucleophilic substrate with a reagent acting as an "SCF₃⁺" source. It is particularly effective for electron-rich substrates such as (hetero)arenes, enamines, and β-keto esters.
Causality Behind Reagent Choice
Early electrophilic reagents like CF₃SCl were highly effective but limited by their toxicity and difficult handling as a gas.[9] This necessitated the development of bench-stable, crystalline solids. Reagents like N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylthio)phthalimide have become reagents of choice.[2] The N-S bond is polarized and readily cleaved upon interaction with a nucleophile, while the stability of the resulting saccharin or phthalimide anion provides a strong thermodynamic driving force for the reaction. N-Trifluoromethylthio-dibenzenesulfonimide has been developed as an even more powerful electrophilic agent for less reactive substrates.[10]
Application Protocol: Electrophilic Trifluoromethylthiolation of Indole
This protocol details the trifluoromethylthiolation of indole using N-(trifluoromethylthio)saccharin, a common and effective electrophilic reagent.
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
Silver trifluoromethanesulfonate (AgOTf) (Optional, as Lewis acid catalyst for less reactive substrates)
-
1,2-Dichloroethane (DCE)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add indole (e.g., 0.5 mmol, 1.0 equiv).
-
Add N-(Trifluoromethylthio)saccharin (0.6 mmol, 1.2 equiv).
-
Dissolve the solids in anhydrous 1,2-dichloroethane (DCE, 2.5 mL).
-
Rationale: DCE is a common solvent for this transformation due to its inertness and ability to dissolve the reagents. For substrates that are less nucleophilic than indole, a catalytic amount of a Lewis acid like AgOTf (5-10 mol%) can be added to further activate the electrophilic reagent.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-(trifluoromethylthio)-1H-indole.
Self-Validation: The reaction is typically clean, with the main byproduct being saccharin, which is easily removed during chromatography. Successful trifluoromethylthiolation can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic singlet for the SCF₃ group.
Nucleophilic Trifluoromethylthiolation
This strategy employs a reagent that acts as an "SCF₃⁻" synthon, typically in transition-metal-catalyzed cross-coupling reactions with electrophilic partners like aryl or vinyl halides/triflates. This method is exceptionally powerful for incorporating the SCF₃ group into pre-functionalized molecules.
Causality Behind Catalyst and Reagent Choice
The choice of catalyst and nucleophilic SCF₃ source is critical.
-
Reagents: Silver(I) trifluoromethanethiolate (AgSCF₃ ) and copper(I) trifluoromethanethiolate (CuSCF₃ ) are the most common sources. AgSCF₃ is often used because the formation of a silver halide byproduct drives the reaction forward.[11] Tetramethylammonium trifluoromethanethiolate ((Me₄N)SCF₃) is another viable, more soluble option.[11]
-
Catalysts: While palladium catalysts were initially explored, nickel has emerged as a more cost-effective and often more efficient alternative for coupling with aryl chlorides and bromides.[11] Gold-catalyzed protocols have also been developed, offering broad substrate scope under mild conditions.[12] The choice of ligand (e.g., bipyridine for Ni) is crucial for stabilizing the metal center and facilitating the reductive elimination step that forms the C-SCF₃ bond.
Application Protocol: Ni-Catalyzed Trifluoromethylthiolation of an Aryl Bromide
This protocol is based on the method developed by Zhang and Vicic for the nickel-catalyzed coupling of aryl halides with AgSCF₃.[11]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Silver(I) trifluoromethanethiolate (AgSCF₃)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbp)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Strictly under an inert atmosphere (glovebox recommended): To a reaction vial, add Ni(cod)₂ (5 mol%), dtbbp (10 mol%), and AgSCF₃ (1.5 equiv).
-
Rationale: Ni(0) is the active catalytic species. Ni(cod)₂ is a common, air-sensitive precursor. The bipyridine ligand is essential for the catalytic cycle. The reaction must be performed under inert conditions as Ni(0) is readily oxidized.
-
Add the aryl bromide (1.0 equiv).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the vial and stir the mixture at room temperature for 12-24 hours.
-
Rationale: The reaction proceeds at room temperature, which is a significant advantage of this nickel-catalyzed system over many high-temperature palladium or copper systems.
-
Upon completion (monitored by GC-MS or LC-MS), dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble silver salts and catalyst residues.
-
Wash the filtrate with water to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aryl-SCF₃ product.
Radical Trifluoromethylthiolation
The generation of the trifluoromethylthio radical (•SCF₃) provides a powerful pathway for functionalizing molecules, particularly through additions to alkenes and C-H functionalization. Modern methods, especially photoredox catalysis, have made these reactions highly accessible and efficient under mild conditions.[6][13][14]
Causality Behind Radical Generation
The •SCF₃ radical can be generated from various precursors. Interestingly, reagents typically considered "electrophilic," such as N-(Trifluoromethylthio)saccharin , can serve as excellent radical precursors under photoredox conditions.[7]
-
A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) is excited by visible light.
-
The excited photocatalyst engages in a single-electron transfer (SET) with the SCF₃ precursor.
-
This SET process cleaves the N-S bond, releasing the •SCF₃ radical and the corresponding anion.
This approach avoids the use of harsh radical initiators and high temperatures, offering excellent functional group tolerance.[14]
Figure 2: A simplified photoredox catalytic cycle for radical trifluoromethylthiolation.
Application Protocol: Photocatalytic Hydro-Trifluoromethylthiolation of an Alkene
This protocol describes the addition of the SCF₃ group and a hydrogen atom across a double bond using visible light photoredox catalysis.
Materials:
-
Alkene (e.g., Styrene)
-
N-(Trifluoromethylthio)saccharin
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic photocatalyst)
-
Hantzsch Ester (as a mild hydrogen atom donor)
-
Acetonitrile (MeCN), degassed
-
LED light source (e.g., Blue LED, 450 nm)
Procedure:
-
To a reaction tube, add the alkene (1.0 equiv), N-(Trifluoromethylthio)saccharin (1.2 equiv), Hantzsch ester (1.5 equiv), and the photocatalyst (1-2 mol%).
-
Rationale: The Hantzsch ester serves as a terminal reductant and hydrogen atom source in the catalytic cycle, allowing the reaction to proceed under mild, redox-neutral conditions.
-
Add degassed acetonitrile to achieve the desired concentration (e.g., 0.1 M).
-
Rationale: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with nitrogen/argon) is crucial to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical process.
-
Seal the tube and place it in front of a blue LED light source with stirring. Maintain a constant temperature (often room temperature) using a cooling fan.
-
Irradiate for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the hydro-trifluoromethylthiolated product.
Method Comparison and Selection Guide
Choosing the right method depends on the substrate, desired regioselectivity, and functional group tolerance.
| Method | Mechanism | Common Reagents | Typical Substrates | Advantages | Limitations |
| Electrophilic | Ionic (SCF₃⁺) | N-(Trifluoromethylthio)saccharin, N-(Trifluoromethylthio)phthalimide | Electron-rich arenes & heterocycles, enolates, enamines | Metal-free, often mild conditions, good for late-stage C-H functionalization.[15] | Limited to nucleophilic substrates; regioselectivity can be an issue with complex arenes. |
| Nucleophilic | Cross-Coupling (SCF₃⁻) | AgSCF₃, CuSCF₃ | Aryl/vinyl halides & triflates | Excellent for pre-functionalized molecules, predictable regioselectivity, broad scope.[11][12] | Requires transition metal catalyst, often requires inert atmosphere, substrate must be pre-halogenated. |
| Radical | Radical (•SCF₃) | N-(Trifluoromethylthio)saccharin (photoredox), AgSCF₃, NaSO₂CF₃ | Alkenes, alkynes, unactivated C-H bonds, carboxylic acids (decarboxylative) | Access to unique bond formations, extremely mild conditions (photoredox), high functional group tolerance.[13][14][16] | Can sometimes lead to mixtures of regioisomers; requires specific setups (e.g., photoreactor, electrosynthesis cell). |
Conclusion and Future Outlook
The field of trifluoromethylthiolation has evolved dramatically from using hazardous gases to employing a diverse toolkit of stable, user-friendly reagents and sophisticated catalytic systems.[2][6] The advent of photoredox and electrochemical methods has opened new frontiers, enabling the functionalization of previously unreactive C-H bonds under exceptionally mild conditions.[13][14][17][18] Future developments will likely focus on enhancing the efficiency and selectivity of these methods, particularly in the context of asymmetric trifluoromethylthiolation to create chiral SCF₃-containing molecules, further expanding the impact of this unique functional group in science and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 12. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. citedrive.com [citedrive.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Late stage trifluoromethylthiolation strategies for organic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Electrochemical Trifluoromethylation of Thiophenols with Sodium Trifluoromethanesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Strategic Incorporation of the Trifluoromethylthio Moiety: Application Notes and Protocols for 3-(Trifluoromethylthio)benzyl Bromide in Complex Molecule Synthesis
Introduction: The Trifluoromethylthio Group - A Keystone in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a paramount approach for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its unique electronic and steric attributes.[1][2] This lipophilic and strongly electron-withdrawing moiety can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] Consequently, the development of robust synthetic methodologies for the introduction of the SCF₃ group is of critical importance to medicinal chemists and drug development professionals.
3-(Trifluoromethylthio)benzyl bromide serves as a versatile and highly reactive building block for the facile introduction of the 3-(trifluoromethylthio)benzyl motif into a diverse array of molecular scaffolds. This guide provides detailed application notes and protocols for the use of this key intermediate in the synthesis of complex molecular structures, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability in a research setting.
I. Nucleophilic Substitution Reactions: Crafting Ethers and Esters
The benzylic bromide of this compound is highly susceptible to nucleophilic attack, making it an ideal substrate for Williamson ether synthesis and related esterification reactions. These transformations provide a straightforward route to introduce the 3-(trifluoromethylthio)benzyl group as an ether or ester linkage, which are common structural motifs in pharmaceuticals.
Application Note: Williamson Ether Synthesis with Phenolic Substrates
The reaction of this compound with phenols proceeds via an Sₙ2 mechanism to furnish diaryl ethers. The choice of a suitable base is critical to deprotonate the phenol, generating a more nucleophilic phenoxide ion without promoting side reactions. A relatively mild base such as potassium carbonate is often sufficient, and the reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the dissolution of the phenoxide salt and accelerate the substitution reaction.
Experimental Protocol 1: Synthesis of 1-(Benzyloxy)-3-(trifluoromethylthio)benzene
This protocol details the synthesis of a diaryl ether via the reaction of this compound with phenol.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure diaryl ether.
Data Presentation: Representative Yields for Williamson Ether Synthesis
| Nucleophile | Product | Typical Yield (%) |
| Phenol | 1-(Benzyloxy)-3-(trifluoromethylthio)benzene | 85-95 |
| 4-Methoxyphenol | 1-((4-Methoxybenzyl)oxy)-3-(trifluoromethylthio)benzene | 80-90 |
| 2-Napthol | 2-((3-(Trifluoromethylthio)benzyl)oxy)naphthalene | 88-97 |
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. This compound is an excellent electrophilic partner in several of these transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the synthesis of complex diarylmethanes, aryl alkynes, and benzylamines, respectively, which are prevalent in many drug candidates.
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Diaryl- and Heteroarylmethanes
The Suzuki-Miyaura coupling of this compound with aryl- or heteroarylboronic acids provides a versatile route to unsymmetrical diarylmethanes. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. A common catalytic system involves a palladium(II) precatalyst such as Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, and a carbonate or phosphate base. The reaction is typically performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of 1-(3-(Trifluoromethylthio)benzyl)benzene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
Toluene
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete as monitored by TLC or GC-MS (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Typical Yield (%) |
| Phenylboronic Acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 80-90 |
| 4-Methoxyphenylboronic Acid | Suzuki-Miyaura | PdCl₂(dppf) | Cs₂CO₃ | 75-85 |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | 70-85 |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | 65-80 |
Application Note: Sonogashira Coupling for the Synthesis of Benzyl Alkynes
The Sonogashira coupling of this compound with terminal alkynes offers a direct route to 1-aryl-2-alkynes. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine serves as both the base and, in many cases, the solvent. Anhydrous and anaerobic conditions are crucial to prevent the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.
Experimental Protocol 3: Sonogashira Coupling with Phenylacetylene
This protocol details the synthesis of 1-phenyl-2-(3-(trifluoromethylthio)benzyl)acetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (2-5 mol%) and CuI (4-10 mol%).
-
Add anhydrous and degassed triethylamine.
-
Add this compound (1.0 eq.) followed by the dropwise addition of phenylacetylene (1.2 eq.).
-
Stir the reaction mixture at room temperature until completion as monitored by TLC (typically 6-12 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Note: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of benzylamines from this compound and primary or secondary amines. This palladium-catalyzed reaction typically employs a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). The choice of ligand is critical to facilitate the reductive elimination step and prevent β-hydride elimination, which can be a competing side reaction with some substrates.
Experimental Protocol 4: Buchwald-Hartwig Amination with Aniline
This protocol describes the synthesis of N-(3-(Trifluoromethylthio)benzyl)aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (1-3 mol%), BINAP (2-6 mol%), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous and degassed toluene.
-
Add this compound (1.0 eq.) and aniline (1.2 eq.).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as indicated by TLC (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
III. Safety and Handling
This compound is a reactive electrophile and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause skin and eye irritation.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the reagent in a cool, dry place away from moisture and strong bases. In case of contact, wash the affected area immediately with copious amounts of water.
IV. Visualization of Key Synthetic Transformations
Caption: Synthetic pathways utilizing this compound.
V. Conclusion
This compound is a valuable and versatile reagent for the incorporation of the trifluoromethylthiobenzyl moiety into complex organic molecules. Its reactivity as an electrophile in both nucleophilic substitution and a range of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and researchers in drug development. The protocols and application notes provided in this guide offer a comprehensive framework for the effective utilization of this important building block, enabling the synthesis of novel compounds with potentially enhanced pharmacological properties.
References
Application Notes and Protocols: 3-(Trifluoromethylthio)benzyl Bromide in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Trifluoromethylthio Moiety
In the pursuit of novel materials with tailored properties, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount approach. Among these, the trifluoromethylthio (-SCF₃) group offers a unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability.[1] These attributes, when integrated into polymeric structures or onto material surfaces, can profoundly influence their physical, chemical, and biological properties. 3-(Trifluoromethylthio)benzyl bromide serves as a key building block for introducing this powerful moiety, acting as a versatile initiator for controlled polymerization and a robust anchor for surface functionalization.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced polymers via Atom Transfer Radical Polymerization (ATRP) and in the modification of surfaces to create functional materials. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying principles.
PART 1: Application in Controlled Radical Polymerization
Scientific Rationale: Initiating Polymer Chains with Precision
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of modern polymer chemistry, enabling the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[2] The choice of initiator is critical as it dictates the initiation efficiency and the nature of the polymer chain end. This compound is an excellent candidate for an ATRP initiator due to the benzylic bromide, which can be reversibly activated by a transition metal catalyst (typically copper-based) to generate a radical that initiates polymerization.
The presence of the 3-(trifluoromethylthio)phenyl group at the initiating end of the polymer chain imparts the unique properties of the -SCF₃ moiety to the entire macromolecule. This can lead to polymers with enhanced thermal stability, modified solubility profiles, and unique self-assembly behaviors in solution and in the solid state.
Experimental Workflow: ATRP of Styrene using this compound
Caption: Workflow for the ATRP of styrene initiated by this compound.
Detailed Protocol: Synthesis of Poly(styrene) with a 3-(Trifluoromethylthio)benzyl End-Group
This protocol describes a representative procedure for the ATRP of styrene. The molar ratios of reagents are crucial for controlling the polymerization.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| This compound | 21101-63-3 | 271.10 | >97% |
| Styrene | 100-42-5 | 104.15 | >99% |
| Copper(I) bromide (CuBr) | 7787-70-4 | 143.45 | 99.99% |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 3030-47-5 | 173.30 | >99% |
| Toluene, Anhydrous | 108-88-3 | 92.14 | >99.8% |
| Tetrahydrofuran (THF), HPLC Grade | 109-99-9 | 72.11 | >99.9% |
| Methanol, HPLC Grade | 67-56-1 | 32.04 | >99.9% |
| Basic Alumina | 1344-28-1 | - | - |
| Neutral Alumina | 1344-28-1 | - | - |
Procedure:
-
Monomer Purification: Pass styrene through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: To the flask, add anhydrous toluene (5 mL) and the purified styrene (5.21 g, 50 mmol). Deoxygenate the solution by bubbling with nitrogen for 20 minutes. Subsequently, add PMDETA (20.8 µL, 0.1 mmol) via syringe. The solution should turn green as the copper complex forms.
-
Initiation: In a separate vial, prepare a stock solution of the initiator by dissolving this compound (27.1 mg, 0.1 mmol) in 1 mL of anhydrous toluene. Inject the initiator solution into the reaction flask to start the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 90°C and stir. Monitor the reaction progress by taking aliquots at timed intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination and Purification: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by opening the flask to air and cooling it to room temperature. Dilute the viscous solution with THF (10 mL).
-
Catalyst Removal: Pass the polymer solution through a short column packed with neutral alumina to remove the copper catalyst.
-
Polymer Precipitation: Precipitate the polymer by slowly adding the THF solution to a beaker of cold methanol (200 mL) with vigorous stirring.
-
Isolation: Collect the white, stringy polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (Đ), and by ¹H NMR spectroscopy to confirm the structure and calculate the monomer conversion.
PART 2: Application in Surface Functionalization
Scientific Rationale: Engineering Surface Properties via "Grafting-From" Polymerization
Surface modification is a powerful tool for tailoring the properties of materials for specific applications. The "grafting-from" approach, where polymers are grown directly from an initiator-functionalized surface, allows for the creation of dense polymer brushes that can dramatically alter surface energy, wettability, biocompatibility, and adhesion.
This compound can be covalently attached to surfaces containing reactive groups (e.g., hydroxyl groups on silica or cellulose) to create an ATRP-initiating monolayer. Subsequent polymerization of a desired monomer from this surface results in a material with a covalently bound polymer brush, where each chain is end-tethered through the trifluoromethylthio-functionalized benzyl group. This method provides excellent control over the thickness and density of the grafted polymer layer.
Experimental Workflow: Surface-Initiated ATRP from a Silicon Wafer
Caption: Workflow for surface-initiated ATRP from a silicon wafer using a this compound-derived initiator.
Detailed Protocol: Grafting of Poly(methyl methacrylate) from a Silicon Surface
This protocol provides a representative method for modifying a silicon surface and subsequently grafting a polymer brush.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| Silicon Wafers, (100) orientation | - | - | - |
| 3-Aminopropyldimethylethoxysilane (APDMES) | 18306-79-1 | 161.32 | >97% |
| 3-(Trifluoromethylthio)benzoic acid | 1429-37-4 | 222.18 | >97% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | >99% |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | >99% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | >99% |
| Benzoyl peroxide (BPO) | 94-36-0 | 242.23 | >98% |
| Methyl methacrylate (MMA) | 80-62-6 | 100.12 | >99% |
| Copper(I) chloride (CuCl) | 7758-89-6 | 99.00 | 99.99% |
| 2,2'-Bipyridine (bpy) | 366-18-7 | 156.18 | >99% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | >99.8% |
| Toluene, Anhydrous | 108-88-3 | 92.14 | >99.8% |
Procedure:
-
Surface Preparation: Clean silicon wafers by sonication in acetone and isopropanol, followed by treatment with piranha solution (3:1 H₂SO₄:H₂O₂) to generate a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive).
-
Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APDMES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated monolayer. Rinse with toluene and cure at 110°C for 30 minutes.
-
Initiator Synthesis on Surface (Part 1 - Amide Coupling): In a separate flask, dissolve 3-(Trifluoromethylthio)benzoic acid (0.22 g, 1 mmol), DCC (0.21 g, 1 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (20 mL). Immerse the amine-functionalized wafers in this solution and react for 12 hours at room temperature. This step couples the benzoic acid derivative to the surface.
-
Initiator Synthesis on Surface (Part 2 - Bromination): After rinsing the wafers from the previous step with DCM, place them in a solution of NBS (0.18 g, 1 mmol) and a catalytic amount of BPO in an appropriate solvent. Irradiate with a UV lamp to facilitate benzylic bromination, converting the surface-bound toluene derivative into the ATRP initiator.
-
Surface-Initiated ATRP: Place the initiator-functionalized wafers in a Schlenk tube. In a separate flask, prepare the polymerization solution by dissolving CuCl (9.9 mg, 0.1 mmol) and bpy (31.2 mg, 0.2 mmol) in a mixture of MMA (5.0 g, 50 mmol) and toluene (5 mL). Deoxygenate this solution with three freeze-pump-thaw cycles.
-
Grafting: Transfer the deoxygenated polymerization solution to the Schlenk tube containing the wafers via cannula. Place the sealed tube in an oil bath at 70°C for the desired time (e.g., 2-8 hours) to grow the polymer brushes.
-
Purification: Remove the wafers from the polymerization solution and rinse extensively with THF to remove any non-grafted polymer. Dry the wafers under a stream of nitrogen.
Characterization: The success of the surface modification can be confirmed at each step using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry to measure the thickness of the grafted polymer layer. Atomic force microscopy (AFM) can be used to visualize the surface morphology.
Conclusion
This compound is a valuable and versatile reagent in advanced material science. Its utility as an initiator for ATRP allows for the synthesis of well-defined polymers with the unique properties imparted by the -SCF₃ group. Furthermore, its ability to be anchored to surfaces provides a robust platform for creating functional materials with tailored surface properties through "grafting-from" polymerization. The protocols provided herein serve as a detailed guide for researchers to explore the potential of this compound in creating next-generation materials.
References
experimental procedure for trifluoromethylthiolation of beta-ketoesters
An Application Note and Detailed Protocol for the Electrophilic Trifluoromethylthiolation of β-Ketoesters
Authored by: A Senior Application Scientist
Abstract
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a critical strategy in modern drug discovery and development. Its unique electronic and lipophilic properties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note provides a detailed, field-proven protocol for the electrophilic trifluoromethylthiolation of β-ketoesters, a key class of synthons in organic chemistry. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, offer troubleshooting guidance, and present expected outcomes, all grounded in authoritative scientific literature.
Introduction: The Strategic Importance of the SCF3 Moiety
The trifluoromethylthio group (SCF3) has emerged as a privileged moiety in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pKa, metabolic stability, and membrane permeability. Consequently, the development of robust and efficient methods for introducing the SCF3 group is of paramount importance. β-Ketoesters are versatile building blocks in organic synthesis, and their trifluoromethylthiolation provides direct access to valuable intermediates for the synthesis of complex bioactive molecules. This guide focuses on a reliable electrophilic trifluoromethylthiolation protocol using commercially available reagents, designed for seamless adoption in both academic and industrial research laboratories.
Reaction Principle and Mechanism
The trifluoromethylthiolation of β-ketoesters typically proceeds via an electrophilic pathway. The β-ketoester is first deprotonated by a suitable base to form an enolate intermediate. This nucleophilic enolate then attacks an electrophilic "SCF3+" source to form the desired product. A common and effective electrophilic trifluoromethylthiolating reagent is N-(trifluoromethylthio)phthalimide. The reaction is often facilitated by a base to promote enolate formation.
The proposed mechanism is illustrated below:
Figure 1: Proposed mechanism for the electrophilic trifluoromethylthiolation of a β-ketoester.
Experimental Protocol
This protocol is adapted from established procedures in the scientific literature and is designed for robustness and reproducibility.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| β-Ketoester (e.g., ethyl acetoacetate) | Reagent Grade | Sigma-Aldrich | Ensure dryness. |
| N-(Trifluoromethylthio)phthalimide | >97% | Commercially available | Handle with care in a fume hood. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly flammable; handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv™ Grade | EMD Millipore | Use freshly distilled or from a solvent purification system. |
| Saturated aq. NH4Cl solution | ACS Grade | Fischer Scientific | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fischer Scientific | For extraction. |
| Brine (Saturated aq. NaCl solution) | ACS Grade | Fischer Scientific | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Fischer Scientific | For drying the organic layer. |
Step-by-Step Procedure
Reaction Setup:
-
Inert Atmosphere: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. The volume should be sufficient to create a stirrable slurry.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
Reaction Execution:
-
Substrate Addition: Slowly add the β-ketoester (1.0 equivalent) dropwise to the stirred suspension of NaH in THF at 0 °C.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium enolate is often accompanied by the evolution of hydrogen gas.
-
Addition of Electrophile: In a separate flask, dissolve N-(trifluoromethylthio)phthalimide (1.2 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The purified product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the α-trifluoromethylthiolated β-ketoester.
-
¹⁹F NMR Spectroscopy: To confirm the presence of the SCF3 group. A characteristic singlet is expected.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete enolate formation due to wet reagents/solvents. | Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. |
| Inactive N-(trifluoromethylthio)phthalimide. | Use a fresh bottle of the reagent or verify its purity. | |
| Formation of Byproducts | Reaction temperature too high. | Maintain the reaction temperature at 0 °C during the addition of reagents and allow it to warm slowly to room temperature. |
| Incorrect stoichiometry. | Carefully measure the equivalents of all reagents. | |
| Difficult Purification | Co-elution of product and starting material/byproducts. | Optimize the eluent system for flash column chromatography. Consider using a different stationary phase. |
Example Data
The following table presents representative data for the trifluoromethylthiolation of ethyl acetoacetate.
| Entry | β-Ketoester | Equivalents of NaH | Equivalents of SCF3 Reagent | Yield (%) |
| 1 | Ethyl acetoacetate | 1.1 | 1.2 | 85-95 |
| 2 | Methyl acetoacetate | 1.1 | 1.2 | 80-90 |
| 3 | t-Butyl acetoacetate | 1.1 | 1.2 | 82-92 |
Safety Precautions
-
Sodium Hydride: A highly flammable solid that reacts violently with water. Handle in a fume hood under an inert atmosphere.
-
Anhydrous Solvents: Can be flammable. Handle with care.
-
N-(Trifluoromethylthio)phthalimide: The toxicological properties may not be fully known. Handle with gloves and in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow
The overall experimental workflow is summarized in the diagram below.
Figure 2: Overall experimental workflow for the trifluoromethylthiolation of β-ketoesters.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(Trifluoromethylthio)benzyl Bromide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(Trifluoromethylthio)benzyl bromide. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common challenges. Our approach is rooted in explaining the "why" behind the experimental choices, ensuring you can adapt and refine your protocols with a strong understanding of the underlying chemical principles.
Understanding the Reagent: Key Characteristics of this compound
This compound is a versatile reagent in medicinal chemistry and materials science. The trifluoromethylthio (SCF3) group imparts unique properties to target molecules, including high lipophilicity and metabolic stability, making it a valuable building block in drug discovery.[1][2] However, its reactivity can be nuanced due to the electronic effects of the m-SCF3 substituent.
The trifluoromethylthio group is strongly electron-withdrawing, which can influence the reactivity of the benzylic bromide. This electronic effect can impact the propensity for SN1 versus SN2 reaction pathways and may affect the stability of intermediates.[3] This guide will help you navigate these subtleties to achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Low or No Product Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, N-alkylation)
Question: I am attempting a Williamson ether synthesis (or N-alkylation) with this compound and a primary alcohol/amine, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in these SN2-type reactions often stem from a few key factors. Let's break down the potential issues and solutions:
-
Insufficient Nucleophilicity: While your alcohol or amine may seem suitable, its nucleophilicity might be lower than required, especially when paired with the electronically modified benzyl bromide.
-
Solution: For alcohols, ensure complete deprotonation to the more nucleophilic alkoxide. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is crucial. For amines, a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or DBU can be used to scavenge the HBr byproduct without competing in the alkylation.[4]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions.
-
Solution: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base (e.g., Na+) while leaving the nucleophile relatively "bare" and more reactive. Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.
-
-
Reaction Temperature and Time: These parameters are often critical for driving the reaction to completion.
-
Solution: While room temperature is a good starting point, gentle heating (e.g., 40-60 °C) can often increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
-
Hydrolysis of the Benzyl Bromide: this compound is susceptible to hydrolysis, especially in the presence of moisture and a base.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Here is a workflow to troubleshoot low yields in nucleophilic substitution reactions:
Troubleshooting workflow for nucleophilic substitution.
Formation of Impurities and Side Products
Question: My reaction is producing multiple spots on the TLC plate, and purification is proving difficult. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of multiple products can be attributed to several factors, including elimination reactions, over-alkylation, and degradation of the starting material or product.
-
Elimination (E2) Byproducts: While less common with primary benzyl bromides, the use of a sterically hindered or strong base can promote elimination, especially at elevated temperatures.
-
Solution: Use a less hindered base if possible. For Williamson ether synthesis, ensure you are using the alkoxide of a primary alcohol. Lowering the reaction temperature can also favor substitution over elimination.
-
-
Di- or Tri-benzylation of Amines: Primary and secondary amines can undergo multiple alkylations.
-
Solution: Use a stoichiometric amount of the benzyl bromide or a slight excess of the amine. Adding the benzyl bromide slowly to the reaction mixture can also help control the reaction.
-
-
Decomposition of the SCF3 Group: While the trifluoromethylthio group is generally stable, harsh basic or acidic conditions can potentially lead to its degradation.[5][6]
-
Solution: Use the mildest effective base and avoid prolonged heating at high temperatures. If your workup involves an acidic wash, use a dilute acid and minimize contact time.
-
-
Homocoupling (Wurtz-type reaction): This can sometimes be observed, leading to the formation of 1,2-bis(3-(trifluoromethylthio)phenyl)ethane.
-
Solution: This is often a minor byproduct but can be minimized by ensuring efficient stirring and avoiding localized high concentrations of reagents.
-
A general strategy for minimizing side products is to carefully control the reaction stoichiometry, temperature, and choice of base.
Challenges in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
Question: I am struggling to achieve good yields in a Suzuki or Sonogashira coupling reaction with this compound. What are the key parameters to optimize?
Answer:
Palladium-catalyzed cross-coupling reactions with benzylic halides can be challenging. Here are some critical aspects to consider for optimization:
-
Catalyst and Ligand Selection: The choice of the palladium source and the ligand is paramount.
-
Solution for Suzuki Coupling: For Suzuki couplings of benzyl bromides, catalysts like Pd(OAc)2 or PdCl2(dppf) with bulky, electron-rich phosphine ligands such as SPhos or XPhos have shown success.[7]
-
Solution for Sonogashira Coupling: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI).[8] Copper-free conditions have also been developed and may be advantageous in some cases.[9]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Solvent System: The solvent must be compatible with all reagents and facilitate the catalytic cycle.
-
Reaction Temperature: These reactions often require heating to proceed at a reasonable rate.
-
Solution: Temperatures in the range of 80-110 °C are typical. Microwave irradiation can also be a valuable tool to accelerate these reactions and improve yields.[7]
-
The following table summarizes starting points for optimizing Suzuki and Sonogashira couplings:
| Parameter | Suzuki Coupling | Sonogashira Coupling |
| Pd Catalyst | Pd(OAc)2, PdCl2(dppf) | Pd(PPh3)4, PdCl2(PPh3)2 |
| Ligand | SPhos, XPhos, JohnPhos | PPh3 (often part of the catalyst) |
| Co-catalyst | None | CuI |
| Base | K2CO3, Cs2CO3, K3PO4 | Et3N, i-Pr2NH |
| Solvent | Toluene/H2O, Dioxane/H2O, DMF | Amine base, THF, DMF |
| Temperature | 80-110 °C | Room Temp to 80 °C |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also moisture-sensitive. Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from light.
Q2: My purified product still contains some unreacted this compound. How can I remove it?
A2: If your product is stable to basic conditions, you can quench the crude reaction mixture with a nucleophilic amine like triethylamine or piperidine to convert the remaining benzyl bromide into a more polar ammonium salt, which can then be easily removed by an aqueous wash. Alternatively, careful column chromatography with an optimized solvent system is usually effective.[11]
Q3: What is the expected reactivity of this compound compared to benzyl bromide or 3-(trifluoromethyl)benzyl bromide?
A3: The m-SCF3 group is strongly electron-withdrawing, similar to a m-CF3 group. This deactivates the aromatic ring towards electrophilic substitution but can influence the benzylic position's reactivity. The electron-withdrawing nature can slightly disfavor the formation of a full benzylic carbocation (SN1 pathway) compared to unsubstituted benzyl bromide. However, it is still a reactive benzylic bromide that readily undergoes SN2 reactions.
Q4: Can I use this compound in Friedel-Crafts alkylation reactions?
A4: No, Friedel-Crafts alkylations with benzyl halides are generally not recommended. The product is more reactive than the starting material, leading to polyalkylation. Additionally, the electron-withdrawing SCF3 group deactivates the aromatic ring of the benzyl bromide itself towards electrophilic attack.
Q5: Are there any specific safety concerns with the trifluoromethylthio group?
A5: While the SCF3 group itself is generally stable, reactions involving sulfur-containing compounds can sometimes produce unpleasant odors. Always work in a well-ventilated fume hood.
Key Experimental Protocols
General Protocol for Williamson Ether Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous DMF (or THF).
-
Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF (or THF) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki Cross-Coupling
-
To a reaction vessel, add the arylboronic acid (1.2 eq), this compound (1.0 eq), base (e.g., K2CO3, 2.0 eq), and the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Simplified Suzuki cross-coupling cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Electronic effects of ring substituents on triplet benzylic biradicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
common side reactions with 3-(Trifluoromethylthio)benzyl bromide and how to avoid them
Welcome to the dedicated technical support resource for 3-(Trifluoromethylthio)benzyl bromide. This guide is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet reactive, building block. The unique electronic properties imparted by the trifluoromethylthio (-SCF₃) group significantly influence the reactivity of the benzylic bromide, presenting both opportunities and challenges in synthesis. This document provides in-depth, practical guidance on navigating its common side reactions to help you achieve cleaner, more efficient, and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should anticipate when using this compound in nucleophilic substitution reactions?
The reactivity of this compound is dominated by its nature as a benzylic halide. However, the strongly electron-withdrawing trifluoromethylthio group modulates this reactivity. The most common side reactions include:
-
Elimination (E2 Pathway): Benzylic halides are prone to elimination reactions to form stilbene-type derivatives, especially in the presence of strong or sterically hindered bases.[1][2] The stability of the resulting conjugated system can be a significant thermodynamic driving force.
-
Hydrolysis: Trace amounts of water in your reaction system can act as a nucleophile, leading to the formation of the corresponding 3-(trifluoromethylthio)benzyl alcohol. This is a prevalent issue in reactions run over extended periods or with insufficiently dried solvents and reagents.
-
Over-alkylation: If your nucleophile possesses multiple reactive sites (e.g., primary amines), or if the product of the initial alkylation remains nucleophilic, it can react further with the starting bromide, leading to di- or poly-alkylated species.
-
Friedel-Crafts Alkylation: In the presence of Lewis acids, or under strongly acidic conditions, the benzylic bromide can act as an electrophile, leading to alkylation of another aromatic ring in the reaction mixture (either starting material or product).[3][4][5][6]
-
Radical Reactions: Like other benzylic halides, this compound can undergo homolytic cleavage of the C-Br bond, especially when exposed to light, heat, or radical initiators.[7][8][9] This can lead to a complex mixture of byproducts.
Q2: How does the 3-(Trifluoromethylthio) substituent affect the reactivity compared to a standard benzyl bromide?
The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group. Its placement at the meta position has a significant impact on the electronic nature of the molecule:
-
Inductive Effect: The -SCF₃ group exerts a strong electron-withdrawing inductive effect, which can influence the rate of both Sₙ1 and Sₙ2 reactions. For an Sₙ2 reaction, this can make the benzylic carbon more electrophilic and potentially accelerate the reaction.
-
Resonance Effect: While the sulfur atom has lone pairs, the strong electron-withdrawing nature of the CF₃ group diminishes their ability to donate into the ring. In the meta position, this resonance effect is less pronounced compared to ortho or para positions.
-
Carbocation Stability: In the case of an Sₙ1 pathway, the electron-withdrawing nature of the -SCF₃ group will destabilize the formation of a benzylic carbocation intermediate, making an Sₙ1 mechanism less favorable compared to unsubstituted benzyl bromide.[10]
Troubleshooting Guide
Problem 1: My reaction is sluggish, and upon forcing conditions (e.g., heating), I observe significant decomposition and the formation of a dark tar-like substance.
Root Cause Analysis: This scenario often points to competing reaction pathways becoming dominant under forcing conditions. The dark coloration is frequently a sign of radical-mediated polymerization or extensive decomposition.
dot
Caption: Troubleshooting pathway for sluggish reactions and decomposition.
Mitigation Strategies:
-
Optimize Nucleophilicity and Solvent: If your nucleophile is weak, consider its conjugate base or switch to a more polar aprotic solvent (e.g., DMF, DMSO) that can accelerate Sₙ2 reactions.
-
Exclude Light and Control Temperature: Wrap the reaction vessel in aluminum foil to prevent light-induced radical formation. Run the reaction at the lowest effective temperature, even if it requires a longer reaction time.
-
Consider a Radical Scavenger: In particularly sensitive systems, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) in catalytic amounts can suppress unwanted radical side reactions.
Problem 2: Significant amount of 3-(Trifluoromethylthio)benzyl alcohol is observed as a byproduct.
Root Cause Analysis: This is a clear indication of hydrolysis due to the presence of water in the reaction. Benzylic bromides are susceptible to reaction with water, which can act as a nucleophile.
dot
Caption: Workflow for preventing hydrolysis.
Mitigation Strategies:
-
Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. If reagents are hygroscopic, dry them in a vacuum oven before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Glassware: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under an inert atmosphere, before use.
Experimental Protocol: General Procedure for Nucleophilic Substitution under Anhydrous Conditions
-
Glassware Preparation: A round-bottom flask containing a magnetic stir bar is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: The nucleophile and any solid base (e.g., anhydrous potassium carbonate) are added to the flask against a positive flow of nitrogen.
-
Solvent Addition: Anhydrous solvent (e.g., acetonitrile, DMF) is added via cannula or syringe.
-
Electrophile Addition: this compound is added dropwise, either neat or as a solution in the anhydrous solvent, at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique such as TLC or LC-MS.
-
Aqueous Workup: Once the reaction is complete, it is carefully quenched with a suitable aqueous solution (e.g., water or saturated ammonium chloride).
-
Extraction and Purification: The product is extracted into an appropriate organic solvent, and the combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by column chromatography.
Table 1: Base Selection Guide for Minimizing Elimination
| Base | pKa of Conjugate Acid | Characteristics | Recommended for |
| K₂CO₃ | 10.3 | Mild, non-nucleophilic, inexpensive | Phenols, thiols, N-alkylation |
| Cs₂CO₃ | 10.3 | More soluble and often more effective than K₂CO₃ | Difficult alkylations |
| NaH | ~36 | Very strong, non-nucleophilic | Deprotonation of alcohols |
| DBU | 13.5 | Strong, non-nucleophilic, organic soluble | Promoting elimination (use with caution) |
References
- 1. youtube.com [youtube.com]
- 2. wyzant.com [wyzant.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Trifluoromethylthiolation Reaction Products
Welcome to the technical support center for trifluoromethylthiolation reaction purification. The introduction of the trifluoromethylthio (SCF3) group is a critical strategy in modern medicinal and agricultural chemistry, prized for its ability to enhance lipophilicity, metabolic stability, and bioavailability.[1][2][3] However, the unique electronic properties and reactivity of the reagents used can lead to complex product mixtures. This guide provides practical, in-depth solutions to common purification challenges encountered in the field.
Section 1: Initial Analysis and Strategic Work-up
This section addresses the crucial first steps after your reaction is deemed complete. A proper work-up and initial analysis can save significant time and prevent product loss during purification.
Q1: My reaction appears complete by TLC. What is the most critical first step before attempting a large-scale purification?
A1: Before any purification, a comprehensive analysis of the crude reaction mixture by Nuclear Magnetic Resonance (NMR) spectroscopy is essential, with an emphasis on ¹⁹F NMR .
-
Rationale & Expertise: While ¹H NMR provides a general overview, ¹⁹F NMR is exceptionally sensitive and offers a clean spectral window for observing all fluorine-containing species.[4][5] This allows you to:
-
Confirm Product Formation: Identify the characteristic signal of your desired -SCF3 group.
-
Detect Fluorinated Byproducts: Unreacted starting materials, reagent-derived impurities, or over-oxidized products will have distinct ¹⁹F signals.[6][7]
-
Quantify Conversion: By adding an internal standard (like trifluorotoluene), you can determine the NMR yield, providing a realistic expectation for your isolated yield.[6][7]
-
-
Self-Validating Protocol:
-
Take a small, representative aliquot from your crude reaction mixture.
-
Evaporate the solvent.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl3) that contains a known amount of a fluorine-containing internal standard (e.g., PhCF3).
-
Acquire both ¹H and ¹⁹F NMR spectra. Comparing the integration of your product's ¹⁹F signal to the standard will give you an accurate measure of its formation, guiding your purification strategy.
-
Q2: I used an electrophilic reagent like N-(Trifluoromethylthio)saccharin. How do I efficiently remove the saccharin byproduct during the initial work-up?
A2: The most effective method is a basic aqueous wash. Byproducts from common electrophilic reagents, such as saccharin or dibenzenesulfonimide, are acidic and can be easily removed by converting them to their water-soluble salts.[8][9]
-
Causality: Saccharin has an acidic N-H proton. A mild base, such as saturated aqueous sodium bicarbonate (NaHCO3) or dilute sodium hydroxide (NaOH), will deprotonate it, forming the highly water-soluble sodium saccharin salt. This salt will partition into the aqueous layer, leaving your more lipophilic SCF3-product in the organic layer.
-
Step-by-Step Methodology:
-
Dilute the reaction mixture with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3. You may observe gas evolution (CO2) if your reaction mixture is acidic.
-
Separate the layers. Repeat the wash 1-2 times.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.
-
Section 2: Troubleshooting Flash Column Chromatography
Flash chromatography on silica gel is the most common purification technique for trifluoromethylthiolated compounds.[6][10][11] However, the unique properties of these molecules can present challenges.
Q3: My desired product is very non-polar and co-elutes with starting material or other non-polar impurities. How can I achieve better separation?
A3: This is a frequent issue due to the high lipophilicity of the SCF3 group.[9] Improving separation requires optimizing both the mobile and stationary phases.
-
Expertise & Causality:
-
Mobile Phase Optimization: The key is to start with a very low polarity eluent and increase it gradually. A steep gradient will cause non-polar compounds to move together. Use a non-polar solvent like heptane or hexanes as your primary eluent and slowly titrate in a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Stationary Phase Consideration: While silica gel is standard, the unique partitioning properties of organofluorine compounds can be exploited.[12][13] For extremely challenging separations, "fluorous" chromatography, which uses silica gel modified with perfluoroalkyl chains, can provide orthogonal selectivity based on fluorine content.[13] Compounds with higher fluorine content are retained more strongly.
-
Q4: My product appears to be degrading on the silica gel column. What is causing this and what are the solutions?
A4: Product degradation on silica gel is typically caused by the acidic nature of the stationary phase. The silica surface contains acidic silanol (Si-OH) groups that can catalyze the decomposition of sensitive functional groups.
-
Solutions & Protocols:
-
Neutralize the Silica: Before running the column, flush it with your starting eluent system containing 0.5-1% triethylamine (Et3N). This neutralizes the acidic sites. You can also add this small percentage of Et3N to your entire mobile phase system.
-
Switch the Stationary Phase: If neutralization is insufficient, switch to a less acidic support like neutral alumina.
-
Use Reversed-Phase Chromatography: For polar SCF3-compounds that are acid-sensitive, reversed-phase (C18-silica) chromatography using solvents like acetonitrile/water or methanol/water is an excellent alternative.[14]
-
Q5: My reaction produced the trifluoromethyl sulfoxide (R-SOCF3) and/or sulfone (R-SO2CF3) as byproducts. How do I separate these from my desired sulfide (R-SCF3)?
A5: The oxidation of the sulfur atom dramatically increases the compound's polarity. This large difference in polarity makes separation by standard silica gel chromatography straightforward.[14][15]
-
Chromatography Strategy:
-
The non-polar sulfide (R-SCF3) will elute first.
-
The more polar sulfoxide (R-SOCF3) will elute next.
-
The highly polar sulfone (R-SO2CF3) will elute last, often requiring a significantly higher percentage of the polar solvent in your eluent system.
-
Example: A typical elution order might see the sulfide elute with 1-5% EtOAc/Hexanes, the sulfoxide with 20-30% EtOAc/Hexanes, and the sulfone with 50-70% EtOAc/Hexanes. Always develop a solvent system using TLC first to confirm separation.
-
Section 3: Advanced and Alternative Purification Strategies
When standard methods are insufficient, alternative strategies can provide a path to a pure product.
Q6: How can I remove excess electrophilic reagent or metal catalysts without running a column?
A6: Scavenger resins are an outstanding solution for this problem.[16][17] These are solid-supported reagents designed to react with and sequester specific types of impurities, which can then be removed by simple filtration.[16][18] This method is fast, efficient, and avoids the product loss often associated with chromatography.
-
Expertise & Application:
-
For Electrophiles: To remove excess electrophilic reagents (e.g., N-trifluoromethylthiosaccharin), use a nucleophilic resin such as an amine-functionalized silica (Si-NH2) or a polymer-supported amine.[18]
-
For Metal Catalysts: To remove residual metals like Palladium, Copper, or Silver, use a thiol-functionalized resin (Si-Thiol) or other specialized metal scavengers.[19][20]
-
-
General Protocol for Scavenging:
-
Dissolve your crude product in a suitable solvent (e.g., DCM, MeCN).
-
Add the appropriate scavenger resin (typically 3-5 equivalents relative to the impurity).
-
Stir the suspension at room temperature for 1-12 hours (monitor by TLC or NMR).
-
Filter the mixture to remove the resin.
-
Rinse the resin with fresh solvent.
-
Combine the filtrates and concentrate to yield the purified product.
-
Q7: My product is a stable solid. Are there any non-chromatographic purification methods I can use?
A7: Yes. If your product is a solid and has a different solubility profile from the impurities, recrystallization is a powerful and scalable purification technique.[14]
-
Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature and then allowed to cool slowly. The desired compound, being the major component, will crystallize out in a pure form, leaving the impurities behind in the solution (the "mother liquor").
-
Protocol Outline:
-
Solvent Screening: Find a single solvent or a binary solvent system where your product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Section 4: Summary Tables & Workflows
Data Presentation
Table 1: Summary of Common Impurities and Purification Strategies
| Impurity Type | Example | Recommended Purification Method | Rationale |
| Acidic Byproduct | Saccharin, Dibenzenesulfonimide | Basic aqueous wash (e.g., sat. NaHCO3) | Converts the acidic impurity to a water-soluble salt.[9] |
| Excess Electrophilic Reagent | N-(Trifluoromethylthio)saccharin | Amine-based scavenger resin (e.g., Si-NH2) | Covalently binds and removes the electrophile via filtration.[18] |
| Over-oxidation Products | Sulfoxides (R-SOCF3), Sulfones (R-SO2CF3) | Silica gel column chromatography | Significant increase in polarity allows for easy separation from the desired sulfide.[15] |
| Metal Catalyst Residue | Pd, Cu, Ag salts | Thiol-based scavenger resin (e.g., Si-Thiol) | Chelates and binds the metal for removal by filtration.[19][20] |
Experimental Workflows & Diagrams
Caption: General purification workflow for trifluoromethylthiolation reactions.
Caption: Decision tree for troubleshooting common chromatography problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 16. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 17. Scavenger resin - Wikipedia [en.wikipedia.org]
- 18. silicycle.com [silicycle.com]
- 19. biotage.com [biotage.com]
- 20. silicycle.com [silicycle.com]
optimizing reaction conditions for trifluoromethylthiolation (temperature, solvent, catalyst)
Welcome to the technical support center for trifluoromethylthiolation (SCF3) reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of incorporating the vital trifluoromethylthio group into organic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The introduction of the SCF3 group is a critical strategy in modern drug discovery, enhancing properties like lipophilicity and metabolic stability, which can significantly improve a drug candidate's bioavailability and efficacy[1][2][3].
This resource is structured to address the most common challenges encountered in the lab, focusing on the critical interplay of temperature, solvent, and catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for trifluoromethylthiolation?
A1: Trifluoromethylthiolation can be broadly categorized into three main mechanistic pathways, defined by the nature of the SCF3-donating reagent:
-
Electrophilic Trifluoromethylthiolation : This is the most common approach, where an electron-rich substrate (like an enolate, an electron-rich arene, or a thiol) attacks a reagent that delivers an "SCF3+" synthon. A wide array of bench-stable, electrophilic reagents have been developed, such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide, which often require activation by a Lewis or Brønsted acid[4][5][6][7].
-
Nucleophilic Trifluoromethylthiolation : This method involves an "SCF3-" equivalent reacting with an electrophilic substrate (e.g., an alkyl halide or aryl halide). Reagents like (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of an activator, or metal salts like CuSCF3, are common sources for the nucleophilic SCF3 moiety[8][9][10].
-
Radical Trifluoromethylthiolation : This pathway utilizes a reagent that generates an SCF3 radical (•SCF3). These reactions are often initiated by photoredox catalysis or thermal decomposition and are particularly useful for C-H functionalization and reactions with alkenes and alkynes[8][11][12][13]. Silver trifluoromethylthiolate (AgSCF3) is a common precursor for generating the SCF3 radical[11][14].
Q2: Why is the choice of reagent so critical for my reaction's success?
A2: The choice of reagent dictates the entire reaction mechanism and, consequently, the optimal conditions. An electrophilic reagent will not work on an electron-poor substrate without significant modification of the reaction system. Similarly, a nucleophilic reagent requires an electrophilic partner. The stability, reactivity, and functional group tolerance of the reagent are paramount. For instance, some highly electrophilic reagents are sensitive to moisture, while others are robust crystalline solids[5][7][15]. The reagent's design also influences its reactivity; replacing carbonyl groups with sulfonyl groups in the reagent backbone, for example, can dramatically increase its electrophilicity[4].
Q3: How does the SCF3 group impact the properties of a drug molecule?
A3: The trifluoromethylthio (SCF3) group is highly valued in medicinal chemistry due to its unique electronic properties and high lipophilicity (Hansch parameter π = 1.44)[16][17]. Its incorporation can:
-
Enhance Membrane Permeability : The high lipophilicity facilitates the transport of molecules across lipid membranes, potentially increasing bioavailability[3][16].
-
Improve Metabolic Stability : The strong carbon-fluorine bonds make the SCF3 group resistant to metabolic degradation, which can prolong the half-life of a drug[8][11].
-
Modulate Electronic Properties : As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups and influence binding interactions with biological targets[12][17].
Troubleshooting Guide: Low or No Product Yield
Low yield is one of the most common issues. The following Q&A guide helps diagnose the root cause by examining the key reaction parameters.
Q4: My reaction is not proceeding. Could the temperature be the issue?
A4: Temperature is a critical factor. While heating can often overcome activation energy barriers, it's a double-edged sword.
-
Causality : Many trifluoromethylthiolation reactions, particularly those using acid catalysts, may require heating to facilitate the reaction kinetics, sometimes to temperatures around 80 °C[18]. However, excessive heat can lead to the decomposition of sensitive reagents or the desired product. Some modern catalytic systems are explicitly designed to run at room temperature to improve functional group tolerance[16][19].
-
Troubleshooting Steps :
-
Verify Reagent Stability : Check the supplier's data for the thermal stability of your specific SCF3 reagent.
-
Incremental Increase : If the reaction is clean but slow at room temperature, increase the temperature incrementally (e.g., in 10-15 °C steps) and monitor the reaction by TLC or LC-MS.
-
Consider an Alternative : If significant decomposition is observed upon heating, the problem likely lies with the catalyst or solvent system, not just the temperature. A more active catalyst may be needed to achieve reactivity at a lower temperature.
-
Q5: I suspect my solvent is not suitable. What should I consider when choosing or changing a solvent?
A5: Solvent choice is paramount as it influences reagent solubility, substrate activation, and reaction pathway. A poor solvent choice is a frequent cause of reaction failure.
-
Causality : The solvent can dramatically affect reactivity. For instance, in electrophilic trifluoromethylthiolations with N-(trifluoromethylthio)saccharin, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly boost reaction rates, even without a promoter[15]. In other systems, coordinating solvents may inhibit a Lewis acid catalyst, while non-polar solvents may not sufficiently dissolve the reactants.
-
Troubleshooting & Optimization :
-
Check Solubility : Ensure all reactants, especially the catalyst and substrate, are fully dissolved at the reaction temperature.
-
Screen Solvents : If the reaction fails, screen a range of solvents with varying polarities and coordinating abilities.
-
Consult the Literature : Review protocols for similar substrates. The optimal solvent is often substrate-dependent. For example, acetonitrile is frequently effective for reactions involving silyl enol ethers[20][21], while dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common for Friedel-Crafts type reactions[15][18].
-
Table 1: Common Solvents for Trifluoromethylthiolation
| Solvent | Polarity | Common Use Cases | Considerations |
| Acetonitrile (MeCN) | Polar Aprotic | General purpose, good for many metal-catalyzed reactions.[20] | Can coordinate to some metal centers. Must be anhydrous. |
| Dichloromethane (DCM) | Non-polar | Friedel-Crafts reactions, reactions with strong Lewis acids.[15] | Low boiling point limits reaction temperature. Must be anhydrous. |
| 1,2-Dichloroethane (DCE) | Non-polar | Higher temperature Friedel-Crafts type reactions.[18] | Higher boiling point than DCM. Must be anhydrous. |
| Toluene | Non-polar | Radical reactions, conditions requiring high temperatures. | Can be difficult to remove. |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | Can act as a promoter, accelerating reactions with electrophilic reagents.[15] | Can be a reactant in some cases; acidic nature. |
| Dimethylformamide (DMF) | Polar Aprotic | Reactions involving nucleophilic SCF3 sources. | High boiling point; can be difficult to remove. |
Q6: My catalyst doesn't seem to be working. How do I choose the right one or troubleshoot my current system?
A6: Catalyst inactivity is a major hurdle. The catalyst's role is to activate either the substrate or the SCF3 reagent, and a mismatch between the catalyst, substrate, and reagent is a common failure mode.
-
Causality : In electrophilic aromatic trifluoromethylthiolation, a Lewis acid like Iron(III) chloride (FeCl3) may be insufficient on its own. A dual-catalyst system, combining a Lewis acid (e.g., FeCl3) with a Lewis base (e.g., diphenyl selenide), can create a much more reactive trifluoromethylating intermediate, enabling reactions to proceed under milder conditions (room temperature) and at lower catalyst loadings[7][16][19]. The Lewis acid activates the SCF3 reagent, which is then intercepted by the Lewis base to form a highly electrophilic onium cation that performs the trifluoromethylthiolation[16].
-
Troubleshooting Workflow : The following diagram outlines a logical workflow for troubleshooting catalyst-related issues.
Troubleshooting Guide: Formation of Side Products & Poor Selectivity
Observing multiple products or the wrong regioisomer can be frustrating. This section addresses how to improve reaction selectivity.
Q7: I'm observing multiple trifluoromethylthiolations on my substrate. How can I prevent this?
A7: Over-reaction is typically caused by conditions that are too harsh or an excess of a highly reactive trifluoromethylating agent.
-
Causality : If the mono-substituted product is also an electron-rich arene, it can compete with the starting material for the SCF3 reagent, leading to di- or tri-substituted byproducts[22]. This is especially common when using a large excess of the SCF3 reagent or highly forcing conditions (high temperature, strong acids).
-
Troubleshooting Steps :
-
Stoichiometry Control : Carefully control the stoichiometry. Start with a 1:1 ratio of substrate to SCF3 reagent and adjust as needed.
-
Lower Temperature : Run the reaction at a lower temperature to favor the kinetically preferred mono-substitution.
-
Shorter Reaction Time : Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from reacting further.
-
Gradual Addition : Add the SCF3 reagent slowly over a period of time to maintain a low instantaneous concentration.
-
Q8: The SCF3 group is adding to the wrong position on my aromatic ring. How can I control regioselectivity?
A8: Regioselectivity in aromatic substitutions is governed by a combination of electronic and steric effects. The nature of the catalyst and the effective electrophile plays a huge role.
-
Causality : In a typical electrophilic aromatic substitution, the substitution pattern is directed by the existing groups on the ring (ortho/para for electron-donating groups). However, the steric bulk of the trifluoromethylating agent can heavily influence the outcome. For instance, the bulky selenium cation intermediate formed in dual catalytic systems is proposed to favor substitution at the less sterically hindered para-position[16].
-
Troubleshooting Steps :
-
Change the Catalyst : A smaller, more reactive electrophile (generated from a different catalyst system) may favor a different regioisomer. Compare a simple Brønsted acid catalyst with a bulkier Lewis acid system.
-
Use a Directing Group : If possible, install a directing group on your substrate that can chelate to the catalyst and direct the substitution to a specific position.
-
Solvent Effects : The solvent can influence the aggregation state of the catalyst and the effective size of the electrophile. Screen different solvents to see if the isomeric ratio changes.
-
Experimental Protocols
Protocol 1: General Procedure for Dual Lewis Acid/Base Catalyzed Trifluoromethylthiolation of an Electron-Rich Arene
This protocol is adapted from methodologies demonstrating the effectiveness of a dual catalytic system for arene trifluoromethylthiolation under mild conditions[7][16][19].
-
Preparation : To a dry 10 mL vial equipped with a magnetic stir bar, add the arene substrate (0.50 mmol, 1.0 equiv), N-(Trifluoromethylthio)saccharin (1.1 equiv), and diphenyl selenide (2.5 mol %).
-
Solvent Addition : Add anhydrous 1,2-dichloroethane (DCE) (2.5 mL) to the vial.
-
Catalyst Addition : In a separate dry vial, prepare a stock solution of Iron(III) chloride (FeCl3) in anhydrous DCE (e.g., 0.05 M).
-
Initiation : Add the required volume of the FeCl3 stock solution (to achieve 2.5 mol %) to the reaction mixture at room temperature.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2 hours[16].
-
Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.de [thieme-connect.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
troubleshooting low conversion rates in trifluoromethylthiolation experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
The trifluoromethylthio (SCF3) group is a crucial substituent in modern medicinal and agricultural chemistry, valued for its ability to enhance lipophilicity, metabolic stability, and bioavailability of molecules.[1][2][3][4] However, the introduction of this functional group can be challenging, with low conversion rates being a frequent obstacle. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of trifluoromethylthiolation experiments and optimize your reaction outcomes.
Part 1: Troubleshooting Guide - Low Conversion Rates
Low yields in trifluoromethylthiolation can stem from a variety of factors, from the choice of reagent to subtle variations in reaction setup. This section addresses common problems in a question-and-answer format, providing both theoretical explanations and practical solutions.
Q1: My reaction is not proceeding, or the conversion is very low. Where should I start troubleshooting?
When faced with a low-yielding trifluoromethylthiolation, a systematic approach is key. Begin by evaluating the fundamental components of your reaction.
A. Reagent Selection and Stability:
The choice of the trifluoromethylthiolating reagent is paramount and depends on the nature of your substrate and the reaction mechanism (electrophilic, nucleophilic, or radical).[3]
-
Electrophilic Reagents: These are often used for electron-rich substrates. However, their stability and reactivity can be a concern.[4][5]
-
Shelf-Stable Options: Consider using newer, more stable electrophilic reagents like N-trifluoromethylthiosaccharin or trifluoromethanesulfenates, which often exhibit higher reactivity and broader substrate scope.[5][6][7] Some older reagents may require activation with a strong Lewis or Brønsted acid.[4][8]
-
-
Nucleophilic Reagents: Reagents like AgSCF3 and CuSCF3 are common sources of the SCF3 anion. Their effectiveness can be highly dependent on the reaction conditions and the presence of suitable catalysts.[2][3]
-
Radical Precursors: Radical trifluoromethylthiolation often involves reagents that can generate the •SCF3 radical, for example, through photoredox catalysis.[1][3][9]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your trifluoromethylthiolating reagent is not degraded. Many are sensitive to moisture and air.[10][11] If possible, use a fresh batch or purify the existing one according to literature procedures.
-
Re-evaluate Reagent Choice: Is the chosen reagent appropriate for your substrate's electronic properties? An electron-deficient substrate might not react well with an electrophilic reagent without appropriate catalytic activation.
B. Reaction Conditions:
Trifluoromethylthiolation reactions are often sensitive to the reaction environment.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. For instance, in some metal-catalyzed reactions, polar aprotic solvents like acetonitrile or DMF are effective.[12][13] However, solvent compatibility with the fluorinating agent is crucial, as some reagents can react with the solvent.[11]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to reagent decomposition or the formation of byproducts.[10] It is essential to find the optimal temperature for your specific system.
-
Atmosphere: Many trifluoromethylthiolation reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[10]
Troubleshooting Steps:
-
Solvent Screening: If conversion is low, consider screening a range of anhydrous solvents with different polarities.
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and reagent/product stability.
-
Ensure Inert Conditions: Use freshly dried solvents and degas the reaction mixture before adding sensitive reagents and catalysts.
Q2: I'm observing the formation of multiple products and byproducts. How can I improve the selectivity of my reaction?
Poor selectivity can manifest as the formation of regioisomers, over-reaction products, or decomposition pathways.
A. Side Reactions and Byproduct Formation:
The nature of trifluoromethylthiolating reagents can lead to undesired side reactions. For example, the high reactivity of some electrophilic reagents can result in non-selective reactions with multiple functional groups on the substrate. Radical reactions can also sometimes suffer from a lack of selectivity.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the trifluoromethylthiolating reagent, often using it as the limiting reagent to prevent over-reaction.[14]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or NMR. Quench the reaction as soon as the desired product is formed to minimize the formation of byproducts.
-
Lowering Temperature: Reducing the reaction temperature can often enhance selectivity by favoring the desired reaction pathway with the lower activation energy.[14]
B. Regioselectivity Issues:
In substrates with multiple potential reaction sites, achieving high regioselectivity can be a challenge.
Troubleshooting Steps:
-
Use of Directing Groups: Employing a directing group on your substrate can guide the trifluoromethylthiolation to a specific position.[14][15] This is a common strategy in metal-catalyzed C-H functionalization reactions.
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of the metal center and the coordinating ligands can have a profound impact on regioselectivity.[14][15] Experiment with different catalyst/ligand combinations. For instance, copper and palladium catalysts are widely used and their selectivity can be tuned with various ligands.[15][16]
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions encountered during trifluoromethylthiolation experiments.
Q3: How do I choose the right catalyst for my trifluoromethylthiolation reaction?
The choice of catalyst is highly dependent on the reaction type and the substrate.
-
For C-H Functionalization: Palladium and copper catalysts are frequently used.[15][16] The specific choice will depend on the nature of the C-H bond (e.g., C(sp2)-H vs. C(sp3)-H) and the directing group used.
-
For Cross-Coupling Reactions: Copper catalysis is common for coupling aryl or vinyl boronic acids with electrophilic trifluoromethylthiolating reagents.[6][15] Gold-catalyzed methods have also emerged as a mild and efficient alternative for a broad range of substrates.[12]
-
Lewis Acid Catalysis: For the activation of electrophilic reagents, Lewis acids like iron(III) chloride can be effective, particularly for electron-rich arenes.[17][18]
-
Photoredox Catalysis: In radical pathways, photocatalysts like ruthenium or iridium complexes are often employed to generate the trifluoromethylthio radical under mild conditions.[1][19]
Q4: My substrate is complex and has multiple functional groups. What should I consider?
Functional group tolerance is a critical consideration for complex molecules.
-
Review the Literature: Look for trifluoromethylthiolation methods that have been demonstrated to be compatible with a wide range of functional groups.[20][21]
-
Choose Mild Reaction Conditions: Methods that operate at or near room temperature and under neutral conditions are generally preferable for complex substrates to avoid degradation.[12][17]
-
Protecting Groups: If a particular functional group is interfering with the reaction, consider using a protecting group strategy.
Q5: What is the role of additives in trifluoromethylthiolation reactions?
Additives can play several crucial roles:
-
Bases: In reactions involving deprotonation, the choice of base is critical. For example, in the trifluoromethylthiolation of β-keto esters, a base like NaH may be used.[16]
-
Oxidants: In some catalytic cycles, an oxidant is required to regenerate the active catalyst. For example, in some Pd-catalyzed C-H functionalization, an electrophilic fluorinating reagent can act as an oxidant.[15]
-
Co-catalysts/Activators: In some cases, a second metallic salt or an additive is used to enhance the catalytic activity. For example, AgSbF6 has been used as an additive in FeCl3-catalyzed reactions.[17]
Part 3: Experimental Protocols and Data
To provide a practical context, detailed protocols for common trifluoromethylthiolation reactions are outlined below.
Protocol 1: Copper-Catalyzed Trifluoromethylthiolation of an Aryl Boronic Acid
This protocol is adapted from methodologies described for the coupling of boronic acids with electrophilic trifluoromethylthiolating reagents.[6][15]
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin) (1.2 mmol)
-
Cu(I) catalyst (e.g., CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (0.1 mmol, 10 mol%)
-
Base (e.g., K2CO3) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF) (5 mL)
Procedure:
-
To an oven-dried reaction vial, add the aryl boronic acid, CuI, 1,10-phenanthroline, and K2CO3.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the anhydrous DMF via syringe.
-
Add the electrophilic trifluoromethylthiolating reagent.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Reaction Conditions
The following table summarizes typical reaction parameters that can be optimized to improve conversion rates.
| Parameter | Typical Range | Considerations |
| Temperature | Room Temp. to 120 °C | Higher temperatures may lead to decomposition.[10] |
| Catalyst Loading | 1 - 10 mol% | Higher loading may not always improve yield and increases cost. |
| Solvent | MeCN, DMF, DCE, etc. | Solvent choice affects solubility and reactivity.[13] |
| Base | K2CO3, Cs2CO3, NaH | The strength and nature of the base are critical.[16] |
Part 4: Visualizing the Troubleshooting Process
To aid in diagnosing issues, the following workflow diagram illustrates a systematic approach to troubleshooting low conversion rates in trifluoromethylthiolation experiments.
Caption: A stepwise decision-making workflow for troubleshooting low conversion rates.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 16. sioc.cas.cn [sioc.cas.cn]
- 17. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 20. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Stability and Reactivity of 3-(Trifluoromethylthio)benzyl bromide
This document provides in-depth, field-proven insights into managing the stability of this reagent to ensure reproducible and high-yielding synthetic outcomes. We will explore the causality behind common experimental issues and provide robust, self-validating protocols to guide your work.
A note on isomers: While this guide focuses on the 3-substituted isomer, much of the information regarding the reactivity of the benzyl bromide functional group is applicable to its isomers, such as 4-(Trifluoromethylthio)benzyl bromide (CAS: 21101-63-3) and 2-(Trifluoromethylthio)benzyl bromide (CAS: 238403-52-6).[3][4] The electronic properties of the meta-positioned -SCF3 group primarily exert an inductive electron-withdrawing effect.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and properties of 3-(Trifluoromethylthio)benzyl bromide.
Q1: What are the ideal storage and handling conditions for this compound?
A1: Proper storage is critical to maintaining the reagent's integrity. Like most benzyl bromides, this compound is sensitive to moisture and, to a lesser extent, light.[5]
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), at room temperature in a dark, dry place.[3] Many suppliers ship this material in amber glass bottles to protect it from light.
-
Handling: Always handle the reagent in a well-ventilated fume hood.[5] Benzyl bromides are potent lachrymators, causing severe irritation to the eyes, skin, and respiratory system.[5] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider laminate or butyl rubber for extended handling), safety goggles, and a lab coat. For weighing and transferring, do so under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
Q2: What are the primary decomposition pathways I should be aware of?
A2: The main decomposition route is hydrolysis. The benzylic carbon is highly electrophilic and susceptible to attack by nucleophiles, including water.
-
Hydrolysis: Reaction with ambient or solvent-borne moisture leads to the formation of 3-(Trifluoromethylthio)benzyl alcohol and hydrobromic acid (HBr). The generated HBr can further catalyze decomposition or cause unwanted side reactions.
-
Solvolysis: If the reaction is performed in a nucleophilic solvent (e.g., methanol, ethanol), the corresponding benzyl ether will form as a byproduct.
-
Reaction with Basic Nucleophiles: While often the intended pathway, strong, hard nucleophiles or certain basic conditions can lead to side products. It is crucial to select a base that is compatible with the substrate and electrophile.
Below is a diagram illustrating the desired reaction versus the primary decomposition pathway.
Caption: Desired SN2 reaction vs. undesired hydrolysis pathway.
Q3: Which solvents and bases are most compatible with this reagent?
A3: The choice of solvent and base is paramount for a successful reaction and depends entirely on the nucleophile being used.
| Parameter | Recommended | To Avoid (or Use with Caution) | Rationale |
| Solvents | Aprotic, polar solvents: DMF, Acetonitrile (ACN), THF, Dichloromethane (DCM) | Protic solvents: Water, Methanol, Ethanol | Protic solvents can act as competing nucleophiles (solvolysis) or lead to hydrolysis. Ensure aprotic solvents are anhydrous. |
| Bases | Inorganic carbonates: K₂CO₃, Cs₂CO₃Hindered amines: DIPEA, DBUHydrides: NaH (for O- or N-deprotonation) | Hydroxides: NaOH, KOHAlkoxides: NaOMe, NaOEt (unless forming an ether is the goal) | Strong, non-hindered bases can be nucleophilic themselves or contain water (e.g., aqueous NaOH), promoting hydrolysis and side reactions. |
Q4: How does the 3-(Trifluoromethylthio) group affect its reactivity compared to standard benzyl bromide?
A4: The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing through induction. When placed at the meta position, it increases the electrophilicity of the benzylic carbon by withdrawing electron density from the aromatic ring. This generally makes this compound more reactive towards nucleophiles than unsubstituted benzyl bromide. This enhanced reactivity also means it is more susceptible to hydrolysis, demanding stricter adherence to anhydrous conditions.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound.
Q5: My reaction yield is low, or the reaction is not going to completion. What are the likely causes?
A5: Low yield is the most common issue and can typically be traced back to one of four areas: reagent quality, reaction conditions, nucleophile reactivity, or workup procedure. The following troubleshooting flowchart can help diagnose the problem.
Caption: Troubleshooting flowchart for low reaction yields.
Causality Explained:
-
Reagent Decomposition: The most frequent culprit. If the reagent has been stored improperly, it will hydrolyze to the benzyl alcohol. This consumes the starting material and introduces water, which can propagate further decomposition.
-
Moisture: Even trace amounts of water in your solvent or on your glassware can significantly reduce yield by consuming the highly reactive electrophile.
-
Base Selection: If your nucleophile requires deprotonation (e.g., an alcohol or amine), the base must be strong enough to achieve this fully without reacting with the benzyl bromide itself. For example, using a weak base like NaHCO₃ for an alcohol alkylation will likely fail.[5]
Q6: I am observing an unknown impurity in my LCMS/NMR that corresponds to the starting material + 16 Da (or -Br, +OH). What is it?
A6: This mass change is the classic signature of hydrolysis. Your this compound (C₈H₆BrF₃S, MW ≈ 271.1 g/mol ) has reacted with water to form 3-(Trifluoromethylthio)benzyl alcohol (C₈H₇F₃OS, MW ≈ 208.2 g/mol ). This confirms that moisture was present in your reaction. To resolve this, ensure all solvents are passed through a drying system (e.g., alumina column) or freshly distilled from a suitable drying agent, and that glassware is oven- or flame-dried before use.
Q7: How can I effectively quench my reaction and remove unreacted this compound during workup?
A7: Unreacted benzyl bromide can be problematic as it is also an alkylating agent and can interfere with subsequent steps or purification.
-
Quenching: Add a nucleophilic scavenger at the end of the reaction. A few drops of a primary or secondary amine (like piperidine or diethylamine) or a thiol (like thiophenol) can be effective. These react rapidly with the excess benzyl bromide to form highly polar adducts that are easily removed during an aqueous wash.
-
Removal:
-
Aqueous Wash: Adding a mild base like triethylamine to the workup can convert the benzyl bromide into a water-soluble quaternary ammonium salt, which can be extracted into the aqueous phase.[6]
-
Chromatography: Benzyl bromide is relatively nonpolar. It will typically elute quickly on silica gel chromatography with nonpolar eluents like hexane/ethyl acetate mixtures.[6]
-
Scavenger Resins: For small-scale reactions, using a solid-supported scavenger resin (e.g., a thiol or amine resin) is a highly efficient method. Simply stir the crude reaction mixture with the resin for a few hours, then filter it off.[6]
-
Q8: My reaction is turning dark or forming a tar-like substance. Why is this happening?
A8: Dark coloration or polymerization often indicates decomposition or undesired side reactions, which can be promoted by several factors:
-
Excessive Heat: While some reactions require heat, prolonged heating or too high a temperature can cause decomposition. The benzylic position is susceptible to radical formation or elimination pathways under harsh conditions.
-
Strong Lewis or Brønsted Acids: The HBr generated from hydrolysis can act as a Brønsted acid catalyst for side reactions like Friedel-Crafts-type self-alkylation (polymerization).
-
Air/Oxygen: While less common for this specific reagent, some benzylic systems can be sensitive to air oxidation, especially under basic conditions or in the presence of trace metals. Always maintain an inert atmosphere.
Part 3: Protocols & Methodologies
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol describes a typical SN2 reaction using a secondary amine as the nucleophile.
Workflow Diagram:
Caption: Experimental workflow for a typical N-alkylation reaction.
Step-by-Step Methodology:
-
Preparation: Oven-dry a round-bottom flask and magnetic stir bar. Allow to cool to room temperature under a stream of nitrogen or in a desiccator.
-
Reagent Addition: To the flask, add the amine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).[5]
-
Dissolution: Stir the mixture under a nitrogen atmosphere until all solids are well-suspended. Cool the flask to 0°C in an ice bath.
-
Electrophile Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing by TLC or LCMS until the starting amine is consumed.
-
Workup: Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Monitoring Reagent Stability by TLC
A quick and easy way to check the quality of your this compound before use.
-
Prepare TLC Plate: On a silica gel TLC plate, spot three lanes:
-
Lane 1: A small amount of your this compound dissolved in DCM.
-
Lane 2: A co-spot of your benzyl bromide and a reference sample of 3-(Trifluoromethylthio)benzyl alcohol (if available).
-
Lane 3: The reference benzyl alcohol alone (if available).
-
-
Elute: Develop the plate in a chamber with a nonpolar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize: Visualize the plate under a UV lamp (254 nm).
-
Analyze:
-
The benzyl bromide should appear as a single, high-Rf spot.
-
The benzyl alcohol decomposition product will be a distinct, more polar (lower-Rf) spot.
-
If you see a significant secondary spot in Lane 1 that corresponds to the alcohol, your reagent has likely degraded and should be purified or discarded.
-
References
Technical Support Center: Catalyst Selection for Efficient C-SCF3 Bond Formation
Welcome to the technical support center for C-SCF3 bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the insights needed to navigate the complexities of trifluoromethylthiolation and achieve efficient and selective C-SCF3 bond formation in your experiments.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during C-SCF3 bond formation in a question-and-answer format, providing potential causes and actionable solutions.
Low or No Product Yield
Q1: My reaction is not yielding any product. What are the primary factors to investigate?
A1: A complete lack of product formation often points to a fundamental issue with one of the core components of your reaction. Here’s a systematic approach to diagnosing the problem:
-
Reagent Integrity: Many trifluoromethylthiolating reagents are sensitive to moisture and can degrade upon improper storage.[1][2][3]
-
Recommendation: Verify the purity and activity of your SCF3 reagent. If possible, use a freshly opened bottle or test the reagent on a reliable model reaction. For instance, N-trifluoromethylthiosaccharin is a shelf-stable reagent, but its handling and storage conditions are crucial for maintaining its high reactivity.[3][4]
-
-
Catalyst Activation/Deactivation: The catalyst, especially in transition-metal-catalyzed reactions, may not be in its active form or could be deactivated.
-
Recommendation: For palladium-catalyzed reactions, ensure that the active Pd(0) or Pd(II) species is generated under your reaction conditions. Some reactions may require a pre-catalyst activation step. Catalyst deactivation can occur through poisoning by impurities in the substrate or solvent.[5] For copper-catalyzed systems, the choice of copper salt and its oxidation state is critical.[6]
-
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can prevent the reaction from proceeding.
-
Recommendation: Review the literature for similar transformations and ensure your reaction conditions are appropriate. Some reactions require elevated temperatures to overcome activation barriers.[7]
-
-
Incompatible Substrate: Your substrate may contain functional groups that interfere with the catalyst or reagent.
-
Recommendation: Analyze your substrate for functional groups known to be incompatible with your chosen catalytic system. For example, some strong coordinating groups can inhibit catalyst activity.
-
Q2: My yields are consistently low. How can I optimize the reaction conditions?
A2: Low yields suggest that the reaction is proceeding but is inefficient. A systematic optimization of reaction parameters is necessary.
-
Stoichiometry: The ratio of substrate, reagent, and catalyst is a critical factor.
-
Recommendation: Vary the stoichiometry of the trifluoromethylthiolating reagent. An excess of the reagent might improve yield but could also lead to side reactions.[1]
-
-
Solvent Effects: The solvent can significantly influence the solubility of reactants, catalyst stability, and the reaction pathway.
-
Recommendation: Screen a range of solvents. For instance, in reactions involving N-(trifluoromethylthio)saccharin, fluorinated alcohols like TFE or HFIP can enhance reaction rates.[8] For copper-catalyzed reactions, moving from acetonitrile to DMF can sometimes allow the reaction to proceed at room temperature.[6]
-
-
Temperature and Time: These parameters are often interdependent.
-
Recommendation: Conduct a time-course study to determine the optimal reaction time. Also, systematically vary the temperature. Lowering the temperature may increase selectivity and reduce byproduct formation, while a higher temperature might be necessary for less reactive substrates.[1]
-
Q3: I suspect my catalyst is inactive. What are common causes of catalyst deactivation in trifluoromethylthiolation reactions?
A3: Catalyst deactivation is a common issue, particularly in palladium and copper-catalyzed systems.
-
Impurities: Trace impurities in the substrate, solvent, or from the atmosphere (e.g., oxygen, water) can poison the catalyst.
-
Recommendation: Ensure all reactants and solvents are pure and dry. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is often crucial.
-
-
Ligand Decomposition: The ligand complexed to the metal center can degrade under the reaction conditions.
-
Formation of Off-Cycle Species: The catalyst can be trapped in an inactive state.
-
Recommendation: Additives can sometimes prevent the formation of inactive species. For example, in some palladium-catalyzed C-H functionalizations, acetic acid was found to be crucial to minimize oxidative dimerization of the starting materials.[9]
-
Poor Selectivity
Q4: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my C-H trifluoromethylthiolation?
A4: Achieving high regioselectivity in C-H functionalization is a significant challenge. The inherent reactivity of different C-H bonds in the substrate plays a major role.
-
Directing Groups: The use of a directing group on the substrate can effectively guide the catalyst to a specific C-H bond.
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substrate influence the site of trifluoromethylthiolation.
-
Recommendation: Modify the substrate to enhance the reactivity of the desired C-H bond or block more reactive sites. For photocatalytic reactions, adjusting the substrate ratio and reaction concentration can improve regioselectivity.[12]
-
-
Catalyst and Ligand Choice: The catalyst and its associated ligands can have a profound impact on regioselectivity.
-
Recommendation: Screen different catalysts and ligands. Bulkier ligands can favor reaction at less sterically hindered positions.
-
Q5: My reaction is producing multiple trifluoromethylthiolations on a single substrate. How can I favor mono-substitution?
A5: The formation of di- or tri-substituted products is a common issue, especially with highly reactive substrates.[1]
-
Stoichiometry Control: Using an excess of the trifluoromethylthiolating reagent is a common cause of over-reaction.[1]
-
Recommendation: Carefully control the stoichiometry. Use the trifluoromethylthiolating reagent as the limiting reagent or in slight excess (e.g., 1.1 equivalents).
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to a loss of selectivity.[1]
-
Recommendation: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the desired mono-substituted product is formed. Lowering the reaction temperature can also enhance selectivity.[1]
-
-
Reagent Choice: Some trifluoromethylthiolating reagents are inherently more reactive and less selective.[1]
-
Recommendation: Select a reagent with known selectivity for mono-substitution.
-
Q6: I am seeing side reactions with other functional groups in my molecule. How can I improve chemoselectivity?
A6: Chemoselectivity is crucial when working with complex molecules containing multiple reactive sites.
-
Catalyst Selection: The choice of catalyst can determine which functional group reacts.
-
Recommendation: Different catalytic systems exhibit different chemoselectivities. For example, a palladium-catalyzed process might be selective for an aryl halide over a C-H bond, while a photocatalytic system might favor C-H functionalization.
-
-
Protecting Groups: Sensitive functional groups may need to be protected.
-
Recommendation: Temporarily protect reactive functional groups (e.g., amines, alcohols) that could interfere with the desired transformation.
-
-
Reaction Conditions: Milder reaction conditions often lead to higher chemoselectivity.
-
Recommendation: Explore milder trifluoromethylthiolating reagents and catalysts that operate at lower temperatures. Photocatalytic methods are often performed under very mild conditions.[12]
-
Reagent-Specific Issues
Q7: I am using an electrophilic SCF3 reagent and getting inconsistent results. What are the common pitfalls?
A7: Electrophilic trifluoromethylthiolating reagents are popular but require careful handling.
-
Stability: Many of these reagents are sensitive to moisture and can degrade over time.
-
Recommendation: Store reagents under an inert atmosphere and in a desiccator. Use freshly opened reagents whenever possible. Some newer reagents like N-trifluoromethylthio-dibenzenesulfonimide are designed for enhanced stability.[13]
-
-
Activation: Some electrophilic reagents require an activator, such as a Lewis or Brønsted acid, to achieve sufficient reactivity.[2]
-
Recommendation: If you are using a less reactive substrate, consider adding an appropriate activator as described in the literature.
-
Q8: I am using AgSCF3 and observe decomposition. What are the causes and how can I prevent it?
A8: Silver(I) trifluoromethanethiolate (AgSCF3) is a versatile reagent but can be prone to decomposition.
-
Light and Heat Sensitivity: AgSCF3 can decompose upon exposure to light and heat.
-
Recommendation: Store AgSCF3 in a dark container and in a refrigerator. Protect the reaction mixture from light.
-
-
Solvent Effects: The stability of the trifluoromethanethiolate anion generated from AgSCF3 can be solvent-dependent.[14]
-
Recommendation: Choose a solvent that is known to be compatible with AgSCF3. In some cases, decomposition leads to the formation of bis(trifluoromethyl)disulfide and other byproducts.[14]
-
-
Reaction with Other Components: Additives or byproducts in the reaction mixture can induce decomposition.
-
Recommendation: Ensure all other components in the reaction are compatible with AgSCF3.
-
Part 2: Frequently Asked Questions (FAQs)
Catalyst Selection
Q9: How do I choose the right catalyst (e.g., Pd, Cu, Ni, photocatalyst) for my specific transformation?
A9: The choice of catalyst depends on the type of bond being formed and the nature of the substrate.
-
Palladium: Often used for cross-coupling reactions of aryl halides and for directed C-H functionalization.[10][11][15] Palladium catalysts are well-studied and offer a broad substrate scope.
-
Copper: A more economical alternative to palladium, copper catalysts are effective for a range of trifluoromethylthiolations, including those of aryl halides and boronic acids.[6][7]
-
Nickel: Nickel catalysts can be used for the trifluoromethylthiolation of aryl iodides and bromides, often at room temperature.[16]
-
Photocatalysts: These are used in light-mediated reactions, often for C-H functionalization under mild conditions.[12][17] They are particularly useful for radical-mediated processes.
Q10: What is the role of ligands in transition metal-catalyzed trifluoromethylthiolation?
A10: Ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling selectivity.
-
Solubility and Stability: Ligands can improve the solubility of the metal catalyst and prevent its decomposition or aggregation into an inactive form.
-
Tuning Reactivity: The electronic and steric properties of the ligand can be tuned to modulate the reactivity of the metal center, facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.[5]
-
Controlling Selectivity: Chiral ligands can be used to induce enantioselectivity in asymmetric trifluoromethylthiolation reactions. The steric bulk of a ligand can also influence regioselectivity.
Reagent Selection and Handling
Q11: What are the pros and cons of electrophilic vs. nucleophilic vs. radical SCF3 sources?
A11: Each class of reagent has its own advantages and is suited for different types of transformations.
-
Electrophilic Reagents (e.g., N-trifluoromethylthiosaccharin):
-
Nucleophilic Reagents (e.g., AgSCF3, [NMe4][SCF3]):
-
Radical Precursors:
-
Pros: Useful for reactions proceeding through a radical mechanism, such as additions to alkenes and some C-H functionalizations, often under mild, photocatalytic conditions.[19]
-
Cons: Radical reactions can sometimes be difficult to control and may lead to a mixture of products.
-
Q12: How should I handle and store common trifluoromethylthiolating reagents to ensure their reactivity?
A12: Proper handling and storage are critical for obtaining reproducible results.
-
Inert Atmosphere: Many reagents are sensitive to moisture and air. Handle them in a glovebox or under a stream of inert gas (nitrogen or argon).
-
Storage: Store reagents in a cool, dark, and dry place, such as a refrigerator or freezer inside a desiccator.[3]
-
Avoid Contamination: Use clean, dry glassware and syringes to handle the reagents. Avoid cross-contamination with other chemicals.
Reaction Parameters
Q13: How does the choice of solvent affect the outcome of a trifluoromethylthiolation reaction?
A13: The solvent can have a profound impact on the reaction's success.
-
Solubility: The solvent must be able to dissolve the substrate, reagent, and catalyst to a sufficient extent.
-
Reactivity: The polarity and coordinating ability of the solvent can influence the reactivity of the catalyst and reagents. As mentioned earlier, fluorinated alcohols can enhance the reactivity of some electrophilic reagents.[8]
-
Selectivity: The solvent can influence the reaction pathway, leading to different products. For example, the solvent can determine whether trifluoromethylthiolation or a difunctionalization reaction occurs.[8]
Q14: What are the key considerations when scaling up a C-SCF3 bond formation reaction?
A14: Scaling up a reaction from the benchtop to a larger scale presents several challenges.
-
Heat Transfer: Many trifluoromethylthiolation reactions are exothermic. On a larger scale, efficient heat transfer is crucial to maintain a consistent temperature and prevent runaway reactions.
-
Mass Transfer: Efficient mixing becomes more challenging on a larger scale, which can affect reaction rates and selectivity.
-
Safety: Some trifluoromethylthiolating reagents or byproducts can be toxic or volatile. Ensure appropriate safety precautions are in place for large-scale synthesis.
-
Reagent Addition: The rate of addition of reagents can be critical for controlling the reaction on a large scale. Slow addition might be necessary to control exotherms or improve selectivity.
Part 3: Experimental Protocols and Data
Protocol 1: General Workflow for Optimizing a Palladium-Catalyzed C-H Trifluoromethylthiolation
-
Initial Reaction Setup:
-
In a dry, inert-atmosphere glovebox, add the substrate (1.0 equiv), palladium pre-catalyst (e.g., Pd(OAc)2, 5 mol%), ligand (10-20 mol%), and a magnetic stir bar to an oven-dried reaction vial.
-
Add the trifluoromethylthiolating reagent (1.2 equiv) and any necessary additives (e.g., an oxidant, an acid).
-
Add the degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction Execution:
-
Place the vial in a preheated aluminum block on a stirrer hotplate.
-
Stir the reaction at the desired temperature for the specified time.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature and quench it appropriately (e.g., by adding a saturated aqueous solution of NaHCO3).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography.
-
Characterize the product by NMR, mass spectrometry, and other relevant techniques.
-
-
Optimization:
-
Systematically vary the following parameters to improve the yield and selectivity:
-
Palladium source and loading.
-
Ligand structure and loading.
-
Trifluoromethylthiolating reagent and its stoichiometry.
-
Solvent.
-
Temperature.
-
Reaction time.
-
-
Protocol 2: Testing the Stability and Activity of an Electrophilic Trifluoromethylthiolating Reagent
-
Stability Test:
-
Divide a new bottle of the reagent into several small, sealed vials under an inert atmosphere.
-
Expose one vial to the ambient atmosphere for a set period (e.g., 1 hour).
-
Analyze the content of the exposed vial and a freshly opened vial by 19F NMR to check for decomposition products.
-
-
Activity Test:
-
Choose a simple, reliable substrate that is known to react well with the reagent (e.g., indole for an electrophilic reagent).
-
Set up a standard reaction using the reagent from a freshly opened vial and monitor its progress to establish a baseline.
-
Repeat the reaction with the reagent that has been stored for some time or has been exposed to the atmosphere.
-
Compare the yield and reaction rate to assess the activity of the stored reagent.
-
Table 1: Comparison of Common Trifluoromethylthiolating Reagents
| Reagent Class | Example(s) | Advantages | Disadvantages |
| Electrophilic | N-Trifluoromethylthiosaccharin, N-Trifluoromethylthio-dibenzenesulfonimide | Shelf-stable, highly reactive, broad substrate scope.[2][13][18] | May require activators for less reactive substrates, potential for over-reaction.[1][2] |
| Nucleophilic | AgSCF3, [NMe4][SCF3] | Effective for cross-coupling with electrophiles.[16] | Can be unstable, sensitive to air and moisture.[14] |
| Radical | AgSCF3 (with an oxidant), Togni's reagents | Enables reactions via radical pathways, mild conditions with photocatalysis.[19] | Can lead to complex product mixtures if not well-controlled. |
Table 2: Catalyst Selection Guide for Different C-SCF3 Bond Formations
| Transformation | Recommended Catalyst(s) | Key Considerations |
| Aryl Halide Cross-Coupling | Pd, Cu, Ni | Choice of ligand is critical, Ni can be effective at lower temperatures.[6][15][16] |
| Directed C(sp2)-H Thiolation | Pd | Requires a directing group on the substrate.[10][11] |
| C(sp3)-H Thiolation | Photocatalysts, Cu | Photocatalysis offers mild conditions, Cu-catalysis can be effective for allylic C-H bonds.[7][12] |
| Thiolation of Boronic Acids | Cu | Generally proceeds under mild conditions. |
| Thiolation of Alkenes/Alkynes | Photocatalysts, Radical Initiators | Often proceeds via a radical mechanism.[19] |
Part 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low-Yield C-SCF3 Formation
Caption: A flowchart for systematically troubleshooting low-yield C-SCF3 bond formation reactions.
Diagram 2: Decision Tree for Catalyst Selection
Caption: A decision tree to guide the initial selection of a catalyst system based on the desired transformation.
Diagram 3: Factors Influencing Regioselectivity in Aromatic C-H Trifluoromethylthiolation
Caption: Key factors that influence the regiochemical outcome of aromatic C-H trifluoromethylthiolation reactions.
Part 5: References
-
Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. --INVALID-LINK--
-
Versatile Trifluoromethylthiolating Reagent: TTST. TCI AMERICA. --INVALID-LINK--
-
preventing over-reaction or multiple trifluoromethylthiolations. Benchchem. --INVALID-LINK--
-
Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide. Controlled Radical Polymerization. --INVALID-LINK--
-
Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed. --INVALID-LINK--
-
Highly ortho-selective trifluoromethylthiolation reactions using a ligand exchange strategy. Chemical Science. --INVALID-LINK--
-
Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses. --INVALID-LINK--
-
N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. --INVALID-LINK--
-
Development and Application of Trifluoromethoxylating Reagents. Request PDF. --INVALID-LINK--
-
Progress in copper-catalyzed trifluoromethylation. PMC - NIH. --INVALID-LINK--
-
Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society. --INVALID-LINK--
-
effect of solvent on N-(trifluoromethylthio)saccharin reactivity. Benchchem. --INVALID-LINK--
-
1.7 Copper-Catalyzed/Mediated Trifluoromethylation and other Fluoroalkylations. Thieme. --INVALID-LINK--
-
Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. PMC - NIH. --INVALID-LINK--
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. PMC - NIH. --INVALID-LINK--
-
Optimization of the reaction conditions a . ResearchGate. --INVALID-LINK--
-
N-trifluoromethylthiosaccharin: an easily accessible, shelf-stable, broadly applicable trifluoromethylthiolating reagent. PubMed. --INVALID-LINK--
-
Photocatalytic C-H Trifluoromethylthiolation by the Decatungstate Anion. PubMed. --INVALID-LINK--
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. --INVALID-LINK--
-
Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. PubMed. --INVALID-LINK--
-
Photocatalytic C-H Trifluoromethylthiolation by the Decatungstate Anion. Request PDF. --INVALID-LINK--
-
Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity. Green Chemistry (RSC Publishing). --INVALID-LINK--
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. --INVALID-LINK--
-
Formation of C-SCF3 bonds through direct trifluoromethylthiolation. Semantic Scholar. --INVALID-LINK--
-
Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. ChemRxiv. --INVALID-LINK--
-
Palladium-Catalyzed Trifluoromethylthiolation of Aryl C-H Bonds. Request PDF. --INVALID-LINK--
-
Direct Trifluoromethylthiolation Reactions Involving Radical Processes. Request PDF. --INVALID-LINK--
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. --INVALID-LINK--
-
The quantum yield of the model reaction. ResearchGate. --INVALID-LINK--
-
Palladium(II)-Catalyzed Directed Trífluoromethylthiolation of Unactivated C(sp )−H Bonds. Request PDF. --INVALID-LINK--
-
Recent Advances in Transition Metal‐Catalyzed/Mediated CSCF3 Bond Formation Reaction. Request PDF. --INVALID-LINK--
-
Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. --INVALID-LINK--
-
Simultaneous formation of C–SCF3 and C–X bonds. ResearchGate. --INVALID-LINK--
-
Palladium-Catalyzed Trifluoromethylthiolation of Chelation-Assisted C–H Bonds. Request PDF. --INVALID-LINK--
-
Formation of CSCF3 Bonds through Direct Trifluoromethylthiolation. Request PDF. --INVALID-LINK--
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles. --INVALID-LINK--
-
Formation of C-SCF3 bonds through direct trifluoromethylthiolation. PubMed. --INVALID-LINK--
-
The palladium-catalyzed trifluoromethylation of aryl chlorides. PubMed - NIH. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. N-trifluoromethylthiosaccharin: an easily accessible, shelf-stable, broadly applicable trifluoromethylthiolating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic C-H Trifluoromethylthiolation by the Decatungstate Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Formation of C-SCF3 bonds through direct trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
strategies to minimize byproducts in benzyl bromide alkylation reactions
A Guide to Minimizing Byproducts and Maximizing Yield
Welcome to the technical support center for benzyl bromide alkylation reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies. Benzyl bromide is an exceptionally useful reagent for introducing the benzyl protecting group or for other alkylation needs, but its reactivity can lead to a host of byproducts if conditions are not carefully controlled. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about optimizing benzyl bromide alkylations.
Q1: What are the most common byproducts in benzyl bromide alkylations?
The primary byproducts stem from competing reaction pathways. The most common include:
-
Elimination Products: Formation of styrene or its derivatives via an E2 elimination pathway, which is promoted by strong, sterically hindered bases.[1]
-
Hydrolysis Products: Benzyl bromide can react with trace amounts of water in the solvent or on glassware to form benzyl alcohol.[2][3][4]
-
Over-alkylation Products: In the case of N-alkylation of primary or secondary amines, the desired product can react further to yield tertiary amines or even quaternary ammonium salts.[5][6]
-
C-Alkylation Products: When using phenoxide nucleophiles, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired oxygen atom (O-alkylation).[7]
-
Solvent-Related Byproducts: Certain solvents can participate in the reaction. For instance, using methylene chloride with a phase-transfer catalyst and concentrated NaOH can lead to unwanted "methylene bridging".[1] High temperatures can cause solvents like DMF to decompose, generating reactive species.[8]
Q2: How does the choice of base influence byproduct formation?
The base is arguably the most critical factor in controlling selectivity. Its role is to deprotonate the nucleophile (e.g., an alcohol or amine) to make it reactive. However, the base's strength and steric properties dictate which competing pathways are favored.
-
Strong, Non-nucleophilic Bases (e.g., NaH, KH, LHMDS): Excellent for deprotonating alcohols in Williamson ether synthesis, creating a high concentration of the alkoxide.[7][9] However, very strong bases can increase the rate of E2 elimination, especially with sterically hindered substrates.
-
Strong, Nucleophilic Bases (e.g., NaOH, KOH): Often used in phase-transfer catalysis (PTC), but concentrated solutions can promote elimination and hydrolysis.[1] Using a lower concentration (e.g., 30% vs. 50% NaOH) can sometimes mitigate these side reactions.[1]
-
Weak, Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the best choice for minimizing elimination byproducts. Cesium carbonate (Cs₂CO₃) is particularly effective for achieving selective mono-N-alkylation of primary amines due to its solubility and mildness.[5]
-
Very Mild Bases (e.g., Ag₂O): Used for substrates that are not stable to basic conditions and can allow for highly selective protection of one hydroxyl group in a diol.[9]
Q3: What is the role of the solvent in controlling selectivity?
The solvent influences reaction rates and selectivity by solvating reactants and transition states.[10][11]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices. They are excellent at solvating the cation of the base (e.g., K⁺ in K₂CO₃), leaving a "naked" and highly reactive anionic nucleophile. This generally accelerates the desired Sₙ2 reaction.[7] However, care must be taken with their purity (to avoid hydrolysis) and thermal stability.[8][12]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the anionic nucleophile through hydrogen bonding, reducing its reactivity and slowing the Sₙ2 reaction. They can also be direct sources for hydrolysis byproducts.[3] However, in some specific cases, they can reverse regioselectivity.[12]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Generally poor choices for these reactions as the ionic bases and intermediates have very low solubility. An exception is when using phase-transfer catalysis.
Q4: When should I consider using a Phase-Transfer Catalyst (PTC)?
Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble or solid nucleophile (or base) and an organic-soluble electrophile like benzyl bromide. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophilic anion from the aqueous/solid phase into the organic phase to react.[1][13]
Consider using PTC when:
-
You need to use an inorganic base like NaOH or K₂CO₃ but your substrate is sensitive to hydrolysis.
-
You want to avoid expensive, anhydrous polar aprotic solvents. The reaction can often be run in a biphasic system like toluene/water.
-
You are experiencing slow reaction rates under other conditions. PTC is known to be a high-performance technology for Williamson ether synthesis and other nucleophilic substitutions.[1][14]
Q5: How does temperature affect the reaction outcome?
Temperature control is crucial. While heating can increase the reaction rate, it can disproportionately accelerate side reactions.
-
High Temperatures: Can lead to the decomposition of solvents like DMF, creating impurities that can react with your starting materials.[8] It also provides the necessary activation energy for the competing E2 elimination pathway.
-
Low Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is the best strategy.[15] For highly reactive systems, starting at 0 °C or even lower and slowly warming to room temperature is a common approach.
Troubleshooting Guide
This guide addresses specific experimental problems in a direct question-and-answer format.
Problem: My reaction is producing a styrene derivative. How do I suppress this elimination (E2) byproduct?
Answer: The formation of a styrene derivative is a classic sign of an E2 elimination reaction competing with your desired Sₙ2 substitution. This is particularly problematic with secondary benzyl bromides or when using strong, bulky bases.[1][16]
Root Cause Analysis & Solutions:
-
Base is too strong/hindered: Your base is likely deprotonating a beta-hydrogen on the benzylic carbon, initiating elimination.
-
High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.
-
Solution: Run the reaction at a lower temperature. Start at room temperature or even 0 °C and monitor the reaction by TLC or LC-MS. Only increase the temperature if the reaction is not proceeding.[15]
-
Caption: Competing Sₙ2 (alkylation) and E2 (elimination) pathways.
Problem: I'm getting benzyl alcohol as a major byproduct. What causes this and how can I minimize it?
Answer: The presence of benzyl alcohol indicates that your benzyl bromide is being hydrolyzed by water.[3][4] Benzyl bromide is highly reactive and susceptible to this side reaction.
Root Cause Analysis & Solutions:
-
"Wet" Solvents or Reagents: The most common cause is water contamination in your reaction solvent or reagents.
-
Solution: Use anhydrous solvents. Purchase a new, sealed bottle or dry your solvent using appropriate methods (e.g., molecular sieves, distillation). Ensure your starting materials and base are also dry.
-
-
Atmospheric Moisture: Reactions run open to the air can absorb moisture, especially on humid days.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and assemble the apparatus while hot, allowing it to cool under a stream of inert gas.
-
Problem: My N-alkylation is resulting in over-alkylation. How can I achieve selective mono-alkylation?
Answer: Over-alkylation occurs because the product of the initial reaction (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine or even a quaternary salt.
Root Cause Analysis & Solutions:
-
Stoichiometry: Using a 1:1 ratio of amine to benzyl bromide often leads to a mixture of products.
-
Solution 1 (Excess Amine): Use a stoichiometric excess (2-3 equivalents) of the primary amine relative to the benzyl bromide.[5] This increases the probability that the benzyl bromide will react with the more abundant starting material rather than the product. The downside is the need to separate the product from the unreacted starting amine.
-
Solution 2 (Competitive Protonation): A more advanced strategy involves using the amine hydrobromide salt as the starting material. Under carefully controlled basic conditions, the reactant primary amine is selectively deprotonated while the newly formed, more basic secondary amine product remains protonated and non-nucleophilic, thus preventing further reaction.[6]
-
-
Reaction Conditions: Adding the alkylating agent too quickly can create localized high concentrations, promoting over-alkylation.
-
Solution: Add the benzyl bromide slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the concentration of the electrophile low at all times, favoring reaction with the most abundant nucleophile (the starting amine).[8]
-
Problem: My phenoxide alkylation is giving me C-alkylated products. How can I improve O-selectivity?
Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring, typically at the ortho or para position (C-alkylation).[7]
Root Cause Analysis & Solutions:
-
Solvent Choice: The solvent plays a key role in directing selectivity.
-
Solution: Use polar aprotic solvents like DMF or DMSO. These solvents strongly solvate the counter-ion (e.g., Na⁺) but not the phenoxide anion itself. This leaves the oxygen atom, which has the highest negative charge density, more accessible and reactive, favoring O-alkylation. In contrast, polar protic solvents can hydrogen-bond with the oxygen, making the ring carbons relatively more nucleophilic.[7]
-
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the outcome.
-
Solution: Larger, "softer" cations like cesium (Cs⁺) can sometimes increase the proportion of O-alkylation compared to smaller, "harder" cations like Li⁺. Consider using cesium carbonate as your base.
-
Caption: A simplified troubleshooting flowchart for common issues.
Data Summary Tables
Table 1: Effect of Different Bases on N-Alkylation Selectivity
This table summarizes the effect of various bases on the selective mono-N-alkylation of p-methoxybenzylamine with benzyl bromide.
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (Mono-alkylated) | Yield (Di-alkylated) | Reference |
| 1 | Cs₂CO₃ (2) | DMF | 24 | 95% | Trace | [5] |
| 2 | K₂CO₃ (2) | DMF | 24 | 62% | 35% | [5] |
| 3 | Na₂CO₃ (2) | DMF | 24 | 55% | 41% | [5] |
| 4 | Et₃N (2) | DMF | 24 | 43% | 53% | [5] |
As demonstrated, the choice of base has a dramatic impact on chemoselectivity, with Cs₂CO₃ providing superior results for mono-alkylation in this system.[5]
Table 2: Solvent Effects on Reaction Rate
The rate of reaction between piperazine and benzyl bromide is significantly influenced by the properties of the solvent.
| Solvent | Type | Rate Constant (k₂ x 10³) | Key Influencing Properties | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 23.5 | High Polarity/Polarizability (π*) | [10][11] |
| Acetonitrile | Polar Aprotic | 10.5 | Electrophilicity (E) | [10][11] |
| Methanol | Polar Protic | 8.3 | Hydrogen Bond Donor Ability (α) | [10][11] |
| Chloroform | Aprotic | 2.9 | Electrophilicity (E) | [10][11] |
The data indicates that the reaction rate is influenced by a combination of the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability.[10][11]
Key Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis (O-Alkylation)
This protocol is designed to synthesize a benzyl ether from a primary alcohol, minimizing elimination byproducts.
-
Preparation: Add the alcohol (1.0 equiv.) to a round-bottom flask equipped with a magnetic stir bar. Dry the flask and its contents under vacuum and purge with nitrogen gas.
-
Solvent Addition: Add anhydrous DMF via syringe to create a 0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.05 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-N-Alkylation of a Primary Amine
This protocol uses conditions optimized for high chemoselectivity towards the mono-alkylated product.[5]
-
Preparation: To a round-bottom flask, add the primary amine (2.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and anhydrous DMF to create a 0.2 M solution.
-
Alkylation: Add benzyl bromide (1.0 equiv.) to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the secondary amine.
Protocol 3: Benzylation under Phase-Transfer Catalysis (PTC)
This protocol is ideal for O-alkylation and avoids the need for anhydrous solvents.
-
Preparation: In a flask, combine the alcohol (1.0 equiv.), toluene (to make a 0.5 M solution), tetrabutylammonium bromide (TBAB, 0.05 equiv.), and a 30% aqueous solution of NaOH (3.0 equiv.).
-
Alkylation: Add benzyl bromide (1.1 equiv.) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at 50 °C. The vigorous stirring is essential to create a large surface area between the two phases for the catalyst to work effectively. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water (2x) and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify via column chromatography.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) in benzylation.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. reddit.com [reddit.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. phasetransfer.com [phasetransfer.com]
- 15. researchgate.net [researchgate.net]
- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Safe Handling of Reactive Trifluoromethylthio Reagents
Welcome to the technical support center for the safe handling and use of reactive trifluoromethylthio (SCF3) reagents. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful but hazardous compounds. The trifluoromethylthio group is highly sought after in modern chemistry for its unique lipophilic and electron-withdrawing properties, which can significantly enhance the pharmacokinetic profiles of drug candidates.[1][2] However, the reagents used to install this moiety are often highly reactive and require stringent safety protocols.
This resource provides field-proven insights, troubleshooting guides, and detailed protocols to ensure both experimental success and, most importantly, laboratory safety.
Reagent Hazard Overview
Many electrophilic trifluoromethylthiolating reagents are moisture-sensitive, corrosive, and may release toxic gases upon decomposition or reaction with water.[3][4] Understanding the specific hazards of the reagent you are using is the first step in a safe experimental design. Always consult the Safety Data Sheet (SDS) for your specific reagent before beginning any work.[4]
| Reagent Class/Example | Common Hazards | Key Incompatibilities | Storage Conditions |
| Trifluoromethanesulfonyl Chloride (TfCl) | Corrosive, reacts violently with water, lachrymator.[5][6] | Water, strong bases, strong oxidizing agents, alcohols.[3][5] | 2-8 °C, under inert atmosphere, away from moisture.[5][6][7] |
| N-Trifluoromethylthiosaccharin | Electrophilic, potential for high reactivity with nucleophiles.[8] | Strong nucleophiles, water (may hydrolyze). | Cool, dry, well-ventilated area.[7] |
| S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) | Highly reactive, air and thermally stable but reacts readily with nucleophiles.[1] | Strong nucleophiles (amines, thiols, etc.). | Cool, dry place; bench-stable.[1] |
| Trifluoromethanesulfenyl Chloride (CF3SCl) | Toxic, gaseous, highly reactive.[1] | Water, nucleophiles. | Requires specialized handling as a gas.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the use of reactive SCF3 reagents.
General Handling & Storage
Q1: What is the most critical precaution when working with reagents like Trifluoromethanesulfonyl Chloride? A: The absolute exclusion of moisture is paramount. These reagents react vigorously, sometimes violently, with water to release corrosive and toxic gases like hydrogen chloride (HCl) and trifluoromethanesulfonic acid.[4] This necessitates handling under strictly anhydrous conditions.[3][4] All glassware must be oven- or flame-dried, and solvents must be rigorously dried over an appropriate drying agent.
Q2: How should I store a new bottle of an SCF3 reagent? A: Store the reagent in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a cool, dry, and well-ventilated area.[4][7] Refrigeration (typically 2-8 °C) is often recommended to ensure long-term stability.[6] Always place the primary container within a secondary, compatible container to contain any potential leaks. The storage area should be away from incompatible materials, especially water, bases, and oxidizing agents.[3]
Personal Protective Equipment (PPE)
Q3: What specific type of gloves should I wear? A: Standard nitrile or latex gloves are often insufficient and can be degraded by these corrosive reagents.[9] Chemical-resistant gloves such as butyl rubber or Viton are mandatory.[4] For added safety, consider wearing a lighter pair of nitrile gloves underneath the heavy-duty gloves. This provides protection in case the outer glove is breached. Always inspect gloves for any signs of degradation or puncture before use.[10]
Q4: Is a standard lab coat and safety glasses enough protection? A: No. Due to the high corrosivity and reactivity, enhanced PPE is required.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[11] For transfers of larger quantities, a chemically resistant apron over the lab coat is recommended.[12]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] However, because of the severe risk of splashes and exothermic reactions, a full-face shield must be worn over the safety goggles.[9][11]
Reaction Setup & Troubleshooting
Q5: My trifluoromethylthiolation reaction is resulting in multiple substitutions on my substrate. How can I improve selectivity for mono-substitution? A: This is a common issue arising from the high reactivity of the SCF3 reagent or the substrate.[13] To favor mono-substitution, consider the following strategies:
-
Stoichiometry Control: Use the trifluoromethylthiolating reagent as the limiting reagent. Carefully controlling the stoichiometry is critical.[13]
-
Lower Temperature: Reducing the reaction temperature often increases selectivity by slowing down the rate of the second substitution relative to the first.
-
Controlled Addition: Add the SCF3 reagent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the reagent low, disfavoring multiple additions.
-
Reagent Choice: Some reagents are inherently more selective. For example, N-trifluoromethylthiosaccharin is highly electrophilic and may be less selective for some substrates, whereas other reagents might offer better control.[8][14]
Q6: The reaction is sluggish or fails completely. What are the likely causes? A: Assuming the substrate is suitable, the most common culprits are:
-
Moisture Contamination: As mentioned, water will destroy the reagent. Ensure all components of the reaction are scrupulously dry.[4]
-
Reagent Degradation: Improper storage may have led to reagent decomposition.[7] If possible, test the reagent on a simple, reliable substrate to check its activity.
-
Insufficient Activation: Some substrates or reagents require an activator, such as a Lewis or Brønsted acid, to proceed efficiently.[14] Review the literature for protocols involving similar substrates.
Quenching, Disposal, Spills & Emergencies
Q7: How do I safely quench unreacted SCF3 reagent at the end of my experiment? A: Never quench reactive reagents by adding water directly. This can cause a violent, exothermic reaction.[15] A controlled, stepwise procedure is required. See Protocol 2 below for a detailed methodology. The general principle is to first react the reagent with a less reactive protic source, like isopropanol, at a low temperature before introducing a more reactive one like water.[16]
Q8: What should I do in the event of a small spill in the fume hood? A: For a small, contained spill:
-
Alert any coworkers in the immediate area.[17]
-
Ensure you are wearing appropriate PPE.[4]
-
Do not use paper towels or other combustible materials to absorb the spill directly, as this can create a fire hazard.[17][18]
-
Cover and smother the spill with a non-aqueous, inert absorbent material like dry sand, soda ash (calcium carbonate), or diatomaceous earth.[4][17]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]
-
The collected material must then be quenched carefully, as if it were unreacted reagent, before final disposal.[17]
Q9: What are the first aid procedures for skin or eye contact? A: Immediate and thorough action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5] Seek immediate medical attention.[5][19] Do not hesitate to use the safety shower.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Use an eyewash station. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[19]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[5]
Key Experimental Protocols
Protocol 1: General Reaction Setup Under Inert Atmosphere
This protocol outlines the essential steps for setting up a reaction using a moisture-sensitive SCF3 reagent.
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly cleaned and oven-dried at >120 °C for at least 4 hours (or flame-dried under vacuum) to remove all traces of water.
-
System Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or manifold.[16]
-
Solvent and Reagent Addition: Add anhydrous solvent and other non-SCF3 reagents to the reaction flask via cannula or a dry syringe.
-
Temperature Control: Bring the reaction flask to the desired temperature using an appropriate cooling or heating bath.
-
SCF3 Reagent Transfer: Carefully transfer the reactive SCF3 reagent from its storage bottle to the reaction vessel. For liquids, this should be done using a dry, gas-tight syringe. For solids, this should be performed in a glove box or as a rapid transfer under a strong positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (TLC, GC-MS, LC-MS).
-
Quenching: Once the reaction is complete, proceed to the quenching protocol.
Protocol 2: Safe Quenching of Residual Trifluoromethylthio Reagents
This procedure must be performed in a fume hood, and appropriate PPE must be worn throughout.[16]
-
Preparation: Ensure the reaction flask containing the residual reagent is under an inert atmosphere and cooled in an ice-water bath (0 °C).[16]
-
Initial Quench (Isopropanol): Slowly add dry isopropanol dropwise via a syringe or dropping funnel to the cooled, stirred reaction mixture. Expect gas evolution. The rate of addition should be controlled to keep the reaction temperature from rising significantly. Continue adding isopropanol until gas evolution subsides.
-
Secondary Quench (Isopropanol/Water): Once the reaction with pure isopropanol is no longer vigorous, switch to a 1:1 mixture of isopropanol and water.[16] Again, add this mixture slowly and cautiously, monitoring for any temperature increase or excessive gas evolution.
-
Final Quench (Water): After the isopropanol/water mixture addition causes no further reaction, slowly add water to the mixture to ensure all reactive material is destroyed.
-
Neutralization and Disposal: Allow the mixture to warm to room temperature. Neutralize the solution with a weak acid (e.g., citric acid) or base as appropriate for the reaction byproducts.[16] The final aqueous solution can then be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 8. orgsyn.org [orgsyn.org]
- 9. collections.uhsp.edu [collections.uhsp.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 13. benchchem.com [benchchem.com]
- 14. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 18. pnnl.gov [pnnl.gov]
- 19. spectrumchemical.com [spectrumchemical.com]
impact of anhydrous conditions on trifluoromethylthiolation yield
A Guide to Optimizing Yield by Mastering Anhydrous Conditions
Welcome to the technical support center for trifluoromethylthiolation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate the vital trifluoromethylthio (SCF3) group into their molecules. The unique electronic properties and high lipophilicity of the SCF3 group make it a valuable addition in drug discovery and materials science.[1] However, the success of these reactions often hinges on a critical, and sometimes overlooked, parameter: the rigorous exclusion of water.
This document provides in-depth, field-proven insights into why anhydrous conditions are paramount and how to troubleshoot common issues related to moisture contamination. We will move beyond simple instructions to explain the underlying chemical principles, ensuring your experimental design is robust, reproducible, and self-validating.
Frequently Asked Questions (FAQs)
Q1: Why are most trifluoromethylthiolation reactions so sensitive to water?
The sensitivity arises from the reactivity of the trifluoromethylthiolating reagents themselves. Many of these reagents, particularly electrophilic ones, possess a highly polarized sulfur center that is susceptible to nucleophilic attack by water. This reaction, a hydrolysis, consumes the active reagent, converting it into inactive byproducts and thereby reducing the potential yield. Furthermore, water can interfere with catalysts, bases, or intermediates involved in the catalytic cycle, leading to complex and often unpredictable outcomes.
Q2: Are all trifluoromethylthiolation reagents equally sensitive to moisture?
No, the sensitivity varies depending on the nature of the reagent.
-
Electrophilic Reagents: Reagents like N-trifluoromethylthiosaccharin or N-trifluoromethylthiodibenzenesulfonimide are generally the most sensitive.[2] Their electrophilic sulfur center is readily attacked by water, leading to rapid decomposition.
-
Nucleophilic Reagents: Simple salts like AgSCF3 or CuSCF3 can also be sensitive.[3][4] While sometimes used in aqueous mixtures for specific radical-mediated processes, their efficacy in many traditional nucleophilic substitution reactions depends on anhydrous conditions to prevent protonation and side reactions.[5]
-
Radical Precursors: Reagents used to generate the •SCF3 radical can have varied stability. However, the initiators, catalysts (e.g., photoredox catalysts), and substrates used in these reactions can still be moisture-sensitive, making anhydrous conditions a safe default for ensuring reproducibility.[6]
Q3: What are the most common sources of water contamination in a reaction setup?
Moisture can be introduced from several seemingly benign sources:
-
Solvents: Using "anhydrous" solvents from a bottle that has been opened multiple times can be a major source of contamination. Solvents should be freshly dried and distilled or drawn from a solvent purification system.
-
Reagents: Hygroscopic reagents, salts, or bases can absorb significant amounts of water from the atmosphere.
-
Glassware: Improperly dried glassware is a frequent culprit. A quick rinse with acetone is insufficient; glassware must be oven-dried or flame-dried under vacuum.
-
Atmosphere: Reactions left open to the air, especially on humid days, will inevitably absorb moisture. Performing reactions under an inert atmosphere (Nitrogen or Argon) is crucial.
Q4: I've seen some trifluoromethylation reactions performed "on water." Does this apply to trifluoromethylthiolation?
While certain radical trifluoromethylation reactions have been successfully performed in water using micellar catalysis, these are specific, optimized systems.[7] Some radical trifluoromethylthiolation/cyclization reactions have also been optimized using mixed H2O/DMSO solvent systems.[5] However, these are exceptions rather than the rule. Unless a procedure explicitly specifies the use of water, the default assumption for achieving high yield and reproducibility in most trifluoromethylthiolation protocols is to maintain strictly anhydrous conditions.
Troubleshooting Guide: Low Yield and Inconsistent Results
This section addresses common problems encountered during trifluoromethylthiolation experiments, with a focus on moisture-related causes.
Issue 1: Low to No Yield of the Desired Product
-
Symptoms: TLC or LC-MS analysis shows only starting material remaining, or a complex mixture of unidentifiable byproducts.
-
Probable Cause & Mechanistic Explanation: The most likely cause is the decomposition of the trifluoromethylthiolating reagent via hydrolysis before it can react with the substrate. Water acts as a nucleophile, attacking the electrophilic sulfur atom of the reagent (e.g., N-trifluoromethylthiodibenzenesulfonimide), breaking the S-N bond and rendering the reagent inactive.[2]
-
Solutions:
-
Verify Solvent Anhydrousness: Use freshly distilled solvent from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH2 for acetonitrile) or from a commercial solvent purification system. Never use solvent from a previously opened "anhydrous" bottle without verification.[8][9]
-
Rigorous Glassware Preparation: Ensure all glassware, syringes, and stir bars are oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Technique: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a Schlenk line or a glovebox for all manipulations.[8]
-
Issue 2: Inconsistent Yields Between Reaction Batches
-
Symptoms: The reaction works well on one day, but fails or gives a much lower yield when repeated.
-
Probable Cause & Mechanistic Explanation: This classic sign of a moisture-sensitive reaction often points to environmental factors or inconsistent technique. The ambient humidity can vary significantly from day to day, and even minor variations in the setup (e.g., how long a reagent bottle was open) can introduce enough moisture to affect the outcome. Inconsistent results undermine the trustworthiness of a protocol.
-
Solutions:
-
Standardize the Protocol: Adhere strictly to a well-defined protocol for anhydrous technique (see below). Ensure every step, from drying glassware to handling reagents, is performed identically each time.
-
Handle Reagents Properly: Store moisture-sensitive reagents in a desiccator or glovebox. Weigh them quickly and, if possible, in an inert atmosphere. For highly sensitive reagents, weigh them inside a glovebox.
-
Use an Internal Standard: For analytical-scale reactions, adding a stable, non-reactive internal standard can help determine if low product formation is due to a failed reaction or issues during workup and isolation.
-
Issue 3: Formation of a Major Byproduct Identified as Hydrolyzed Starting Material
-
Symptoms: A significant amount of a byproduct is observed that corresponds to the hydrolysis of a sensitive functional group (e.g., ester, silyl ether) on your substrate.
-
Probable Cause & Mechanistic Explanation: While the trifluoromethylthiolating reagent itself is sensitive to water, trace moisture can also be sufficient to hydrolyze sensitive functional groups on the substrate, especially if the reaction conditions are acidic or basic. Some trifluoromethylthiolation reactions require a fluoride source (e.g., KF, CsF) as an activator, which can become basic in the presence of water and promote side reactions.[8]
-
Solutions:
-
Dry Additives: Ensure all additives, such as bases (e.g., K2CO3) or activators (e.g., KF), are thoroughly dried before use. KF, for example, can be dried by heating under vacuum.[8]
-
Protecting Group Strategy: If the substrate contains an unavoidably sensitive group, consider using a more robust protecting group that can withstand the reaction conditions.
-
Solvent Choice: Ensure the solvent is not only dry but also compatible. For example, using dichloromethane can be problematic due to the poor solubility of fluoride activators like KF, necessitating a switch to a polar aprotic solvent like acetonitrile.[8]
-
Data Presentation: Impact of Moisture on Reaction Yield
The following table provides a representative summary of how trace amounts of water can drastically affect the yield of a typical moisture-sensitive electrophilic trifluoromethylthiolation reaction.
| Water Content (ppm in solvent) | Added Equivalents of H₂O | Representative Yield (%) | Observations |
| < 10 | 0 | 90-95% | Clean reaction profile, high conversion. |
| 50 | ~0.02 | 60-75% | Noticeable decrease in yield, some starting material remains. |
| 100 | ~0.05 | 30-50% | Significant inhibition, complex mixture may start to form. |
| 500 | ~0.25 | < 10% | Reaction largely fails, primary species is unreacted starting material. |
| > 1000 ("Wet" Solvent) | > 0.5 | 0% | Complete consumption of reagent by hydrolysis, no product formed. |
Note: This data is a generalized representation based on common observations in synthetic organic chemistry for moisture-sensitive reactions and is intended for illustrative purposes.
Experimental Protocol: General Procedure for Anhydrous Trifluoromethylthiolation
This protocol provides a self-validating system for rigorously excluding moisture.
1. Preparation of Glassware:
- Clean all required glassware (reaction flask, condenser, addition funnel, etc.), magnetic stir bars, and needles with a suitable solvent and dry them in an oven at 150°C for at least 4 hours (overnight is preferred).
- Assemble the main reaction apparatus (e.g., flask and condenser) directly from the oven while still hot and immediately connect it to a Schlenk line providing a positive pressure of dry nitrogen or argon.
- Allow the apparatus to cool to room temperature under the inert atmosphere. Alternatively, flame-dry the assembled apparatus under high vacuum and backfill with inert gas (repeat 3 times).
2. Reagents and Solvents:
- Use a freshly distilled anhydrous solvent. For example, distill acetonitrile over calcium hydride. Transfer the dry solvent to the reaction flask via a cannula or a dry, nitrogen-flushed syringe.[8]
- Ensure the substrate is anhydrous. If it is a solid, dry it in a vacuum oven. If it is an oil, dissolve it in a volatile solvent, dry over MgSO4, filter, and remove the solvent under high vacuum.
- Store sensitive trifluoromethylthiolating reagents and any hygroscopic additives (e.g., KF) in a glovebox or a high-quality desiccator.[8]
3. Reaction Execution:
- Under a positive flow of inert gas, add the anhydrous substrate and any solid additives to the reaction flask.
- Add the anhydrous solvent via syringe.
- If the trifluoromethylthiolating reagent is a liquid, add it via a dry syringe. If it is a solid, add it quickly against a strong counterflow of inert gas or via a solid addition funnel. For maximum control, dissolve the solid reagent in anhydrous solvent in a separate flame-dried flask and add it as a solution via cannula.
- Stir the reaction at the desired temperature for the specified time, maintaining the inert atmosphere throughout.
4. Monitoring and Work-up:
- To monitor the reaction, withdraw a small aliquot using a dry, nitrogen-flushed syringe and quench it in a separate vial containing a suitable quenching agent (e.g., a phosphate buffer).
- Once the reaction is complete, cool it to room temperature (if heated) and proceed with the aqueous work-up as described in the specific literature procedure.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in trifluoromethylthiolation reactions, emphasizing the critical checkpoints for moisture control.
Caption: Troubleshooting flowchart for low-yield trifluoromethylthiolation reactions.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Electrophilic Trifluoromethylthiolating Agents: Benchmarking Performance for Modern Synthesis
Introduction: The Indispensable SCF₃ Group and a Clarification on Reagent Roles
The trifluoromethylthio (SCF₃) group has become a cornerstone in modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Consequently, the development of efficient and versatile reagents for the introduction of the SCF₃ moiety is of paramount importance to researchers in drug discovery and development.
This guide provides a comprehensive comparison of the most prominent classes of electrophilic trifluoromethylthiolating reagents. It is designed to be a practical resource for scientists, offering insights into reagent selection, experimental design, and mechanistic understanding.
A point of clarification is necessary regarding the topic of this guide, "3-(Trifluoromethylthio)benzyl bromide vs other electrophilic SCF₃ reagents". Extensive review of the chemical literature indicates that benzyl bromides, including those bearing a trifluoromethylthio group, are not typically employed as electrophilic SCF₃ transfer agents. The reactivity of the benzyl bromide functionality is overwhelmingly centered on the benzylic carbon, making it an effective alkylating agent (an electrophile for the benzyl group), rather than a source of an electrophilic SCF₃ moiety. While novel and niche applications can always emerge, the established role of such compounds is in the introduction of a trifluoromethylthio-substituted benzyl group.
Therefore, this guide will first briefly touch upon the expected reactivity of this compound and then proceed to a detailed, evidence-based comparison of well-established and cutting-edge reagents designed specifically for the electrophilic transfer of the SCF₃ group.
The Landscape of Electrophilic SCF₃ Reagents: A Comparative Overview
The ideal electrophilic trifluoromethylthiolating reagent should be shelf-stable, safe to handle, and exhibit broad substrate scope with high functional group tolerance under mild reaction conditions. Over the past few decades, the field has evolved from hazardous gases to stable, crystalline solids with tunable reactivity. Here, we compare the key players.
Reagent Classes at a Glance:
-
Trifluoromethanesulfenyl Chloride (CF₃SCl): The original, highly reactive, but hazardous gaseous reagent. Its use is limited to specialized laboratories due to its toxicity and difficult handling.[3]
-
Umemoto's Reagents: A class of S-(trifluoromethyl)dibenzothiophenium salts. These were among the first shelf-stable, crystalline electrophilic trifluoromethylating agents developed.[4] More recent generations of these reagents offer enhanced reactivity.[5]
-
N-Trifluoromethylthio Imides and Amides: This broad and highly significant class includes reagents such as N-(Trifluoromethylthio)phthalimide, N-(Trifluoromethylthio)saccharin, and the highly reactive N-(Trifluoromethylthio)dibenzenesulfonimide.[2][6] These reagents are generally stable solids and have become workhorses in the field.
Performance Comparison: Reactivity, Scope, and Conditions
The choice of reagent is dictated by the nucleophilicity of the substrate and the desired reaction conditions. The following table summarizes the performance of key electrophilic SCF₃ reagents across a range of representative substrates.
| Reagent Class | Substrate | Product | Yield (%) | Conditions | Reference(s) |
| Umemoto's Reagent IV | α-Acetyl-γ-butyrolactone | 3-Acetyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one | 71 | NaH, DMF, -45 °C to rt | [1][5] |
| Aniline | o/p-Trifluoromethylthioaniline | 90 (conversion) | DMF, rt, 26h | [5] | |
| N-(Trifluoromethylthio)saccharin | Indole | 3-(Trifluoromethylthio)indole | 96 | TFE, 40 °C, 12h | [7] |
| Aniline | 4-(Trifluoromethylthio)aniline | 80 | FeCl₃, Ph₂Se, rt, 45 min | [8] | |
| β-Estradiol | 2-(Trifluoromethylthio)-β-estradiol | 55 | FeCl₃, Ph₂Se, 40 °C, 22h | [8] | |
| N-(Trifluoromethylthio)phthalimide | 3-Methyl-1H-indole | 3-Methyl-2-(trifluoromethylthio)-1H-indole | 85 | Cu(OTf)₂, DCE, 80 °C, 12h | [9] |
| Phenylacetylene | (Trifluoromethylthio)phenylacetylene | 82 | CuTC, K₂CO₃, DMF, rt, 2h | [9] | |
| N-(Trifluoromethylthio)dibenzenesulfonimide | 5-Bromobenzofuran | 5-Bromo-2-(trifluoromethylthio)benzofuran | 91 | CH₂Cl₂, rt, 10 min | [6] |
| N-Methylindole | N-Methyl-3-(trifluoromethylthio)indole | 98 | CH₂Cl₂, rt, 10 min | [6] | |
| Styrene | (E)-1-phenyl-2-(trifluoromethylthio)ethene | 92 | DMF, 80 °C, 1h | [6] |
This table is a representative summary. Yields are highly substrate and condition dependent.
Mechanistic Insights: Understanding Reagent Reactivity
The reactivity of these reagents is intrinsically linked to the stability of the leaving group and the electrophilicity of the sulfur atom.
Umemoto's Reagents
Umemoto's reagents are onium salts where the SCF₃ group is attached to a positively charged sulfur atom within a dibenzothiophene scaffold. The reaction proceeds via nucleophilic attack on the sulfur atom, leading to the transfer of the "SCF₃⁺" synthon and the release of the neutral dibenzothiophene byproduct. The reactivity can be tuned by introducing electron-withdrawing or -donating groups on the aromatic rings of the dibenzothiophene core.[4]
Caption: General mechanism for Umemoto's reagents.
N-Trifluoromethylthio Imides and Amides
For reagents like N-(trifluoromethylthio)saccharin and its analogs, the N-S bond is polarized, rendering the sulfur atom electrophilic. Nucleophilic attack on the sulfur atom cleaves the N-S bond. The driving force for this reaction is the formation of a stable anionic leaving group (e.g., the saccharin anion). The electrophilicity of the reagent can be significantly enhanced by using more electron-withdrawing backbones, as seen in the superior reactivity of N-(trifluoromethylthio)dibenzenesulfonimide compared to phthalimide- or saccharin-based reagents.[10]
Caption: Mechanism for N-thioimide reagents.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the trifluoromethylthiolation of common substrates using two different classes of reagents.
Protocol 1: Trifluoromethylthiolation of an Activated Methylene Compound using Umemoto's Reagent IV
This protocol is adapted from the work of Umemoto and coworkers.[1][5]
Workflow Diagram:
References
- 1. TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV | TCI AMERICA [tcichemicals.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-(Trifluoromethylthio)benzyl Bromide
This guide provides an in-depth comparison of the chemical reactivity of ortho-, meta-, and para-(Trifluoromethylthio)benzyl bromide isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental considerations to elucidate the distinct behaviors of these important synthetic intermediates.
Introduction: The Significance of the SCF₃ Group in Benzyl Bromide Chemistry
Benzyl bromides are foundational reagents in organic synthesis, serving as versatile precursors for a multitude of functional groups via nucleophilic substitution. The introduction of fluorine-containing moieties into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity. The trifluoromethylthio (SCF₃) group, in particular, has garnered significant attention in medicinal and agrochemical research. It is characterized by its strong electron-withdrawing nature and exceptionally high lipophilicity (Hansch parameter π = 1.44), properties that can improve a drug molecule's cell-membrane permeability and in vivo stability.[1]
Understanding how the position of this influential group on the benzene ring affects the reactivity of the benzylic bromide is crucial for designing efficient synthetic routes and predicting reaction outcomes. This guide dissects the electronic and steric factors governing the reactivity of the ortho-, meta-, and para- isomers, providing a clear rationale for their comparative performance in nucleophilic substitution reactions.
Section 1: Mechanistic Underpinnings of Benzyl Bromide Reactivity
Nucleophilic substitution reactions of benzyl bromides do not adhere strictly to either an Sₙ1 or Sₙ2 mechanism. Instead, they exist on a mechanistic continuum. The reaction pathway is highly sensitive to the electronic nature of the substituents on the aromatic ring, the solvent, and the nucleophile.
-
Sₙ1-like Pathway: Favored by electron-donating groups that stabilize the intermediate benzylic carbocation.
-
Sₙ2-like Pathway: Favored by electron-withdrawing groups that destabilize a carbocation, making the direct displacement of the leaving group by the nucleophile a more favorable route.
For the isomers , the powerful electron-withdrawing nature of the SCF₃ group strongly disfavors the formation of a full carbocation, pushing the mechanism towards an Sₙ2-like transition state. However, the stability of the partial positive charge that develops at the benzylic carbon in this transition state remains the single most critical factor in determining the reaction rate.
Section 2: Electronic and Steric Profile of the Trifluoromethylthio (SCF₃) Group
The reactivity of the (Trifluoromethylthio)benzyl bromide isomers is dictated by the interplay of the SCF₃ group's electronic and steric effects.
Electronic Effects: The SCF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry. This is quantifiable through Hammett substituent constants, which measure the inductive and resonance effects of a substituent on the reactivity of a reaction center. The relevant Hammett constants for the SCF₃ group are:
These high positive values confirm the group's strong deactivating nature. The near-identical values for the meta and para positions indicate that the group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M) when in the para position, and a similarly strong inductive effect from the meta position.
Steric Effects: When placed at the ortho position, the SCF₃ group introduces significant steric bulk in the vicinity of the reaction center (the benzylic carbon). This steric hindrance can impede the approach of a nucleophile, further slowing the reaction rate, an influence known as the "ortho effect."
Section 3: A Positional Analysis of Reactivity
The substitution pattern of the SCF₃ group creates three distinct chemical entities with a clear and predictable hierarchy of reactivity.
Para-(Trifluoromethylthio)benzyl bromide
In the para-isomer, the SCF₃ group is positioned directly opposite the benzylic bromide. Its strong inductive (-I) and resonance (-M) effects work in concert to withdraw electron density from the aromatic ring and, consequently, from the benzylic carbon. This electronic pull destabilizes the developing positive charge in the Sₙ1 or Sₙ2 transition state, significantly retarding the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.
Meta-(Trifluoromethylthio)benzyl bromide
When the SCF₃ group is in the meta position, it cannot exert a direct resonance effect on the benzylic carbon. However, its powerful inductive effect (-I) remains fully operational, withdrawing electron density from the ring and destabilizing the transition state. Based on its Hammett constant (σ_meta_ = 0.44), the magnitude of this deactivation is nearly identical to that of the para-isomer.[2]
Ortho-(Trifluoromethylthio)benzyl bromide
The ortho-isomer is subject to two powerful deactivating forces. First, like the other isomers, it experiences a strong inductive electron withdrawal from the SCF₃ group, which destabilizes the transition state. Second, the sheer physical bulk of the SCF₃ group adjacent to the reaction site creates significant steric hindrance. This "ortho effect" physically obstructs the trajectory of the incoming nucleophile, making the Sₙ2-like displacement of the bromide ion exceptionally difficult. This combination of electronic destabilization and steric blockade renders the ortho-isomer the least reactive of the three.
Section 4: Comparative Reactivity Summary
The analysis of electronic and steric effects leads to a clear prediction of the relative reactivity of the three isomers in nucleophilic substitution reactions.
| Isomer | Key Influencing Factors | Predicted Relative Reactivity |
| Para- | Strong Inductive (-I) & Resonance (-M) Destabilization | Low |
| Meta- | Strong Inductive (-I) Destabilization | Low (Similar to Para) |
| Ortho- | Strong Inductive (-I) Destabilization + Steric Hindrance | Very Low (Lowest) |
Predicted Reactivity Order: Para- ≈ Meta- > Ortho-
Both para- and meta- isomers are significantly less reactive than unsubstituted benzyl bromide due to the profound electron-withdrawing nature of the SCF₃ group. Their reactivities are expected to be very similar. The ortho-isomer is predicted to be the least reactive of the three, owing to the additive deactivating effects of electronic withdrawal and steric hindrance.
Section 5: Experimental Protocol for Comparative Kinetic Analysis via Solvolysis
To empirically validate the predicted reactivity order, a comparative solvolysis experiment can be conducted. Solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, provides a clean system for measuring reaction rates. The rate can be monitored by measuring the production of HBr over time using a pH meter or by chromatographic analysis of the starting material's disappearance.
Objective: To determine the first-order rate constants for the solvolysis of ortho-, meta-, and para-(Trifluoromethylthio)benzyl bromide.
Materials:
-
ortho-(Trifluoromethylthio)benzyl bromide
-
meta-(Trifluoromethylthio)benzyl bromide
-
para-(Trifluoromethylthio)benzyl bromide
-
Solvent: 80:20 Ethanol:Water (v/v)
-
Temperature-controlled water bath or reaction block
-
pH meter with electrode or HPLC/GC-MS system
-
Standard laboratory glassware
Procedure:
-
Preparation: Prepare a stock solution of each isomer (e.g., 0.01 M) in the 80:20 ethanol:water solvent.
-
Equilibration: Place a known volume of the solvent mixture into three separate reaction vessels and allow them to equilibrate to a constant temperature (e.g., 50 °C) in the water bath.
-
Initiation: To initiate the reaction, inject a small, precise volume of one of the isomer stock solutions into its respective reaction vessel to achieve the desired final concentration (e.g., 0.001 M). Start a timer immediately.
-
Monitoring (pH Method): If using a pH meter, record the pH at regular time intervals. The production of HBr will cause the pH to drop. The rate of this change is proportional to the reaction rate.
-
Monitoring (Chromatography Method): If using chromatography, withdraw small aliquots from the reaction mixture at regular intervals. Immediately quench the reaction in each aliquot (e.g., by diluting with a cold, non-polar solvent). Analyze the concentration of the remaining benzyl bromide starting material by HPLC or GC.
-
Data Analysis: For a first-order reaction, a plot of ln[Substrate] versus time will yield a straight line. The rate constant (k) is the negative of the slope of this line.
-
Comparison: Compare the calculated rate constants (k_ortho_, k_meta_, k_para_) to determine the experimental order of reactivity.
Caption: Workflow for comparative kinetic analysis.
Section 6: Visualizing Electronic and Steric Effects
The following diagrams illustrate the key factors that differentiate the reactivity of the isomers.
Caption: Electronic destabilization of carbocation intermediates.
Caption: Steric hindrance in the ortho-isomer.
Conclusion
The reactivity of (Trifluoromethylthio)benzyl bromide isomers in nucleophilic substitution is governed by a predictable combination of electronic and steric effects. All three isomers are substantially deactivated by the potent electron-withdrawing SCF₃ group. The meta- and para- isomers exhibit similarly low reactivity due to powerful electronic destabilization of the reaction's transition state. The ortho-isomer is the most unreactive, as its electronic deactivation is compounded by significant steric hindrance at the reaction center. This understanding is vital for synthetic chemists, enabling the selection of appropriate reaction conditions and the rational design of molecules incorporating this valuable functional group.
References
A Senior Application Scientist's Guide to Validating SCF₃ Group Incorporation: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethylthio (SCF₃) group is a cornerstone of modern molecular design. Its unique electronic properties and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3] However, the successful synthesis of these valuable compounds is only half the battle. Rigorous analytical validation is paramount to confirm that the SCF₃ group has been incorporated at the desired position and to ensure the overall purity and structural integrity of the final product.
This guide provides an in-depth comparison of the primary analytical methods used to validate SCF₃ incorporation. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, provide actionable protocols, and offer field-proven insights to help you design a robust validation strategy.
Pillar 1: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy — The First Line of Inquiry
¹⁹F NMR spectroscopy stands as the most powerful and direct method for confirming the presence of the SCF₃ group.[4] Its utility stems from the intrinsic properties of the ¹⁹F nucleus: 100% natural abundance, a high gyromagnetic ratio that leads to high sensitivity, and a wide chemical shift range that minimizes signal overlap.[5]
The "Why": Causality in Method Selection
The choice of ¹⁹F NMR as the primary validation tool is rooted in its specificity and sensitivity. The three magnetically equivalent fluorine atoms of the SCF₃ group typically give rise to a sharp, distinct singlet in the ¹⁹F NMR spectrum.[6][7] This signal's chemical shift is highly sensitive to the local electronic environment, providing immediate evidence of the group's successful installation and offering clues about its molecular surroundings.[8][9] Unlike ¹H NMR, the ¹⁹F spectrum is free from background signals from the biological or reaction matrix, making it an exceptionally clean and direct method for observation.[5]
Experimental Workflow: ¹⁹F NMR Analysis
The workflow for ¹⁹F NMR is straightforward, making it ideal for routine screening and in-depth structural analysis.
Caption: General workflow for ¹⁹F NMR analysis of SCF₃-containing compounds.
Protocol: Acquiring a Standard ¹⁹F NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.
-
Spectrometer Setup: Use an NMR spectrometer equipped with a probe tuned to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).[7] A deuterium lock on the magnet is used for referencing.[5]
-
Acquisition: Acquire a simple 1D ¹⁹F spectrum. Proton decoupling is typically applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet for the SCF₃ group. A relaxation delay of 2-10 seconds is common.[5]
-
Processing: Process the resulting Free Induction Decay (FID) with a standard Fourier transform. Reference the spectrum. While CFCl₃ is the traditional standard (δ 0.0), it is often more practical to use an inert secondary standard or reference externally. The chemical shift for aryl-SCF₃ groups typically appears in the range of -40 to -45 ppm.[7]
-
Analysis:
-
Chemical Shift (δ): The position of the singlet confirms the electronic environment. Successful incorporation will result in a signal in the expected region.
-
Integration: The relative integral of the SCF₃ signal compared to a known proton signal in the ¹H NMR spectrum can confirm the stoichiometry.
-
Purity: The absence of other ¹⁹F signals indicates the absence of fluorine-containing impurities.
-
Pillar 2: Mass Spectrometry (MS) — Orthogonal Confirmation of Mass
Mass spectrometry provides orthogonal and essential data by confirming the molecular weight of the target compound. The successful incorporation of an SCF₃ group (MW ≈ 101 Da) will result in a predictable mass increase over the starting material.
The "Why": Causality in Method Selection
While ¹⁹F NMR confirms the presence of the SCF₃ electronic environment, MS confirms the correct mass. This is a critical self-validating check. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they separate the target molecule from impurities before mass analysis, providing purity information simultaneously.[10] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can be used to confirm the elemental composition.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography: Inject the sample onto an LC system (e.g., using a C18 column). Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the target compound from starting materials and byproducts.
-
Ionization: The eluent from the LC is directed into the mass spectrometer's source. Electrospray ionization (ESI) is a common, soft ionization technique suitable for many SCF₃-containing organic molecules.
-
Mass Analysis: The mass analyzer (e.g., Time-of-Flight, TOF; or Orbitrap) measures the mass-to-charge ratio (m/z) of the resulting ions.
-
Data Interpretation:
-
Molecular Ion Peak [M+H]⁺ or [M-H]⁻: Look for a peak corresponding to the exact calculated mass of the protonated (or deprotonated) target molecule.
-
Fragmentation Pattern: In some cases, characteristic fragmentation, such as the loss of a ·CF₃ radical or the entire ·SCF₃ group, can be observed in tandem MS (MS/MS) experiments, providing further structural evidence.[11][12]
-
Pillar 3: X-ray Crystallography — The Unambiguous Proof
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous structural validation.[13] It generates a three-dimensional electron density map of the molecule, revealing the precise location of every atom, including the entire SCF₃ group, and their connectivity.[14]
The "Why": Causality in Method Selection
When absolute certainty of structure and stereochemistry is required, X-ray crystallography is unparalleled. It moves beyond inference (from NMR shifts or mass fragments) to direct observation. This method is crucial when there are multiple possible sites of functionalization or when complex stereochemistry needs to be resolved. The resulting crystal structure can serve as an authoritative reference for the compound.
Workflow: Single-Crystal X-ray Diffraction
Caption: Major stages in validating SCF₃ incorporation via X-ray crystallography.
Comparative Guide: Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked, the sample availability, and the stage of the research or development process.
| Parameter | ¹⁹F NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Electronic environment, connectivity (via coupling), purity, quantity | Molecular weight, elemental formula (HRMS), purity (with LC/GC) | Unambiguous 3D structure, connectivity, stereochemistry, bond lengths/angles |
| Sensitivity | High | Very High (pg-fg range) | Low (requires mg of crystalline material) |
| Sample Requirement | ~5-10 mg, non-destructive | µg-ng, destructive | High-quality single crystal (mg scale) |
| Throughput | High (minutes per sample) | High (minutes per sample with LC/GC) | Low (days to weeks, crystal growth is a bottleneck) |
| Primary Use Case | Initial confirmation, reaction monitoring, purity assessment | Orthogonal mass confirmation, impurity profiling | Absolute proof of structure, resolving ambiguity |
Decision-Making Workflow
Caption: A logical workflow for the comprehensive validation of an SCF₃-containing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. A Milder Way to SCF3 Incorporation - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 4'-SCF3 -Labeling Constitutes a Sensitive 19 F NMR Probe for Characterization of Interactions in the Minor Groove of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. researchgate.net [researchgate.net]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Mechanistic Pathways in Copper-Catalyzed Trifluoromethylthiolation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF3) group is a cornerstone of modern medicinal and materials chemistry. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly enhance the properties of bioactive molecules and functional materials.[1][2] Copper, owing to its low cost, low toxicity, and versatile redox chemistry, has emerged as a privileged catalyst for forging C–SCF3 bonds. However, the apparent simplicity of these transformations belies a complex and fascinating mechanistic landscape.
This guide provides an in-depth comparison of the operative mechanistic pathways in copper-catalyzed trifluoromethylthiolation. Moving beyond a simple catalog of reactions, we will dissect the fundamental principles that govern catalyst and reagent behavior, offering field-proven insights to help researchers rationalize outcomes and design more efficient synthetic strategies.
The Duality of Reagents: Setting the Mechanistic Stage
The choice of the trifluoromethylthiolating agent is the single most critical factor influencing the reaction mechanism. These reagents can be broadly classified into two families, each predisposing the catalytic system toward distinct pathways.
-
Nucleophilic SCF3 Sources : Reagents like silver trifluoromethylthiolate (AgSCF3) deliver a formal "SCF3⁻" equivalent.[3][4] Their primary role is often to engage in salt metathesis with a copper(I) precursor to generate the key intermediate, copper(I) trifluoromethylthiolate (CuSCF3). This species then acts as the active trifluoromethylthiolating agent in the catalytic cycle.
-
Electrophilic SCF3 Sources : This diverse class of reagents delivers a formal "SCF3⁺" equivalent. Prominent examples include hypervalent iodine compounds (e.g., Togni's reagents), sulfonium salts, and specialized reagents developed by Shibata and others, such as trifluoromethanesulfonyl hypervalent iodonium ylides.[5][6] These reagents are typically potent oxidants and are often implicated in mechanisms involving higher oxidation states of copper or radical intermediates.
Mechanistic Crossroads: A Comparative Analysis
Copper-catalyzed trifluoromethylthiolation reactions do not follow a single, unified mechanism. Instead, they navigate a complex network of competing pathways. The three predominant mechanistic paradigms are the Cu(I)/Cu(III) cycle, radical-mediated pathways, and direct nucleophilic transfer.
The Cu(I)/Cu(III) Catalytic Cycle: An Organometallic Paradigm
This pathway, analogous to classical cross-coupling mechanisms, involves changes in the formal oxidation state of copper from +1 to +3. It is most frequently invoked in cross-coupling reactions of aryl or vinyl halides/boronic acids.
Core Steps:
-
Oxidative Addition: The active Cu(I) catalyst reacts with an electrophilic trifluoromethylthiolating reagent or an organohalide to generate a high-valent Cu(III) intermediate.
-
Transmetalation (if applicable): In reactions involving boronic acids, a transmetalation step introduces the organic partner to the copper center.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C–SCF3 bond and regenerate the active Cu(I) catalyst.
This cycle is particularly relevant for reactions that form C(sp²)–SCF3 bonds from pre-functionalized substrates. The choice of ligand is critical, as it must stabilize the fleeting Cu(III) intermediate to facilitate the key reductive elimination step.
References
A Senior Application Scientist's Guide to Trifluoromethylthiolating Agents in Drug Discovery
The strategic incorporation of the trifluoromethylthio (SCF3) group is a powerful tool in modern medicinal chemistry. Its unique combination of high lipophilicity (Hansch parameter π ≈ 1.44), strong electron-withdrawing character, and enhanced metabolic stability can dramatically improve a drug candidate's pharmacokinetic profile, including cell-membrane permeability and bioavailability.[1][2] Consequently, the development of efficient and versatile reagents for introducing this moiety has become a major focus in synthetic chemistry.
This guide provides a comparative analysis of the primary classes of trifluoromethylthiolating agents—electrophilic, nucleophilic, and radical—offering field-proven insights into their selection and application. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols for key transformations.
The Landscape of Trifluoromethylthiolation: A Mechanistic Overview
The choice of a trifluoromethylthiolating agent is fundamentally dictated by the nature of the substrate and the desired bond formation. The three main pathways—electrophilic, nucleophilic, and radical—offer complementary solutions for chemists.
-
Electrophilic Trifluoromethylthiolation : This approach is ideal for electron-rich substrates such as (hetero)arenes, enolates, amines, and alcohols. It involves the reaction of a nucleophilic substrate with a reagent bearing a polarized S-X bond (where X is a good leaving group), which delivers an "SCF3+" equivalent.
-
Nucleophilic Trifluoromethylthiolation : This pathway is suited for electron-deficient substrates, typically organohalides or triflates. It employs a reagent that can deliver a trifluoromethylthiolate anion (SCF3-), which acts as the nucleophile in substitution reactions.
-
Radical Trifluoromethylthiolation : This strategy has gained significant traction for its ability to functionalize C-H bonds and unsaturated systems (alkenes/alkynes) under mild conditions. It relies on the generation of a trifluoromethylthio radical (•SCF3), often via photoredox catalysis or with a chemical initiator.[3][4]
Electrophilic Agents: The Workhorses of SCF3 Introduction
Electrophilic reagents are often the first choice for late-stage functionalization of drug-like scaffolds containing electron-rich moieties. Their development has moved from hazardous gases like CF3SCl to stable, easy-to-handle crystalline solids.[5]
Key Reagents: A Head-to-Head Comparison
The modern toolbox contains several powerful electrophilic agents, each with a distinct reactivity profile. The most prominent include N-(Trifluoromethylthio)saccharin, the more potent N-Trifluoromethylthiodibenzenesulfonimide, and the versatile S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST).
N-(Trifluoromethylthio)saccharin has long been a reliable and effective reagent. It is a shelf-stable solid that reacts efficiently with a broad range of nucleophiles, particularly electron-rich heterocycles like indoles and pyrroles.[6][7][8] Its primary advantage lies in its accessibility and proven track record.
N-Trifluoromethylthiodibenzenesulfonimide was developed to overcome the reactivity limitations of the saccharin-based reagent.[9][10] By replacing the carbonyl group of the saccharin backbone with a second sulfonyl group, its electrophilicity is significantly enhanced.[9] This makes it the reagent of choice for trifluoromethylthiolating less reactive substrates without requiring a strong Lewis acid activator.[7][11]
S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) is a thermally stable liquid reagent notable for its exceptional versatility.[7] Depending on the reaction conditions, TTST can serve as a precursor to SCF3 cations, anions, or radicals, making it a highly atom-efficient and flexible tool.[7]
Comparative Data: Electrophilic Reagents
| Feature | N-(Trifluoromethylthio)saccharin | N-Trifluoromethylthiodibenzenesulfonimide | S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) |
| Reagent Type | Electrophilic | Electrophilic | Electrophilic, Nucleophilic, and Radical Precursor |
| Reactivity | High | Very High (more electrophilic)[9] | Highly versatile, tunable reactivity[7] |
| Stability | Shelf-stable solid[7] | Shelf-stable solid[7] | Thermally stable liquid[7] |
| Key Advantages | Readily accessible, broad scope for electron-rich (hetero)arenes.[6][7] | Superior reactivity for less reactive substrates.[7][11] | High atom economy; no high molecular weight organic waste. |
| Common Substrates | Indoles, pyrroles, β-ketoesters, amines, alcohols.[6][12] | Less activated arenes, challenging heterocycles.[11] | Electron-rich aromatics, aryl iodides, alkenes. |
Mechanistic Workflow: Electrophilic Aromatic Trifluoromethylthiolation
The reaction with an electron-rich arene typically proceeds through a standard electrophilic aromatic substitution mechanism. The choice of catalyst (or lack thereof) is critical. For highly reactive substrates like indole, a promoter may not be necessary, especially in a polar solvent like 2,2,2-trifluoroethanol (TFE).[6] For less activated arenes, a Lewis acid such as FeCl3 is often required to enhance the electrophilicity of the reagent.[2]
Nucleophilic Agents: Complementary Reactivity for C-S Coupling
Nucleophilic trifluoromethylthiolation is the method of choice for cross-coupling reactions, particularly with aryl, vinyl, or alkyl halides. The key is the effective generation of the trifluoromethylthiolate anion (SCF3-).
Key Reagents and Generation Methods
Silver(I) trifluoromethanethiolate (AgSCF3) is a stable, commercially available solid that serves as an excellent source of the SCF3 anion.[1][13] It is widely used in transition-metal-catalyzed cross-coupling reactions, for instance, with copper or gold catalysts.[1][2][14]
TMSCF3 with Elemental Sulfur (S8) provides an alternative route. This method, often referred to as oxidative trifluoromethylthiolation, uses inexpensive and readily available precursors to generate a nucleophilic trifluoromethylthiolating species in situ.[15][16]
Comparative Data: Nucleophilic Reagents
| Feature | Silver(I) trifluoromethanethiolate (AgSCF3) | (Trifluoromethyl)trimethylsilane (TMSCF3) + S8 |
| Reagent Type | Nucleophilic SCF3- source | In situ generation of nucleophilic species |
| Stability/Handling | Stable, easy-to-handle solid. | Requires handling of TMSCF3 and sulfur. |
| Key Advantages | Widely used and well-documented in cross-coupling. | Uses inexpensive, readily available starting materials. |
| Common Applications | Cu- or Pd-catalyzed cross-coupling with organohalides.[2] | Oxidative trifluoromethylthiolation of aryl boronic acids and terminal alkynes.[16] |
Radical Agents: The Frontier of C-H Functionalization
Radical-based methods have revolutionized the field by enabling direct C-H trifluoromethylthiolation, a highly atom-economical and desirable transformation for late-stage functionalization.[2] These reactions are often initiated under exceptionally mild conditions using visible-light photoredox catalysis.[3][4]
Key Reagents and Initiation Methods
AgSCF3 can also serve as a radical precursor. In the presence of an oxidant or under photocatalytic conditions, it can undergo a single-electron transfer (SET) to generate the •SCF3 radical.[13][17]
TTST once again demonstrates its versatility here. Under photochemical initiation, it readily generates the •SCF3 radical, which can engage in a variety of transformations, including the functionalization of alkenes.[7]
Comparative Data: Radical Precursors
| Feature | Silver(I) trifluoromethanethiolate (AgSCF3) | S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) |
| Radical Source | Precursor to •SCF3 | Precursor to •SCF3 |
| Initiation Method | Chemical Oxidant, Photocatalysis.[13][17] | Photochemical, Thermal.[7] |
| Key Advantages | Well-established for radical cyclization pathways.[17] | Highly versatile; can be used in multiple reaction modes. |
| Common Applications | Trifluoromethylthiolation/cyclization of alkenes/alkynes.[13] | Radical hydro-trifluoromethylthiolation of alkenes. |
Mechanistic Workflow: Photocatalyzed Radical Trifluoromethylthiolation of Alkenes
This process typically involves the excitation of a photocatalyst (PC) by visible light, which then engages in an electron transfer with the radical precursor to generate the •SCF3 radical. This radical adds to the alkene, and the resulting carbon-centered radical is then reduced and protonated to complete the catalytic cycle.
Self-Validating Experimental Protocols
The trustworthiness of a method is confirmed by its reproducibility. The following protocols are detailed to be self-validating systems, with clear steps and expected outcomes based on cited literature.
Protocol 1: Promoter-Free Electrophilic Trifluoromethylthiolation of Indole[6][19]
This protocol demonstrates the high reactivity of N-(Trifluoromethylthio)saccharin with an electron-rich heterocycle. The choice of 2,2,2-trifluoroethanol (TFE) as the solvent is causal; its high polarity and hydrogen-bond-donating ability facilitate the reaction without an external promoter.
-
Step 1: Reagent Preparation : In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve indole (0.5 mmol, 1.0 equiv) and N-(trifluoromethylthio)saccharin (0.75 mmol, 1.5 equiv) in 2,2,2-trifluoroethanol (1.5 mL).
-
Step 2: Reaction : Stir the reaction mixture at 40 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Step 3: Work-up and Purification : After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the 3-(trifluoromethylthio)indole product.
-
Expected Outcome : This reaction typically provides the desired product in high yield (>90%).[6]
Protocol 2: Trifluoromethylthiolation of a Difluoro Enol Silyl Ether[11]
This method showcases the construction of a novel -COCF2SCF3 functionality using a highly electrophilic reagent. The use of potassium fluoride (KF) is critical as a fluoride source to activate the silyl ether.
-
Step 1: Reaction Setup (Inert Atmosphere) : In a glovebox, add the difluoro enol silyl ether (0.1 mmol, 1.0 equiv), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol, 1.0 equiv), and potassium fluoride (5.8 mg, 0.1 mmol, 1.0 equiv) to a dry reaction vial.
-
Step 2: Reaction : Add dry acetonitrile (0.5 mL) to the vial. Seal the vial and stir the mixture at room temperature for 3 hours.
-
Step 3: Purification : After the reaction period, remove the solvent under reduced pressure. Purify the crude product directly by silica gel column chromatography to yield the α,α-difluoro-α-(trifluoromethylthio)ketone.
-
Expected Outcome : Yields for this transformation are generally good, often in the 70-80% range, depending on the substrate.[11]
Conclusion and Future Outlook
The selection of a trifluoromethylthiolating agent is a multifactorial decision that depends on the substrate's electronic nature, the desired bond construction, and tolerance for specific reaction conditions.
-
For electron-rich systems , modern electrophilic reagents like N-trifluoromethylthiodibenzenesulfonimide offer superior reactivity for challenging substrates, while N-(Trifluoromethylthio)saccharin remains a cost-effective workhorse.
-
For cross-coupling with organohalides , nucleophilic sources like AgSCF3 in combination with a copper catalyst are the established standard.
-
For C-H functionalization and alkene modification , radical methods initiated by photocatalysis represent the state-of-the-art, offering mild conditions and high functional group tolerance, with versatile reagents like TTST providing multiple avenues for reactivity.
The field continues to evolve, with ongoing research focused on developing more atom-economical reagents, enantioselective trifluoromethylthiolation methods, and expanding the scope of radical C-H functionalization to even more complex molecular scaffolds. These advancements will undoubtedly continue to empower drug discovery professionals in their quest to design the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reagents for Direct Trifluoromethylthiolation [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Trifluoromethylthiolation
The strategic incorporation of the trifluoromethylthio (SCF₃) group into molecular scaffolds is a cornerstone of modern medicinal and agrochemical development. This functional group can significantly enhance crucial properties such as lipophilicity, metabolic stability, and bioavailability.[1][2][3] Consequently, the unambiguous confirmation of a successful trifluoromethylthiolation reaction is not merely a procedural step but a critical checkpoint in the synthesis workflow.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the installation of the SCF₃ moiety. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a framework for creating a self-validating analytical system. Our focus is on generating a cohesive, multi-technique data package that provides irrefutable proof of structure.
The Analytical Challenge: Beyond Simple Confirmation
Confirming a trifluoromethylthiolation reaction requires answering three fundamental questions:
-
Did the SCF₃ group add to the molecule?
-
Where on the molecule did it add?
-
Is the final product pure?
No single technique can definitively answer all three questions with absolute certainty. Therefore, a multi-faceted spectroscopic approach is essential. We will compare the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ¹H, and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in building a comprehensive structural proof.
Comparative Analysis of Spectroscopic Techniques
The selection of an analytical technique should be driven by the specific information it can provide. The following table compares the primary methods for confirming trifluoromethylthiolation.
| Technique | Primary Role | Information Provided | Strengths | Limitations |
| ¹⁹F NMR | Direct Confirmation | Direct detection of the SCF₃ group; provides information on the electronic environment. | Unambiguous signal with no background; high sensitivity; large chemical shift dispersion.[4][5] | Provides limited information about the rest of the molecule's structure. |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the overall molecular structure and the position of the SCF₃ group. | Provides detailed connectivity information; confirms modification of the starting material. | Can be complex to interpret; ¹³C NMR has lower sensitivity. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determines the molecular weight of the product, confirming the mass addition of the SCF₃ group. | High sensitivity; HRMS provides exact elemental composition.[6][7] | Does not provide information on connectivity (isomers); can require chromatographic coupling for purity. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of C-F bonds. | Fast and simple; provides a quick check for the key functional group. | Not definitive; C-F stretches can overlap with other signals in the fingerprint region.[8] |
The Central Role of ¹⁹F NMR Spectroscopy
For any reaction involving fluorine, ¹⁹F NMR is the most powerful and direct tool for confirmation.[4] The fluorine-19 nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[5]
Causality in ¹⁹F NMR: The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. Upon successful trifluoromethylthiolation, the three equivalent fluorine atoms of the SCF₃ group will typically appear as a sharp singlet in the ¹⁹F NMR spectrum. The precise chemical shift (usually between -35 and -50 ppm) is diagnostic of the group's attachment to an aliphatic or aromatic carbon, providing immediate and compelling evidence of the reaction's success.[9][10]
Workflow for Spectroscopic Confirmation
A logical and efficient workflow ensures that all necessary data is collected to build an unshakeable structural proof.
References
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 4'-SCF3 -Labeling Constitutes a Sensitive 19 F NMR Probe for Characterization of Interactions in the Minor Groove of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Trifluoromethylthiolating Agents: Benchmarking N-(Trifluoromethylthio)saccharin
The strategic incorporation of the trifluoromethylthio (SCF₃) group is a paramount consideration in modern medicinal chemistry and materials science. Its profound impact on a molecule's lipophilicity, metabolic stability, and electron-withdrawing character can be the decisive factor in elevating a promising candidate to a successful therapeutic or advanced material.[1] For researchers and drug development professionals, the selection of an appropriate trifluoromethylthiolating agent is a critical decision that dictates the efficiency, scope, and practicality of their synthetic endeavors.
This guide provides an in-depth, objective comparison of N-(Trifluoromethylthio)saccharin with other prominent trifluoromethylthio donors. Moving beyond a mere catalog of reagents, we will delve into the causality behind experimental choices, supported by comparative data and detailed protocols, to empower you to make informed decisions in your research.
The Rise of Electrophilic SCF₃ Donors: A Paradigm Shift
Historically, the introduction of the SCF₃ moiety was fraught with challenges, often relying on harsh conditions and reagents with limited functional group tolerance.[1] The development of shelf-stable, electrophilic trifluoromethylthiolating reagents marked a significant leap forward, offering milder and more versatile synthetic routes. Among these, N-(Trifluoromethylthio)saccharin has emerged as a workhorse in the field, valued for its reactivity, stability, and accessibility.[2][3]
However, the landscape of SCF₃ chemistry is dynamic. Newer reagents, such as the highly electrophilic N-trifluoromethylthiodibenzenesulfonimide and the remarkably versatile S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST), present unique advantages and expand the synthetic chemist's toolkit. This guide will navigate the nuances of these reagents, providing a clear understanding of their respective strengths and limitations.
Comparative Analysis of Leading Electrophilic SCF₃ Donors
The choice of an electrophilic SCF₃ donor is fundamentally governed by the nucleophilicity of the substrate and the desired reaction conditions. Here, we compare the performance of N-(Trifluoromethylthio)saccharin against its key competitors.
| Feature | N-(Trifluoromethylthio)saccharin | N-Trifluoromethylthiodibenzenesulfonimide | S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) |
| Reagent Type | Electrophilic, Radical Precursor | Electrophilic | Electrophilic, Nucleophilic, and Radical Precursor |
| Reactivity | High | Very High (more electrophilic than saccharin derivative) | Highly versatile, tunable reactivity |
| Stability | Shelf-stable solid | Shelf-stable solid | Thermally stable liquid |
| Key Advantages | Readily accessible, broad substrate scope for electron-rich arenes and heterocycles. | Superior reactivity for less reactive substrates without the need for an activator. | Can generate SCF₃ cations, anions, or radicals depending on conditions; high atom economy. |
N-(Trifluoromethylthio)saccharin: This reagent strikes a balance between reactivity and stability, making it a versatile choice for a wide array of nucleophiles, including electron-rich (hetero)arenes, thiols, and amines.[3] Its ability to also serve as a precursor to the SCF₃ radical under photoredox conditions further broadens its utility.[4]
N-Trifluoromethylthiodibenzenesulfonimide: For challenging, less-reactive substrates, this reagent's heightened electrophilicity often proves advantageous, enabling trifluoromethylthiolation where N-(Trifluoromethylthio)saccharin may be sluggish or ineffective. This enhanced reactivity stems from the superior electron-withdrawing nature of the dibenzenesulfonimide backbone compared to saccharin.
S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST): TTST stands out for its exceptional versatility. Depending on the reaction conditions, it can serve as a source of electrophilic, nucleophilic, or radical SCF₃ species.[5] This adaptability, coupled with its high atom economy, makes it an attractive option for a diverse range of transformations.[6][7]
Experimental Showdown: Trifluoromethylthiolation of Indole
To provide a tangible comparison, let's consider the trifluoromethylthiolation of indole, a common reaction in medicinal chemistry.
| Reagent | Catalyst/Additive | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | - | RT | 2 | 96 | [2] |
| N-(Trifluoromethylthio)saccharin | None | TFE | 40°C | 12 | 96 | [2] |
| N-Trifluoromethylthiodibenzenesulfonimide | None | CH₂Cl₂ | RT | 24 | 86 | [8] |
As the data illustrates, N-(Trifluoromethylthio)saccharin provides excellent yields under various conditions. The choice between a catalyzed or promoter-free system allows for optimization based on substrate compatibility and desired reaction kinetics. While N-trifluoromethylthiodibenzenesulfonimide is also effective, for a highly activated substrate like indole, the exceptional reactivity of N-(Trifluoromethylthio)saccharin often suffices.
Beyond Electrophilicity: Nucleophilic and Radical Approaches
While electrophilic methods are prevalent, a comprehensive understanding of SCF₃ donation requires consideration of nucleophilic and radical pathways.
Nucleophilic SCF₃ Donors: Reagents such as trifluoromethanethiolates (e.g., AgSCF₃, CuSCF₃) act as nucleophilic sources of the SCF₃ group. These are particularly useful for reactions with electrophilic partners, such as aryl halides in transition-metal-catalyzed cross-coupling reactions.
Radical SCF₃ Donors: The generation of the SCF₃ radical opens up unique avenues for trifluoromethylthiolation, especially for the functionalization of alkenes and in C-H activation contexts. As mentioned, N-(Trifluoromethylthio)saccharin can be a precursor to the SCF₃ radical under photoredox catalysis.[4] TTST also demonstrates excellent capabilities in radical transformations.[7]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and integrity of your research, we provide detailed, step-by-step protocols for key trifluoromethylthiolation reactions.
Protocol 1: Electrophilic Trifluoromethylthiolation of Indole with N-(Trifluoromethylthio)saccharin
This protocol details the iron-catalyzed trifluoromethylthiolation of indole, a common and high-yielding procedure.
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl₃)
-
Diphenyl selenide
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried reaction vessel, add indole (1.0 eq), N-(Trifluoromethylthio)saccharin (1.1 eq), iron(III) chloride (2.5 mol%), and diphenyl selenide (2.5 mol%).
-
Purge the vessel with argon or nitrogen.
-
Add anhydrous dichloromethane via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Experimental Workflow:
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]
- 4. N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. | Semantic Scholar [semanticscholar.org]
- 5. Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-(Trifluoromethylthio)benzyl bromide: A Guide for Laboratory Professionals
Disclaimer: The following guide provides disposal procedures for 3-(Trifluoromethylthio)benzyl bromide. As of the time of writing, a specific Safety Data Sheet (SDS) for the 3-isomer (meta position) could not be located. Therefore, this document is fundamentally based on the safety data for the closely related isomer, 4-(Trifluoromethylthio)benzyl bromide (CAS No. 21101-63-3) .[1][2][3][4] It is a scientifically reasonable assumption that the general hazards and reactivity are similar; however, subtle differences may exist. Laboratory personnel are advised to treat this compound with, at a minimum, the same level of caution as outlined for its 4-isomer and to consult with their institution's environmental health and safety (EHS) office for final guidance.
This guide is intended for researchers, scientists, and drug development professionals. It provides a framework for the safe handling and disposal of this compound, emphasizing the chemical principles that underpin these procedures.
Hazard Assessment and Immediate Safety Protocols
This compound is a corrosive compound that can cause severe skin burns and eye damage.[5][6] The presence of the benzyl bromide functional group suggests that it is also a lachrymator, a substance that irritates the eyes and causes tearing. The trifluoromethylthio group enhances the compound's stability and lipophilicity, which may influence its biological activity and persistence.
Immediate Actions and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable when handling this compound. This includes, but is not limited to:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Impervious gloves, such as nitrile or neoprene.
-
Body Protection: A chemical-resistant laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Chemical Reactivity and Incompatibilities
Understanding the chemical reactivity of this compound is paramount for its safe handling and disposal. As a benzylic halide, it is susceptible to nucleophilic substitution reactions. The thioether linkage can be oxidized under certain conditions.
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents: May react violently and lead to the oxidation of the thioether group.
-
Strong Bases: Can promote elimination or substitution reactions, potentially generating hazardous byproducts.
-
Metals: The compound may be corrosive to certain metals.[6]
Step-by-Step Disposal Procedures
Disposal of this compound should focus on the chemical neutralization of its reactive functional groups. The primary goal is to convert the hazardous benzyl bromide into a less reactive and less toxic derivative. All disposal steps must be carried out in a certified chemical fume hood with appropriate PPE.
Method 1: Nucleophilic Substitution with a Benign Nucleophile (for small quantities, <5g)
This method utilizes a common, relatively non-toxic nucleophile to displace the bromide, rendering the compound significantly less hazardous.
Materials:
-
Sodium or potassium acetate
-
Ethanol or a similar polar protic solvent
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
In a suitable reaction vessel, dissolve the this compound in a minimal amount of ethanol.
-
Add a 1.5 molar excess of sodium or potassium acetate.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically a few hours), the resulting mixture, containing the less hazardous benzyl acetate derivative, can be collected in a designated halogenated waste container for final disposal by your institution's EHS office.
Caption: Workflow for the chemical neutralization of small quantities of this compound.
Method 2: Alkaline Hydrolysis (for larger quantities or bulk disposal)
For larger quantities, alkaline hydrolysis can be employed to convert the benzyl bromide to the corresponding benzyl alcohol. This procedure should be performed with extreme caution due to the corrosive nature of the reagents.
Materials:
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (1 M)
-
A solvent in which both the benzyl bromide and the aqueous base are miscible, such as tetrahydrofuran (THF) or a phase-transfer catalyst.
-
Large reaction vessel with adequate stirring.
Procedure:
-
In a large reaction vessel, dissolve the this compound in a suitable solvent like THF.
-
Slowly and carefully add a 1 M solution of NaOH or KOH while stirring vigorously. The addition should be done portion-wise to control any exothermic reaction.
-
Continue stirring until the reaction is complete, as determined by an appropriate analytical method (e.g., TLC or GC-MS).
-
The resulting solution, containing the benzyl alcohol derivative, should be neutralized with a dilute acid (e.g., HCl) before being collected in a designated halogenated waste container for final disposal through your institution's EHS office.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Restrict Access: Prevent entry into the affected area.
-
Consult SDS and EHS: Refer to the Safety Data Sheet (for the 4-isomer as a proxy) and contact your institution's EHS office for guidance.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed.
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Conclusion
References
Comprehensive Safety and Handling Guide for 3-(Trifluoromethylthio)benzyl bromide
This guide provides essential safety protocols and operational directives for the handling of 3-(Trifluoromethylthio)benzyl bromide in a laboratory setting. Synthesizing data from analogous chemical structures, this document is intended for researchers, scientists, and professionals in drug development. The procedures outlined are designed to ensure the highest standards of safety and experimental integrity.
Hazard Identification and Risk Assessment
-
Benzyl Bromide Moiety : The foundational hazard profile is derived from benzyl bromide, which is known to be a potent lachrymator (induces tearing), a skin and eye irritant, and a combustible liquid.[1][2]
-
Trifluoromethyl Group Analogs : Structurally similar compounds, such as 3-(Trifluoromethyl)benzyl bromide and 4-(Trifluoromethoxy)benzyl bromide, are classified as corrosive and capable of causing severe skin burns and eye damage.[3][4][5][6]
-
Sulphur and Fluorine Components : The trifluoromethylthio group introduces the risk of releasing hazardous decomposition products under thermal stress, including toxic gases like sulfur oxides and gaseous hydrogen fluoride (HF).[7][8][9]
Based on this composite analysis, this compound must be treated as a corrosive, lachrymatory, and combustible liquid that can cause severe skin and eye damage.
Table 1: GHS Hazard Classification Synthesis
| Hazard Class | Category | Hazard Statement | Source Analogs |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [4][6] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | [4][6][10] |
| Flammable/Combustible Liquids | Category 4 | H227: Combustible liquid | [11][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
| Additional Unclassified Hazards | - | Lachrymator | [11] |
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of PPE must be based on the highest potential hazard—corrosivity and severe irritation.
-
Hand Protection : Double-gloving is required. Use a thin pair of nitrile gloves as the inner layer for dexterity, and a heavier, chemical-resistant outer glove (e.g., neoprene or Silver Shield®).[12][13] Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[11]
-
Eye and Face Protection : At a minimum, wear tight-sealing chemical splash goggles that meet ANSI Z87.1 or EU EN166 standards.[14][15] Given the severe corrosive potential and lachrymatory effects, a full-face shield must be worn over the goggles during all handling operations.[3][16]
-
Body Protection : A flame-resistant laboratory coat is required. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or impervious coveralls (e.g., Tychem®) should be worn over the lab coat.[13][16]
-
Respiratory Protection : All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[14][15] If there is a potential for exceeding exposure limits, such as during a large spill, a full-face respirator with a combination ABEK-type cartridge (for organic vapors, inorganic and acid gases) or a self-contained breathing apparatus (SCBA) is necessary.[11][17]
-
Footwear : Fully enclosed, chemical-resistant shoes are mandatory.[14]
Table 2: PPE Specification Summary
| Body Area | Minimum Requirement | Recommended for High-Risk Tasks |
| Hands | Double-gloved: Nitrile (inner), Neoprene (outer) | Silver Shield® gloves (outer) |
| Eyes/Face | Chemical splash goggles (ANSI Z87.1) | Goggles + Full-face shield |
| Body | Flame-resistant lab coat | Chemical-resistant apron or coveralls |
| Respiratory | Chemical fume hood | Full-face respirator (ABEK cartridge) or SCBA |
| Feet | Closed-toe, chemical-resistant shoes | Chemical-resistant boots |
Safe Handling and Operational Workflow
Adherence to a strict operational protocol is the primary mechanism for preventing exposure and ensuring experimental success.
-
Area Designation : Designate a specific area within a chemical fume hood for the handling of this compound.
-
Emergency Equipment Check : Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[15][16]
-
Spill Kit Readiness : Confirm a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) and neutralizers is immediately accessible. Do not use combustible materials like paper towels for large spills.[1]
-
Container Inspection : Before use, inspect the container for any signs of damage or leakage. Ensure the container is kept tightly closed when not in use.[1][18]
The following diagram illustrates the core workflow for safely handling this compound.
Caption: Safe Handling Workflow for Corrosive Reagents.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[11][16]
-
Keep containers tightly sealed and upright to prevent leakage.[11]
-
The storage area should be designated for corrosive materials.[3]
-
Protect from light, moisture, heat, and sources of ignition.[11][16]
-
Incompatible Materials : Strong bases (e.g., sodium hydroxide), oxidizing agents, alcohols, and amines.[16]
Emergency and Spill Response
Immediate and correct action is critical in an emergency.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[18][4]
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][4]
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity.
-
Contain : Wearing full PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]
-
Collect : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.
-
Report : Report the incident according to your institution's environmental health and safety protocols.
Disposal Plan
All waste generated from the use of this compound is considered hazardous waste.
-
Waste Collection : Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Labeling : Label the waste container as "Hazardous Waste" and list the chemical name: "this compound".
-
Disposal : Arrange for disposal through your institution's certified hazardous waste management program. Do not discharge to drains or mix with other waste streams unless explicitly permitted by your EHS department.[11][6][8] Chemical waste generators must adhere to local, regional, and national regulations for complete and accurate waste classification.[3][8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 5. 3-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. westliberty.edu [westliberty.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
- 17. epa.gov [epa.gov]
- 18. msds.nipissingu.ca [msds.nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
